L-Valine-1-13C,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
119.13 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-methyl(113C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1,6+1 |
InChI Key |
KZSNJWFQEVHDMF-UGESQCEXSA-N |
Isomeric SMILES |
CC(C)[C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Valine-1-¹³C,¹⁵N: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Valine-1-¹³C,¹⁵N is a stable, isotopically labeled form of the essential amino acid L-valine. In this molecule, the carbon atom at the carboxyl group (C1) is replaced with its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavy isotope, nitrogen-15 (¹⁵N). This labeling strategy provides a distinct mass shift, making it a powerful tool for tracing and quantifying metabolic pathways and protein dynamics in various research and drug development applications. Unlike radioactive isotopes, stable isotopes are non-hazardous, allowing for safe handling and use in a wide range of experimental settings, including clinical trials.
Core Properties and Specifications
L-Valine-1-¹³C,¹⁵N is a white solid that is soluble in water. Its key physical and chemical properties are summarized in the table below, compiled from various suppliers. These specifications are critical for accurate experimental design and data interpretation.
| Property | Value |
| Chemical Formula | ¹³C¹²C₄H₁₁¹⁵NO₂ |
| Molecular Weight | Approximately 119.13 g/mol |
| Isotopic Purity (¹³C) | Typically ≥ 99 atom % |
| Isotopic Purity (¹⁵N) | Typically ≥ 98 atom % |
| Chemical Purity | Typically ≥ 98% |
| Unlabeled CAS Number | 72-18-4 |
| Labeled CAS Number | 87019-54-3 |
Applications in Research and Drug Development
The unique properties of L-Valine-1-¹³C,¹⁵N make it an invaluable tracer in a multitude of experimental contexts. Its primary applications lie in the fields of proteomics, metabolomics, and drug development, where it is used to elucidate complex biological processes.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. L-Valine-1-¹³C,¹⁵N can be used in conjunction with other labeled amino acids, such as ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine, to achieve comprehensive labeling of the proteome[1]. By comparing the mass spectra of proteins from cells grown in "light" (unlabeled) versus "heavy" (labeled) media, researchers can accurately quantify changes in protein abundance in response to various stimuli or disease states.
Protein Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic labeling is essential for modern protein NMR studies, particularly for larger proteins, as it simplifies complex spectra and enables the use of multidimensional experiments[2][3]. Incorporating ¹³C and ¹⁵N labeled amino acids, such as L-Valine-1-¹³C,¹⁵N, allows for the determination of protein structure, dynamics, and interactions with other molecules at atomic resolution.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, such as L-Valine-1-¹³C,¹⁵N, into a biological system, researchers can track the flow of carbon atoms through various metabolic pathways[4]. The resulting labeling patterns in downstream metabolites are measured by mass spectrometry (MS) or NMR, providing a detailed map of cellular metabolism.
Drug Development and Metabolism Studies
Stable isotope labeling is a crucial tool in drug development for studying a drug's absorption, distribution, metabolism, and excretion (ADME). By incorporating a stable isotope into a drug candidate, its metabolic fate can be traced with high precision using mass spectrometry[5]. L-Valine-1-¹³C,¹⁵N can be used as a tracer to investigate the impact of drugs on amino acid metabolism or to study the metabolism of valine-containing drug molecules themselves.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing L-Valine-1-¹³C,¹⁵N.
SILAC for Protein Quantification
This protocol outlines the basic steps for a SILAC experiment to compare protein expression between two cell populations.
Materials:
-
Cells of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine (or other appropriate heavy amino acids, including L-Valine-1-¹³C,¹⁵N if desired for specific tracking)
-
Cell lysis buffer
-
Protease inhibitors
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium supplemented with 10% dFBS and the respective light or heavy amino acids.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Lysis: Harvest and lyse the cells from both populations separately in lysis buffer containing protease inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.
Protein Expression and Purification for NMR Spectroscopy
This protocol describes the general workflow for producing an isotopically labeled protein for NMR analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
M9 minimal medium
-
¹⁵NH₄Cl as the sole nitrogen source
-
¹³C-glucose as the sole carbon source
-
L-Valine-1-¹³C,¹⁵N and other necessary labeled amino acids
-
IPTG for induction
-
Lysis buffer
-
Purification columns (e.g., Ni-NTA for His-tagged proteins)
-
NMR buffer (e.g., phosphate buffer in D₂O)
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Starter Culture: Grow a starter culture overnight in LB medium.
-
Expression Culture: Inoculate M9 minimal medium containing ¹⁵NH₄Cl, ¹³C-glucose, and the desired labeled amino acids (including L-Valine-1-¹³C,¹⁵N) with the starter culture.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8, then induce protein expression with IPTG and continue growth at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purification: Purify the protein of interest from the cell lysate using appropriate chromatography techniques.
-
Buffer Exchange: Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.
-
Concentration and Sample Preparation: Concentrate the protein to the desired concentration (typically 0.1-1 mM) and transfer it to an NMR tube.
¹³C-Metabolic Flux Analysis
This protocol provides a general outline for a ¹³C-MFA experiment.
Materials:
-
Cell culture or microbial fermentation system
-
Defined medium with a known carbon source
-
L-Valine-1-¹³C,¹⁵N or other ¹³C-labeled tracer
-
Quenching solution (e.g., cold methanol)
-
Extraction solution
-
GC-MS or LC-MS/MS instrumentation
Procedure:
-
Culture System Setup: Establish a steady-state or pseudo-steady-state culture of the cells or microorganisms.
-
Tracer Introduction: Introduce the ¹³C-labeled tracer (e.g., L-Valine-1-¹³C,¹⁵N) into the medium.
-
Sampling: At various time points, collect cell samples and immediately quench their metabolism by adding them to a cold quenching solution.
-
Metabolite Extraction: Extract the intracellular metabolites from the quenched cells.
-
Derivatization (for GC-MS): Chemically derivatize the metabolites to make them volatile for GC-MS analysis.
-
MS Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.
-
Flux Calculation: Use specialized software to calculate the metabolic fluxes based on the measured labeling patterns and a metabolic network model.
Signaling Pathways and Metabolic Networks
L-Valine-1-¹³C,¹⁵N is a key tool for investigating the catabolism of branched-chain amino acids (BCAAs), a fundamental metabolic process. The degradation of valine involves a series of enzymatic reactions that ultimately convert it into succinyl-CoA, an intermediate of the citric acid cycle.
L-Valine Catabolism Pathway
The catabolism of L-valine begins with its transamination to α-ketoisovalerate, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT)[6][7]. This is followed by the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[8][9]. Subsequent enzymatic steps further process isobutyryl-CoA into succinyl-CoA.
Caption: The catabolic pathway of L-Valine.
Experimental Workflow for ¹³C-MFA
The general workflow for a ¹³C-metabolic flux analysis experiment involves several key stages, from experimental design to data analysis.
Caption: A typical workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
L-Valine-1-¹³C,¹⁵N is a versatile and powerful tool for researchers in a wide range of disciplines. Its ability to act as a tracer in complex biological systems provides invaluable insights into protein dynamics, metabolic pathways, and the mechanisms of drug action. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for the effective application of this isotopically labeled compound in cutting-edge research.
References
- 1. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]
- 2. alphalifetech.com [alphalifetech.com]
- 3. nmr-bio.com [nmr-bio.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 6. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
L-Valine-1-¹³C,¹⁵N: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties, experimental applications, and biological significance of L-Valine-1-¹³C,¹⁵N. This isotopically labeled amino acid is a powerful tool in metabolic research, drug development, and proteomics, enabling precise tracking and quantification of valine metabolism and its role in cellular processes.
Core Chemical and Physical Properties
L-Valine-1-¹³C,¹⁵N is a stable, non-radioactive isotopologue of the essential amino acid L-Valine. The carbon atom at the C1 position is substituted with its heavy isotope, ¹³C, and the nitrogen atom of the amino group is substituted with ¹⁵N. These substitutions result in a defined mass shift, allowing for its differentiation from endogenous L-Valine in various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | (CH₃)₂CHCH(¹⁵NH₂)¹³COOH | [1] |
| Molecular Weight | 119.13 g/mol | [1] |
| CAS Number | 87019-54-3 | [1] |
| Appearance | White solid | [2] |
| Chemical Purity | ≥98% | [1] |
| Isotopic Purity | ¹³C: ≥99%; ¹⁵N: ≥98% | [1] |
| Storage Temperature | Room temperature, away from light and moisture | [1] |
Experimental Protocols and Applications
L-Valine-1-¹³C,¹⁵N is extensively used as a tracer in metabolic flux analysis, protein synthesis studies, and as an internal standard for quantitative mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein structure and dynamics. The incorporation of ¹³C and ¹⁵N labeled amino acids, such as L-Valine-1-¹³C,¹⁵N, is crucial for these studies.
Experimental Protocol: Protein Sample Preparation for NMR Analysis
-
Protein Expression: The protein of interest is overexpressed in a suitable host system, typically E. coli, grown in a minimal medium.
-
Isotope Labeling: The minimal medium is supplemented with ¹⁵NH₄Cl as the sole nitrogen source and [¹³C₆]-glucose as the sole carbon source to achieve uniform ¹³C and ¹⁵N labeling. For selective labeling of valine residues, specific ¹³C-labeled precursors can be used.
-
Cell Lysis and Protein Purification: After sufficient growth and induction of protein expression, the cells are harvested and lysed. The labeled protein is then purified using standard chromatographic techniques.
-
NMR Sample Preparation: The purified, isotopically labeled protein is concentrated and exchanged into a suitable NMR buffer.
-
NMR Data Acquisition: A suite of multidimensional NMR experiments (e.g., HSQC, HNCO, HN(CA)CO) are performed to obtain resonance assignments and structural information.
Logical Workflow for NMR Sample Preparation
Caption: Workflow for preparing an isotopically labeled protein sample for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Flux Analysis
GC-MS is a widely used technique to measure the incorporation of stable isotopes into metabolites, providing insights into metabolic pathways.
Experimental Protocol: GC-MS Analysis of ¹³C-Labeled Amino Acids
-
Sample Collection and Protein Hydrolysis: Biological samples (e.g., cells, tissues) are collected, and the protein fraction is isolated. The proteins are then hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).
-
Derivatization: The amino acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.
-
GC Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.
-
Mass Spectrometry Analysis: The separated amino acids are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic enrichment of ¹³C in valine.[3]
-
Data Analysis: The isotopic labeling patterns are analyzed to calculate metabolic fluxes through various pathways.
Experimental Workflow for GC-MS based Metabolic Flux Analysis
Caption: Workflow for GC-MS-based metabolic flux analysis using L-Valine-1-¹³C,¹⁵N.
Role in Cellular Signaling Pathways
L-Valine, as a branched-chain amino acid (BCAA), plays a crucial role in regulating key signaling pathways involved in protein synthesis and cell growth, primarily the mTOR and PI3K/Akt pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Amino acids, including valine, are key activators of the mTORC1 complex.[4]
L-Valine's Role in mTOR Activation
Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. L-Valine has been shown to activate this pathway, contributing to its anabolic effects.[5]
L-Valine's Influence on the PI3K/Akt Pathway
Caption: L-Valine stimulates the PI3K/Akt pathway, leading to cell growth and survival.
Conclusion
L-Valine-1-¹³C,¹⁵N is an indispensable tool for researchers in the life sciences. Its well-defined chemical properties and the ability to be traced through metabolic and signaling pathways provide unparalleled insights into cellular function. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the effective application of this powerful isotopic tracer in research and development.
References
- 1. L-Valine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to L-Valine-1-13C,15N Isotopic Enrichment for Researchers and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of L-Valine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), specifically focusing on L-Valine-1-¹³C,¹⁵N. This stable isotope-labeled amino acid serves as a critical tracer in metabolic research and drug development, enabling the precise quantification of protein synthesis, metabolic flux, and pharmacokinetic profiles. This document outlines commercially available enrichment levels, details experimental protocols for in vivo studies, and presents key quantitative data from metabolic research.
Commercially Available L-Valine Isotopic Enrichment Levels
The isotopic purity of commercially available L-Valine labeled with ¹³C and ¹⁵N is a critical factor for the sensitivity and accuracy of tracer studies. Several suppliers offer a range of enrichment levels to suit various experimental needs. Below is a summary of representative products.
| Product Name | Isotopic Enrichment | Chemical Purity | Supplier |
| L-Valine (1-¹³C, 99%; ¹⁵N, 98%) | 99 atom % ¹³C; 98 atom % ¹⁵N | Not Specified | Cambridge Isotope Laboratories, Inc.[1][2] |
| L-Valine (¹³C₅, 99%; ¹⁵N, 99%) | 99 atom % ¹³C; 99 atom % ¹⁵N | 98% | Cambridge Isotope Laboratories, Inc.[3] |
| L-Valine-¹³C₅,¹⁵N | 98 atom % ¹⁵N, 98 atom % ¹³C | 95% (CP) | Sigma-Aldrich |
| L-Valine-[2-¹³C,¹⁵N] | 99 atom % ¹³C; 98 atom % ¹⁵N | 98% by CP | BOC Sciences[] |
| L-Valine-N-Fmoc (¹³C₅, 99%; ¹⁵N, 99%) | 99 atom % ¹³C; 99 atom % ¹⁵N | Not Specified | Cambridge Isotope Laboratories, Inc.[5] |
Experimental Protocols for In Vivo Isotopic Enrichment Studies
The following protocols provide examples of how L-Valine-1-¹³C,¹⁵N is utilized in preclinical and clinical research to measure metabolic parameters.
Protocol 1: Determination of Protein Fractional Synthetic Rates in Piglets
This protocol, adapted from a study on growing piglets, details a method for measuring protein fractional synthetic rates using L-[1-¹³C]valine.[6]
Objective: To measure the rate of protein synthesis in skeletal muscle.
Materials:
-
L-[1-¹³C]valine tracer
-
Growing piglets (n=6)
-
Infusion equipment
-
Blood and tissue collection supplies
-
Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) system
-
N-methoxycarbonylmethyl (MCM) ester derivatization reagents
Procedure:
-
Infusion: Infuse L-[1-¹³C]valine at a rate of 2 mg kg⁻¹ h⁻¹ for 6 hours.
-
Sample Collection:
-
Collect blood samples to measure the tracer mole ratio in plasma at isotopic steady state.
-
At the 6-hour mark, collect skeletal muscle tissue samples.
-
-
Sample Preparation:
-
Isolate the muscle protein fraction.
-
Derivatize valine from plasma and muscle protein hydrolysates to its N-methoxycarbonylmethyl (MCM) ester.
-
-
Analysis:
-
Measure the isotopic enrichment of L-[1-¹³C]valine in plasma using Gas Chromatography/Mass Spectrometry (GC/MS).
-
Determine the tracer mole ratio of valine in the muscle protein fraction using online Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS).
-
-
Calculation: Calculate the protein fractional synthetic rate based on the enrichment data.
Protocol 2: Human Valine and Leucine Kinetics Study
This protocol is based on a study investigating the regulation of valine metabolism in healthy adult men.[7][8]
Objective: To determine valine kinetics, including flux, oxidation, deamination, and reamination rates.
Materials:
-
L-[1-¹³C,¹⁵N]valine tracer
-
Healthy male subjects (n=4)
-
Primed, constant infusion setup
-
Equipment for collecting plasma and expired air samples
-
Mass spectrometer for isotopic analysis of plasma valine and expired ¹³CO₂
Procedure:
-
Dietary Control: For one week prior to the infusion study, subjects consume a diet with adequate energy and 1.6 g/kg/day of protein.
-
Tracer Infusion: Following an overnight fast, administer a primed, 4-hour constant infusion of L-[1-¹³C,¹⁵N]valine.
-
Sample Collection:
-
Collect blood samples at regular intervals to measure plasma valine isotopic enrichment.
-
Collect samples of expired air to measure ¹³CO₂ enrichment.
-
-
Steady State Confirmation: Ensure that plasma valine and expired ¹³CO₂ reach an isotopic steady state by the 2-hour mark.
-
Data Analysis:
-
Measure isotopic enrichment in plasma and expired air using mass spectrometry.
-
Calculate valine carbon flux, oxidation rate, deamination rate, and reamination rate from the isotopic data.
-
Quantitative Data from Isotopic Enrichment Studies
The use of L-Valine-1-¹³C,¹⁵N as a tracer yields precise quantitative data on metabolic processes. The following tables summarize key findings from the previously described studies.
Table 1: Isotopic Enrichment and Protein Synthesis in Piglets[7]
| Parameter | Value (Mean ± SEM) | Analytical Method |
| L-[1-¹³C]valine tracer mole ratio in plasma (at steady state) | 0.0740 ± 0.0056 | GC/MS |
| Valine tracer mole ratio in muscle protein (at 6 h) | 0.000236 ± 0.000038 | GC/C/IRMS |
| Protein fractional synthetic rate in skeletal muscle | 0.052 ± 0.007% h⁻¹ | GC/C/IRMS |
Table 2: Valine and Leucine Kinetics in Healthy Men[8][9]
| Parameter | Valine (μmol kg⁻¹h⁻¹) | Leucine (μmol kg⁻¹h⁻¹) |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and metabolic pathways involved in isotopic tracer studies.
Caption: Experimental workflow for human valine kinetics study.
Caption: Simplified metabolic pathway of L-Valine.
Applications in Drug Development
The use of L-Valine labeled with stable isotopes is expanding in pharmaceutical research. It plays a crucial role in:
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of valine-containing therapeutic compounds.[]
-
Target Engagement and Biomarker Discovery: In cancer research, labeled valine can be used to trace protein metabolism in vivo, potentially aiding in diagnosis and prognosis by identifying protein biomarkers secreted by tumor cells.[9] Tumor cells exhibit rapid uptake of amino acids like valine to support their growth.[9]
-
Metabolic Flux Analysis: Quantifying the effects of drug candidates on cellular metabolism.[10]
Conclusion
L-Valine-1-¹³C,¹⁵N is a versatile and powerful tool for researchers and drug development professionals. The high enrichment levels available, coupled with robust analytical techniques like mass spectrometry, allow for precise and sensitive measurements of key metabolic and pharmacokinetic parameters. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for designing and interpreting studies that leverage the unique capabilities of stable isotope tracers.
References
- 1. L-Valine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Valine (1-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3466-0.25 [isotope.com]
- 3. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-1 [isotope.com]
- 5. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling with L-Valine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling using L-Valine-1-13C,15N. This technique is a powerful tool for tracing metabolic pathways, quantifying protein synthesis, and understanding cellular physiology in the context of drug development and disease research.
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), to label biomolecules.[1][2] These labeled molecules are chemically identical to their unlabeled counterparts but have a greater mass, which allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism.[4][5] By introducing L-Valine labeled at the first carbon (1-¹³C) and the nitrogen atom (¹⁵N) into a biological system, researchers can trace the fate of this amino acid as it is incorporated into newly synthesized proteins and participates in various metabolic pathways. This dual-labeling approach provides a distinct mass shift, enhancing the accuracy of quantification in complex biological samples.
The primary applications of L-Valine-1-¹³C,¹⁵N labeling include:
-
Metabolic Flux Analysis (MFA): To quantify the rates (fluxes) of metabolic pathways. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the activity of specific metabolic routes.
-
Quantitative Proteomics (e.g., SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses labeled amino acids to compare the abundance of thousands of proteins between different cell populations.[1][6]
-
Protein Synthesis and Turnover Studies: To measure the fractional synthetic rate (FSR) of proteins in vivo, providing insights into protein dynamics in various physiological and pathological states.[7][8]
-
Drug Development: To study the effect of drug candidates on cellular metabolism and protein synthesis, and to investigate drug metabolism and pharmacokinetics.[9]
Quantitative Data from L-Valine Isotope Labeling Studies
The following tables summarize quantitative data from studies utilizing stable isotope-labeled L-Valine to investigate amino acid kinetics.
Table 1: Valine and Leucine Kinetics in Healthy Men [10][11]
| Parameter | L-[1-13C,15N] Valine (μmol kg⁻¹h⁻¹) | L-[1-13C,15N] Leucine (μmol kg⁻¹h⁻¹) |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |
Data are presented as mean ± SE.
Table 2: Fractional Synthetic Rate of Proteins in Pancreatic Cancer Cells [7]
| Protein | Fractional Synthetic Rate (FSR) (%) |
| Protein 1 | 44 - 76 |
| Protein 2 | 44 - 76 |
| Protein 3 | 44 - 76 |
| Protein 4 | 44 - 76 |
| Protein 5 | 44 - 76 |
| Protein 6 | 44 - 76 |
FSR was determined using a ¹⁵N amino acid mixture.
Experimental Protocols
SILAC Protocol for Quantitative Proteomics using L-Valine-1-¹³C,¹⁵N
This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.
-
Cell Culture Medium Preparation:
-
Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that are deficient in L-Valine.
-
Supplement one batch with "light" (unlabeled) L-Valine.
-
Supplement the second batch with "heavy" L-Valine-1-¹³C,¹⁵N.
-
Both media should contain all other essential nutrients, including dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[6]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Allow the cells to undergo at least 6-7 doublings to ensure complete incorporation of the labeled amino acid into the proteome.[6]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one or both cell populations.
-
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer.
-
-
Protein Digestion:
-
Extract the total protein from the cell lysate.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[12] The mass spectrometer will detect pairs of peptides, one "light" and one "heavy," which are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Protocol for Measuring Protein Fractional Synthetic Rate (FSR) in vivo
This protocol describes a method for determining the rate of protein synthesis in a whole organism or specific tissues.
-
Tracer Infusion:
-
Administer a primed, constant infusion of L-Valine-1-¹³C,¹⁵N to the subject. The priming dose helps to rapidly achieve isotopic steady state in the plasma.[11]
-
-
Sample Collection:
-
Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of L-Valine in the plasma.
-
Collect tissue biopsies at the beginning and end of the infusion period to measure the incorporation of the labeled valine into tissue proteins.
-
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples and derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
-
Tissue: Homogenize the tissue samples, hydrolyze the proteins to release amino acids, and then derivatize the amino acids for analysis.
-
-
Mass Spectrometry Analysis:
-
Measure the isotopic enrichment of L-Valine in both plasma and tissue samples.
-
-
Calculation of FSR:
-
The FSR is calculated using the following formula: FSR (%/hour) = (E_protein / E_plasma) * (1 / t) * 100 Where:
-
E_protein is the isotopic enrichment of L-Valine in the tissue protein.
-
E_plasma is the isotopic enrichment of L-Valine in the plasma (precursor pool).
-
t is the duration of the tracer infusion in hours.
-
-
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Valine - Wikipedia [en.wikipedia.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
L-Valine-1-13C,15N: A Technical Guide for Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and applications of L-Valine labeled with stable isotopes, specifically Carbon-13 at the first carbon position (1-¹³C) and Nitrogen-15 at the amino group (¹⁵N). This dual-labeled tracer is a powerful tool for quantitatively assessing metabolic pathways, particularly in the fields of metabolic flux analysis, protein turnover studies, and pharmaceutical research.
Introduction to L-Valine and Stable Isotope Tracing
L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and serves as a precursor for other biomolecules. Stable isotope labeling involves replacing naturally abundant atoms (like ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (¹³C and ¹⁵N). These isotopes act as tracers that can be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
The use of L-Valine-1-¹³C,¹⁵N provides a distinct advantage by allowing researchers to simultaneously track the fate of both the carbon backbone and the nitrogen group of the amino acid.[4][5] This dual-labeling approach offers a more comprehensive view of metabolic dynamics compared to single-labeled tracers.
Core Applications in Metabolic Research
The unique properties of L-Valine-1-¹³C,¹⁵N make it an invaluable tool in several key research areas:
-
Metabolic Flux Analysis (MFA): This tracer is instrumental in quantifying the rates (fluxes) of metabolic pathways. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the contributions of valine to central carbon and nitrogen metabolism.[5] This is particularly important for understanding how cells rewire their metabolic networks in different physiological and pathological states.
-
Protein Synthesis and Turnover: A primary application is the measurement of protein kinetics. Following administration, the rate of incorporation of L-Valine-1-¹³C,¹⁵N into tissue or plasma proteins provides a direct measure of protein synthesis rates. This is widely used in studies of nutrition, aging, and diseases characterized by altered protein metabolism.[4][6]
-
Cancer Metabolism: Cancer cells exhibit altered metabolism, often with an increased reliance on amino acids for growth and proliferation.[1][6] L-Valine-1-¹³C,¹⁵N can be used to trace how cancer cells take up and utilize valine, potentially identifying metabolic vulnerabilities that can be targeted for therapy.[6]
-
Pharmaceutical and Drug Development: In pharmaceutical research, this labeled compound helps in evaluating drug metabolism and pharmacokinetics.[] It allows scientists to trace how a therapeutic agent might affect amino acid metabolism and protein dynamics, providing insights into a drug's mechanism of action and potential side effects.[8][9]
Data Presentation: Tracer Specifications
The selection of a stable isotope tracer depends on the specific research question and analytical capabilities. L-Valine is available in various labeled forms.
| Product Name | Isotopic Labeling | Isotopic Purity | Key Applications |
| L-Valine (1-¹³C, ¹⁵N) | Carbon-13 at C1, Nitrogen-15 | ¹³C: 99%; ¹⁵N: 98% | Metabolism, Metabolomics, Proteomics, Biomolecular NMR[10][11] |
| L-Valine (¹³C₅, ¹⁵N) | Uniformly ¹³C-labeled, Nitrogen-15 | ¹³C: 99%; ¹⁵N: 99% | Metabolism, Metabolomics, Proteomics, Protein Synthesis[12][13][14] |
| L-Valine-1-¹³C | Carbon-13 at C1 | Not specified | Metabolic Flux Analysis, Internal Standard[9] |
Quantitative Data Example: Valine and Leucine Kinetics
The following table summarizes kinetic data from a human study using a primed, constant infusion of L-[1-¹³C,¹⁵N] valine and L-[1-¹³C,¹⁵N] leucine to illustrate the type of quantitative data that can be obtained.
| Parameter | L-Valine | L-Leucine | Units |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | µmol·kg⁻¹·h⁻¹ |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | µmol·kg⁻¹·h⁻¹ |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 | µmol·kg⁻¹·h⁻¹ |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 | µmol·kg⁻¹·h⁻¹ |
| (Data adapted from a study on the regulation of valine metabolism in healthy men.[4]) |
Experimental Protocols and Methodologies
General Experimental Workflow for In Vivo Tracer Studies
A typical metabolic study using L-Valine-1-¹³C,¹⁵N involves a primed, constant infusion technique to achieve an isotopic steady state in the plasma.
Methodology Details:
-
Subject Preparation: Subjects typically undergo a period of fasting to reach a postabsorptive state. Baseline blood and breath samples are collected to determine natural isotopic abundance.[4]
-
Tracer Administration: A priming dose of the tracer is administered as a bolus to rapidly raise the plasma enrichment to the expected steady-state level. This is immediately followed by a continuous intravenous infusion of L-Valine-1-¹³C,¹⁵N for several hours.[4]
-
Sample Collection: Blood samples are collected at timed intervals throughout the infusion period. For studies of whole-body metabolism, expired air is also collected to measure the rate of ¹³CO₂ production from the oxidation of the ¹³C-labeled valine.[4]
-
Sample Analysis:
-
Preparation: Plasma is typically deproteinized, and amino acids are extracted and often derivatized to improve their volatility for gas chromatography.
-
Analysis: The isotopic enrichment of valine and its metabolites is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] These techniques separate the compounds and then measure the mass-to-charge ratio of the ions, allowing for the differentiation between labeled (heavier) and unlabeled molecules.
-
Visualizing Metabolic Fate and Research Applications
The following diagrams illustrate the metabolic pathways traced by L-Valine-1-¹³C,¹⁵N and its relationship to various research applications.
Conclusion
L-Valine-1-¹³C,¹⁵N is a sophisticated and powerful research tool that enables the simultaneous quantification of carbon and nitrogen metabolism. Its application in metabolic flux analysis, protein turnover studies, and drug development provides researchers with detailed insights into complex biological systems. The ability to trace the dual fates of its carbon and nitrogen atoms makes it superior to single-labeled tracers for constructing a holistic picture of amino acid metabolism in health and disease. As analytical technologies continue to advance, the role of such multi-isotope tracers will undoubtedly expand, furthering our understanding of metabolic regulation.
References
- 1. eurisotop.com [eurisotop.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. cambridge.org [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-Valine (1-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3466-0.25 [isotope.com]
- 11. L-Valine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-1 [isotope.com]
- 13. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-0.25 [isotope.com]
- 14. L-VALINE | Eurisotop [eurisotop.com]
An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By providing a detailed snapshot of cellular metabolism, MFA offers profound insights into physiological and pathological states. The integration of stable isotope tracers, particularly Carbon-13 (¹³C), has elevated MFA to become the gold standard for accurately determining intracellular metabolic fluxes.[3] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves introducing a ¹³C-labeled substrate (a "tracer") into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[3]
The resulting distribution of ¹³C within the metabolic network, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] This labeling pattern is directly dependent on the relative activities of the metabolic pathways.[3] By using computational models, these MIDs are then used to calculate the intracellular fluxes, revealing a detailed quantitative map of cellular metabolism.[5][6] For professionals in drug development and biomedical research, ¹³C-MFA is an indispensable tool for understanding disease mechanisms, identifying novel drug targets, and elucidating a drug's mechanism of action by observing its impact on cellular metabolic pathways.[1][7]
Core Principles of ¹³C-MFA
The fundamental principle of ¹³C-MFA lies in the concept that the distribution of ¹³C atoms from a labeled substrate throughout a metabolic network is a function of the intracellular reaction rates. When cells are cultured with a substrate like [U-¹³C]-glucose (where all six carbon atoms are ¹³C), the label is incorporated into various metabolites through interconnected biochemical reactions. The specific pattern of ¹³C enrichment in these metabolites provides a wealth of information. For instance, the ratio of labeled to unlabeled pyruvate can reveal the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to its production.[8]
There are two primary modes of applying ¹³C-MFA:
-
Stationary (Steady-State) ¹³C-MFA : This is the most common approach and assumes that the metabolic system is at a metabolic and isotopic steady state.[9] This means that metabolite concentrations and fluxes are constant over time, and the labeling patterns of metabolites have reached equilibrium. This method provides a time-averaged view of the metabolic phenotype and is well-suited for characterizing stable cellular states.[9]
-
Isotopically Non-Stationary ¹³C-MFA (INST-MFA) : This technique analyzes the transient dynamics of isotope labeling before the system reaches an isotopic steady state.[5][10] By taking samples at multiple time points after the introduction of the tracer, INST-MFA can provide more detailed information, especially for pathways that are slow to reach isotopic equilibrium.[5][11] It also holds unique advantages for studying systems with large metabolite pools or for estimating reversible reaction fluxes.[5]
The choice of the isotopic tracer is a critical aspect of experimental design, as it dictates the precision with which fluxes can be determined.[12][13] Different tracers, such as specifically labeled glucose (e.g., [1,2-¹³C₂]glucose) or other substrates like [U-¹³C₅]glutamine, can be selected to probe specific pathways with greater accuracy.[12][13]
Experimental and Analytical Workflow
The successful execution of a ¹³C-MFA study involves a multi-step workflow, beginning with careful experimental design and culminating in computational flux estimation. Each step requires meticulous attention to detail to ensure high-quality, interpretable data.
Detailed Experimental Protocols
The following tables provide detailed methodologies for the key experimental stages of a typical ¹³C-MFA study using adherent mammalian cells.
Table 1: Protocol for ¹³C-Glucose Labeling in Adherent Mammalian Cells
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Cell Seeding | Plate cells (e.g., ~200,000 cells/well in a 6-well plate) and allow them to adhere and proliferate overnight to reach desired confluency (typically 50-70%). | Ensure consistent cell numbers across all conditions. Prepare extra wells for cell counting.[14] |
| 2. Media Preparation | Prepare culture medium using a base that lacks the nutrient to be traced (e.g., glucose-free DMEM). Supplement with the ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose) to the desired final concentration. | Use dialyzed fetal bovine serum (dFBS) to avoid interference from unlabeled nutrients present in standard FBS.[12][14] |
| 3. Pre-incubation | One hour before introducing the tracer, replace the standard medium with fresh medium containing dFBS to acclimate the cells. | This step helps to stabilize the metabolic state of the cells before the labeling begins.[12] |
| 4. Tracer Introduction | Aspirate the acclimation medium, perform a quick wash with glucose-free medium (optional, <30s), and immediately add the pre-warmed ¹³C-labeling medium.[12] | The timing of tracer introduction should be precise, especially for non-stationary experiments. |
| 5. Incubation | Incubate the cells for the predetermined duration. For steady-state analysis, this is typically 24 hours or until isotopic equilibrium is reached. For non-stationary analysis, this involves multiple, shorter time points. | The required incubation time to reach isotopic steady-state can vary significantly between metabolites and cell lines.[15] |
Table 2: Protocol for Metabolite Quenching and Extraction
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Quenching | Aspirate the labeling medium. Immediately add ice-cold quenching solution (e.g., 80% methanol in water) to the culture plate to arrest all enzymatic activity.[14] | This step must be performed rapidly to prevent metabolic changes during sample collection. Placing the plate on dry ice can also be effective.[3] |
| 2. Cell Lysis & Scraping | Place the culture dish at -80°C for at least 15 minutes. Then, transfer to ice to thaw. Use a cell scraper to detach the cells into the quenching solution.[12] | A freeze-thaw cycle helps to lyse the cells and release intracellular metabolites. |
| 3. Collection | Transfer the cell lysate (suspension of cells in quenching solution) into a pre-chilled microcentrifuge tube. | Keep samples on ice throughout the collection process to maintain metabolic arrest. |
| 4. Phase Separation | For polar and non-polar metabolite separation, add ice-cold chloroform and water to the lysate. Vortex thoroughly and centrifuge at high speed (e.g., >13,000 rpm) at 4°C. | This will separate the mixture into an upper aqueous/polar phase (containing amino acids, organic acids, sugar phosphates) and a lower organic/non-polar phase (containing lipids). A protein pellet will form in the middle. |
| 5. Sample Drying | Carefully collect the desired phase(s) into new tubes. Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac). | Do not use excessive heat, as it may degrade certain metabolites. Store dried extracts at -80°C until analysis. |
Table 3: General Protocol for GC-MS Analysis of ¹³C-Labeled Amino Acids
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Protein Hydrolysis | Resuspend the protein pellet from the extraction step in 6 M hydrochloric acid (HCl). Heat at ~100-110°C for 24 hours to hydrolyze proteins into their constituent amino acids.[4] | This step releases proteinogenic amino acids, which are abundant and reflect the labeling state of their metabolic precursors at isotopic steady state. |
| 2. Derivatization | Dry the amino acid hydrolysate completely. Add a derivatization agent (e.g., MTBSTFA + 1% TBDMCS) and incubate at an elevated temperature (e.g., 95°C for 1 hour) to create volatile derivatives.[8] | Derivatization is necessary to make the amino acids volatile for gas chromatography.[4] |
| 3. GC-MS Injection | Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. | The injection volume and split ratio may need to be optimized based on sample concentration. |
| 4. GC Separation | The sample is vaporized and travels through a capillary column. Different amino acid derivatives will separate based on their boiling points and interactions with the column. | The temperature program of the GC oven is critical for achieving good separation of the amino acids.[4] |
| 5. MS Detection | As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass analyzer measures the mass-to-charge ratio of the resulting ions. | The resulting mass spectra provide information on the mass isotopomer distribution for each amino acid fragment, which is the raw data for flux calculations.[8] |
Data Analysis and Computational Modeling
Raw data from MS or NMR analysis consists of signal intensities for different mass isotopomers of measured metabolites. This data must first be corrected for the natural abundance of ¹³C and other isotopes. The corrected mass isotopomer distributions (MIDs) serve as the primary input for the computational flux analysis.
The core of ¹³C-MFA is a mathematical model that encompasses:
-
A Stoichiometric Network: A map of the relevant biochemical reactions.
-
Carbon Atom Transitions: Detailed tracking of how carbon atoms are rearranged in each reaction.
-
Extracellular Fluxes: Measured rates of nutrient uptake and product secretion (e.g., glucose uptake, lactate secretion), which serve as constraints for the model.
Using iterative algorithms, a computational software package (e.g., INCA, Metran) adjusts the values of all unknown intracellular fluxes until the model-simulated MIDs provide the best possible fit to the experimentally measured MIDs.[5] The output is a quantitative flux map that details the rates of all reactions in the network.
Visualization of Metabolic Pathways and Data
Visualizing the metabolic network and the resulting flux data is crucial for interpretation. The diagram below illustrates a simplified view of central carbon metabolism, highlighting key pathways often investigated with ¹³C-MFA.
Quantitative Data Presentation
A key output of ¹³C-MFA is a quantitative flux map. The data is best presented in a tabular format to allow for clear comparison between different experimental conditions, such as control versus drug-treated cells.
Table 4: Example Metabolic Flux Data in Cancer Cells (Relative Fluxes Normalized to Glucose Uptake Rate of 100)
| Reaction / Pathway | Control Cells | Drug-Treated Cells | Fold Change |
|---|---|---|---|
| Glycolysis | |||
| Glucose Uptake | 100.0 ± 5.0 | 100.0 ± 6.2 | - |
| Pyruvate Kinase | 165.2 ± 8.1 | 120.5 ± 7.5 | -0.27 |
| Lactate Secretion | 85.3 ± 4.5 | 110.8 ± 6.8 | +0.30 |
| Pentose Phosphate Pathway | |||
| G6P Dehydrogenase (Oxidative) | 12.1 ± 1.5 | 25.6 ± 2.1 | +1.12 |
| Transketolase (Non-oxidative) | 8.5 ± 1.1 | 18.2 ± 1.9 | +1.14 |
| TCA Cycle | |||
| Pyruvate Dehydrogenase (PDH) | 14.7 ± 2.0 | 5.2 ± 1.1 | -0.65 |
| Citrate Synthase | 45.8 ± 3.3 | 21.4 ± 2.5 | -0.53 |
| Anaplerotic Carboxylation (PC) | 5.1 ± 0.9 | 2.3 ± 0.5 | -0.55 |
| Glutamine Uptake | 40.5 ± 3.1 | 18.7 ± 2.2 | -0.54 |
Note: Data are hypothetical but representative of typical ¹³C-MFA results, illustrating how a drug might inhibit mitochondrial metabolism (PDH, TCA cycle) and cause a compensatory increase in glycolysis (lactate secretion) and the pentose phosphate pathway.
Applications in Research and Drug Development
¹³C-MFA provides critical quantitative data that can drive progress in multiple areas:
-
Understanding Disease Metabolism: Many diseases, particularly cancer, exhibit significant metabolic reprogramming.[7] ¹³C-MFA can precisely map these alterations, such as the Warburg effect (aerobic glycolysis) or increased reliance on glutaminolysis, providing a deeper understanding of the disease phenotype.
-
Target Identification and Validation: By identifying metabolic nodes that are critical for the survival or proliferation of diseased cells, ¹³C-MFA can uncover novel therapeutic targets.[1] Furthermore, it can validate the efficacy of a drug by confirming that it engages its target and alters the expected metabolic pathway.
-
Mechanism of Action Studies: When a drug's target is known, ¹³C-MFA can elucidate the downstream metabolic consequences of target inhibition. This can reveal off-target effects, mechanisms of resistance, and potential combination therapies.
-
Biotechnology and Bioprocess Optimization: In the context of producing biologics or other compounds in cell culture, ¹³C-MFA can be used to understand and optimize cellular metabolism to enhance product yield and quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]
- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.bcm.edu [cdn.bcm.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Labeled Amino Acids in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for using labeled amino acids in cell culture. These powerful methods are instrumental in modern biological research, enabling precise quantification of protein synthesis, degradation, and turnover, as well as the elucidation of complex cellular signaling pathways. This document details the core methodologies, presents quantitative data in a structured format, and offers visual representations of key biological processes and experimental workflows.
Introduction to Metabolic Labeling with Amino Acids
Metabolic labeling is a technique where cells are cultured in a medium containing amino acids that have been isotopically or chemically modified.[1] These labeled amino acids are then incorporated into newly synthesized proteins through the cell's natural translational machinery.[2][3] This allows for the differentiation and tracking of specific protein populations within a complex cellular environment. The two primary categories of labeled amino acids used are those containing stable isotopes and non-canonical amino acids with bioorthogonal reactive groups.
Stable Isotope Labeling: This method utilizes amino acids enriched with heavy, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[] The mass difference between the "light" (natural) and "heavy" amino acids is then detected by mass spectrometry, enabling the relative or absolute quantification of proteins.[][5]
Non-Canonical Amino Acid Tagging (NCAT): This approach involves introducing amino acids with chemical moieties not naturally found in proteins, such as an azide or an alkyne group.[6] These bioorthogonal groups can then be specifically and covalently linked to reporter molecules, like biotin or fluorophores, through "click chemistry."[6][7] This allows for the visualization and enrichment of newly synthesized proteins.[6][8]
Key Techniques and Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used and robust method for quantitative proteomics.[9][10] It relies on the metabolic incorporation of stable isotope-labeled amino acids to distinguish between protein populations from different experimental conditions.[1]
Principles: Two populations of cells are grown in media that are identical except for the isotopic form of a specific essential amino acid (commonly lysine and arginine).[1][11] One population receives the "light" amino acid (e.g., ¹²C₆-lysine), while the other receives the "heavy" version (e.g., ¹³C₆-lysine).[2] After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the two cell populations can be subjected to different treatments.[11] The cells are then lysed, the protein extracts are combined, and the proteins are digested into peptides for mass spectrometry analysis.[1] The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic label. The ratio of the intensities of the heavy and light peptides accurately reflects the relative abundance of the protein in the two populations.[5]
Experimental Protocol: A Standard SILAC Experiment
-
Cell Culture Preparation:
-
Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).
-
Prepare SILAC media using a commercial kit or by supplementing dialyzed fetal bovine serum (to minimize unlabeled amino acids) with either light (e.g., L-Arginine and L-Lysine) or heavy (e.g., ¹³C₆ L-Arginine and ¹³C₆,¹⁵N₂ L-Lysine) amino acids.
-
-
Metabolic Labeling:
-
Experimental Treatment:
-
Once complete labeling is confirmed, treat the cell populations according to the experimental design (e.g., drug treatment vs. control).
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest the cells and lyse them in a suitable buffer.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine, ensuring that most resulting peptides (except the C-terminal one) will contain a labeled amino acid.[11]
-
Desalt and purify the peptides using a C18 column.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Identify and quantify the peptide pairs using specialized software such as MaxQuant. The software will calculate the heavy-to-light ratios for each identified protein.
-
Troubleshooting Common SILAC Issues:
-
Incomplete Labeling: Ensure a sufficient number of cell doublings (at least 5-6).[11] Use dialyzed serum to avoid competition from unlabeled amino acids.
-
Arginine-to-Proline Conversion: Some cell lines can convert arginine to proline, which can complicate quantification.[1] This can be addressed by using software that accounts for this conversion or by using cell lines where this pathway is less active.
-
Low Signal Intensity: Optimize protein extraction and digestion protocols. Ensure adequate amounts of starting material.
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is a powerful technique for the selective enrichment and identification of newly synthesized proteins.[6]
Principles: Cells are cultured in a medium where methionine is replaced by a non-canonical analog, such as azidohomoalanine (AHA) or homopropargylglycine (HPG).[13][14] These amino acids are incorporated into newly synthesized proteins. The azide or alkyne group they carry can then be selectively reacted with a biotin-alkyne or biotin-azide tag, respectively, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[6][14] The biotinylated proteins can then be enriched using streptavidin beads for subsequent identification by mass spectrometry.[13]
Experimental Protocol: BONCAT for Enrichment of Newly Synthesized Proteins
-
Labeling with Non-Canonical Amino Acids:
-
Culture cells in methionine-free medium supplemented with AHA or HPG for a desired period (e.g., 1-24 hours). The concentration of AHA/HPG typically ranges from 1 nM to 1 mM.[14]
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the biotin-alkyne (for AHA-labeled proteins) or biotin-azide (for HPG-labeled proteins) probe.
-
Add the click chemistry reaction cocktail, which includes a copper(I) source (e.g., CuSO₄ and a reducing agent like TCEP) and a copper-chelating ligand (e.g., TBTA).[15] Incubate to allow the covalent attachment of the biotin tag.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Digest the eluted proteins with trypsin and analyze by LC-MS/MS to identify the newly synthesized proteome.
-
Troubleshooting Common BONCAT Issues:
-
High Background: Ensure thorough washing of the streptavidin beads to minimize non-specific binding. Include a control sample that was not labeled with the non-canonical amino acid.[13]
-
Low Yield of Enriched Proteins: Optimize the concentration of the non-canonical amino acid and the labeling time. Ensure the efficiency of the click chemistry reaction.
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)
FUNCAT is a technique used to visualize newly synthesized proteins within cells.[7]
Principles: Similar to BONCAT, cells are labeled with AHA or HPG. However, instead of a biotin tag, a fluorescent probe with a reactive alkyne or azide group is attached via click chemistry.[7] This allows for the direct visualization of newly synthesized proteins by fluorescence microscopy.
Experimental Protocol: FUNCAT for Imaging Newly Synthesized Proteins
-
Labeling and Cell Fixation:
-
Culture cells on coverslips and label with AHA or HPG as described for BONCAT.
-
Fix the cells with paraformaldehyde.
-
-
Permeabilization and Click Chemistry:
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Perform the click chemistry reaction by incubating the cells with a fluorescent alkyne or azide probe and the reaction cocktail.[15]
-
-
Imaging:
-
Wash the cells to remove excess fluorescent probe.
-
Mount the coverslips on microscope slides and visualize the newly synthesized proteins using a fluorescence microscope.
-
Troubleshooting Common FUNCAT Issues:
-
Weak or No Fluorescent Signal: Increase the concentration of the non-canonical amino acid or the labeling time. Optimize the click chemistry reaction conditions.[16]
-
High Background Fluorescence: Ensure complete removal of the unbound fluorescent probe by thorough washing. Include appropriate controls.[16]
Data Presentation: Quantitative Summary Tables
The following tables provide a summary of key quantitative parameters for the techniques described.
Table 1: Commonly Used Stable Isotope-Labeled Amino Acids and their Mass Shifts in SILAC
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| Arginine (Arg) | ¹³C₆ | +6.0201 |
| Arginine (Arg) | ¹³C₆, ¹⁵N₄ | +10.0083 |
| Lysine (Lys) | ¹³C₆ | +6.0201 |
| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | +8.0142 |
| Leucine (Leu) | D₃ | +3.0188 |
Data compiled from various sources, including[1][5].
Table 2: Typical Experimental Parameters for Labeled Amino Acid Techniques
| Parameter | SILAC | BONCAT | FUNCAT |
| Labeling Reagent | Heavy amino acids (e.g., ¹³C₆-Arg, ¹³C₆,¹⁵N₂-Lys) | Non-canonical amino acids (e.g., AHA, HPG) | Non-canonical amino acids (e.g., AHA, HPG) |
| Typical Concentration | 84-146 mg/L (light), 87-153 mg/L (heavy)[11] | 1 nM - 1 mM[14] | 25-50 µM |
| Labeling Duration | 5-6 cell doublings[1][11] | 1 - 24 hours | 1 - 24 hours |
| Incorporation Rate | >95%[1][11] | Varies with cell type and conditions | Varies with cell type and conditions |
| Detection Method | Mass Spectrometry | Mass Spectrometry (after enrichment) | Fluorescence Microscopy |
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows relevant to the use of labeled amino acids.
Signaling Pathways
Experimental Workflows
Conclusion
The use of labeled amino acids in cell culture provides an unparalleled window into the dynamic nature of the cellular proteome. From the precise quantification of protein abundance changes with SILAC to the specific isolation and visualization of newly synthesized proteins with BONCAT and FUNCAT, these techniques are indispensable tools for researchers in basic science and drug development. By understanding the principles, mastering the protocols, and being aware of the potential challenges, scientists can leverage these methods to gain deeper insights into cellular function in both health and disease.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein biosynthesis - Wikipedia [en.wikipedia.org]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 10. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-Valine-1-13C,15N: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Valine-1-13C,15N, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. This document details experimental protocols for its analysis and visualizes key workflows and related biological pathways.
Core Physical and Chemical Properties
This compound is a form of L-Valine where the carbon atom at the carboxyl group (position 1) is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its stable isotope, Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry and a sensitive probe in nuclear magnetic resonance studies.
Summary of Quantitative Data
The physical and chemical properties of this compound are summarized in the tables below. Data for both the labeled compound and its unlabeled counterpart are provided for comparison.
Table 1: General and Physical Properties
| Property | This compound | Unlabeled L-Valine |
| Molecular Formula | (CH₃)₂CHCH(¹⁵NH₂)¹³COOH[1] | C₅H₁₁NO₂ |
| Molecular Weight | 119.13 g/mol [1][2] | 117.15 g/mol [3] |
| Appearance | White to Off-White Solid[4] | White crystalline solid[3] |
| Melting Point | 295-300 °C (sublimes)[4][5][6] | 315 °C (decomposes)[3] |
| Optical Activity | [α]20/D +27.5°, c = 8 in 6 M HCl[4] | [α]25/D +26.6°, c = 1 in 5 M HCl[5][6] |
| Storage | Store at room temperature, away from light and moisture[1][2]. Hygroscopic, store under inert atmosphere[4]. | - |
Table 2: Isotopic and Purity Specifications
| Property | This compound |
| Labeled CAS Number | 87019-54-3[1][2] |
| Unlabeled CAS Number | 72-18-4[1][2] |
| ¹³C Isotopic Enrichment | 99%[1][2] |
| ¹⁵N Isotopic Enrichment | 98%[1][2] |
| Chemical Purity | ≥98%[1][2] |
Table 3: Solubility
| Solvent | Solubility |
| Water | One part dissolves in 11.7 parts water at 15°C[3]. Soluble with heating[4][7]. |
| Acidified/Basified Aqueous Solutions | Highly soluble[8] |
| Methanol | Slightly soluble[4] |
| Common Neutral Solvents | Insoluble[3] |
Experimental Protocols
The unique isotopic composition of this compound allows for its detection and quantification through various analytical techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This is a robust method for determining low isotopic enrichment of L-Valine in biological samples, particularly for measuring protein fractional synthetic rates in vivo.[9]
Methodology:
-
Sample Preparation (Protein Hydrolysis):
-
Proteins are liberated from the sample material by acid hydrolysis. This is typically done using 6 M HCl at 150°C for 70 minutes under a nitrogen headspace.[10]
-
For samples with high concentrations of interfering substances like carbohydrates or lipids, a purification step using strong cation-exchange chromatography (e.g., Dowex 50WX8 resin) may be necessary.[10]
-
-
Derivatization:
-
To make the amino acids volatile for gas chromatography, they must be derivatized. A common method is the creation of N-acetyl methyl esters (NACME)[10] or N-methoxycarbonylmethyl ester (MCM) derivatives.[9]
-
The derivatization process should be rapid and efficient to prevent isotopic fractionation.[9]
-
-
Gas Chromatography (GC) Separation:
-
The derivatized amino acids are injected into a GC system.
-
An Agilent DB-35 column (60 m x 0.32 mm ID, 1.5 µm film thickness) can be used for separation.[10]
-
A typical temperature program: Start at 70°C (hold for 2 min), ramp to 140°C at 15°C/min (hold for 4 min), ramp to 240°C at 12°C/min (hold for 5 min), and finally ramp to 255°C at 8°C/min (hold for 35 min).[10]
-
-
Combustion and IRMS Analysis:
-
The separated compounds from the GC elute into a combustion interface.
-
The combustion reactor, containing nickel and copper oxide wires at 1000°C, converts the analyte into CO₂ and N₂ gases.[10]
-
Water is removed by a Nafion dryer.[10]
-
The gases are then introduced into the isotope ratio mass spectrometer, which measures the ¹³C/¹²C and ¹⁵N/¹⁴N ratios.[10]
-
Caption: Workflow for GC-C-IRMS analysis of amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique used to determine the structure and dynamics of molecules. This compound is frequently used in biomolecular NMR to aid in spectral assignment and study protein structure and function.[1][11]
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent. For biological samples, this is often a buffered solution of D₂O to minimize the solvent proton signal.
-
The concentration will depend on the specific experiment and the sensitivity of the NMR spectrometer, typically ranging from 0.1 mM to 100 mM.[12]
-
Adjust the pH of the sample to the desired value (e.g., 7.4) using dilute solutions of NaOD or DCl.[12]
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Place the sample in the NMR spectrometer.
-
Acquire standard 1D spectra, such as ¹H and ¹³C NMR. The ¹³C signal from the labeled carboxyl group and the effects of the ¹⁵N label on adjacent nuclei will be of particular interest.
-
Acquire 2D correlation spectra, such as [¹H,¹³C]-HSQC or [¹H,¹³C]-HMBC, to resolve overlapping signals and confirm structural assignments.[12]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Integrate peak areas for quantitative analysis and analyze chemical shifts and coupling constants to derive structural information.
-
Caption: General workflow for NMR sample analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, identification, and quantification of amino acids. For chiral molecules like L-Valine, specific chiral columns or derivatization with chiral reagents can be employed to separate enantiomers (D- and L-forms).
Methodology:
-
Sample Preparation and Derivatization:
-
HPLC Separation:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column.
-
For enantiomeric separation, a chiral column such as a Chiralcel OD-3R can be used.[13]
-
A reverse-phase (RP) C18 column is typically used for general separation of derivatized amino acids.
-
The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.
-
-
Detection and Quantification:
-
Detect the separated adducts using a UV or fluorescence detector.
-
Quantify the amount of L-Valine by comparing the peak area to that of a calibration curve prepared with standards of known concentrations.
-
Biological Relevance and Applications
L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in muscle growth, tissue repair, and as a precursor in various metabolic pathways.[14] The isotopically labeled form, this compound, is used to trace these metabolic fates without the use of radioactive isotopes.
Valine and the PI3K/Akt Signaling Pathway
Recent research has shown that L-Valine can help combat multidrug-resistant bacteria by activating the PI3K/Akt signaling pathway in host cells, which promotes phagocytosis.[15]
Caption: L-Valine activates the PI3K/Akt signaling pathway.
This guide provides foundational knowledge on the properties and analysis of this compound. Its utility as a tracer in metabolic studies continues to expand, offering precise insights into complex biological systems for researchers in both academic and industrial settings.
References
- 1. L-Valine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Valine (1-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3466-0.25 [isotope.com]
- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 81201-85-6 CAS MSDS (L-VALINE-1-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. L -Valine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202407-30-5 [sigmaaldrich.com]
- 6. L -Valine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202407-30-5 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 11. ckisotopes.com [ckisotopes.com]
- 12. bmse000052 L-Valine at BMRB [bmrb.io]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. L-Valine | 72-18-4 [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to L-Valine-1-13C,15N: Sourcing, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Valine-1-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research and development applications. This document details commercially available sources, their purity specifications, and provides illustrative experimental protocols for its use in metabolic research and proteomics.
Supplier and Purity Information
The procurement of high-quality, isotopically pure this compound is fundamental to the success of labeling-based experiments. The following table summarizes the specifications for this compound and other related isotopologues from leading suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | CAS Number |
| Cambridge Isotope Laboratories, Inc. | L-Valine (1-¹³C, 99%; ¹⁵N, 98%) | CNLM-3466-PK | ¹³C: 99%, ¹⁵N: 98% | ≥98% | 87019-54-3 |
| Sigma-Aldrich (Merck) | L-Valine-¹³C₅,¹⁵N | 600148 | ¹³C: 98 atom %, ¹⁵N: 98 atom % | ≥95% (CP) | 202407-30-5 |
| BOC Sciences | L-Valine-[2-¹³C,¹⁵N] | ¹³C: 99 atom %, ¹⁵N: 98 atom % | ≥98% (CP) | Not Specified |
Note: It is crucial to select the appropriate isotopologue for your specific experimental needs. While this guide focuses on this compound, other labeling patterns such as uniform ¹³C labeling (¹³C₅) are also widely used.
Experimental Protocols: Applications in Research
This compound is a powerful tool in metabolic research, particularly in the fields of proteomics and metabolic flux analysis. Below are detailed methodologies for its application.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a widely used method for the quantitative analysis of proteins. By incorporating stable isotope-labeled amino acids into the proteome, researchers can accurately compare protein abundance between different cell populations.
Objective: To quantify differences in protein expression between two cell populations (e.g., treated vs. untreated).
Methodology:
-
Cell Culture Medium Preparation: Prepare two types of cell culture media that are identical except for the isotopic composition of L-Valine.
-
"Light" Medium: Standard medium containing natural abundance L-Valine.
-
"Heavy" Medium: Medium where natural L-Valine is replaced with this compound.
-
-
Cell Adaptation: Culture the two cell populations in their respective "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[1]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
-
Cell Lysis and Protein Extraction: After treatment, harvest and lyse the cells from both populations separately. Extract the total protein content.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" cell populations.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
Mass Spectrometry (MS) Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.
Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions in a biological system. By tracing the incorporation of stable isotopes from a labeled substrate like this compound into downstream metabolites, researchers can map and quantify the flow of atoms through metabolic pathways.
Objective: To determine the intracellular metabolic fluxes in a biological system.
Methodology:
-
Isotopic Labeling Experiment: Culture cells or perfuse tissue with a medium containing this compound as the tracer.
-
Metabolite Extraction: After a defined period, quench the metabolic activity and extract the intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Metabolic Model Construction: Develop a stoichiometric model of the relevant metabolic network.
-
Flux Estimation: Use computational software to fit the experimentally measured isotopic labeling data to the metabolic model. This process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of this compound.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in quantitative proteomics and metabolic research. The commercial availability of high-purity labeled compounds, coupled with established experimental protocols like SILAC and metabolic flux analysis, enables precise and quantitative insights into complex biological systems. Careful consideration of the specific isotopic labeling pattern and supplier specifications is paramount to achieving reliable and reproducible results.
References
Navigating the Invisible: An In-depth Technical Guide to the Safe Handling of Isotopically Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
The use of isotopically labeled compounds is an indispensable tool in modern research, particularly within drug development, enabling scientists to trace molecular pathways, quantify metabolic turnover, and elucidate mechanisms of action. However, the immense power of these tools comes with the critical responsibility of ensuring the safety of personnel and the environment. This technical guide provides a comprehensive overview of the core principles and practices for the safe handling, storage, and disposal of isotopically labeled compounds, with a focus on practical application in a laboratory setting.
Understanding the Isotopes: Core Principles and Properties
Isotopically labeled compounds contain atoms where the nucleus has a different number of neutrons than the most common stable isotope, resulting in either a stable or radioactive nuclide. The choice of isotope is dictated by the specific experimental needs, balancing factors such as half-life, type and energy of emitted radiation, and the chemical stability of the labeled molecule.
Key Characteristics of Commonly Used Radioisotopes
A thorough understanding of the physical properties of each radioisotope is fundamental to implementing appropriate safety measures. The following table summarizes the decay characteristics of radioisotopes frequently employed in biomedical research.
| Isotope | Symbol | Half-Life [1][2][3] | Emission Type | Maximum Beta Energy (MeV) [3] | Primary Hazards |
| Tritium | 3H | 12.35 years | Beta | 0.019 | Internal |
| Carbon-14 | 14C | 5730 years | Beta | 0.156 | Internal |
| Phosphorus-32 | 32P | 14.3 days | Beta | 1.71 | External (skin, eyes), Internal |
| Sulfur-35 | 35S | 87.44 days | Beta | 0.167 | Internal |
| Iodine-125 | 125I | 60.14 days | Gamma, X-ray | N/A | External, Internal (thyroid) |
Regulatory Framework and Exposure Limits
The use of radioactive materials is strictly regulated to minimize potential harm. A key concept in radiation safety is the Annual Limit on Intake (ALI), which is the derived limit for the amount of radioactive material that can be taken into the body of an adult worker in a year.[4] Adherence to the ALARA (As Low As Reasonably Achievable) principle is paramount, meaning every reasonable effort must be made to maintain exposures to ionizing radiation as far below the dose limits as practical.
| Isotope | Ingestion ALI (µCi) [3] | Inhalation ALI (µCi) |
| Tritium (3H) | 80,000 | 80,000 |
| Carbon-14 (14C) | 2,000 | 2,000 |
| Phosphorus-32 (32P) | 600 | 400 |
| Sulfur-35 (35S) | 6,000 | 8,000 |
| Iodine-125 (125I) | 40 | 60 |
Laboratory Safety and Personal Protection
A proactive approach to safety is essential when working with isotopically labeled compounds. This begins with establishing a designated work area and utilizing appropriate personal protective equipment (PPE).
The Designated Radiation Work Area
All work with radioactive materials should be conducted in a designated and clearly labeled area. This area should be equipped with:
-
Absorbent Bench Covering: Use plastic-backed absorbent paper to cover work surfaces and contain potential spills.
-
Dedicated Equipment: Whenever possible, dedicate a set of equipment (pipettes, centrifuges, etc.) for radioactive work to prevent cross-contamination.
-
Shielding: The type and thickness of shielding depend on the isotope being used.
-
Waste Containers: Clearly labeled containers for solid and liquid radioactive waste must be readily accessible.
Personal Protective Equipment (PPE)
The minimum PPE for handling radioactive materials includes:
-
Lab Coat: A full-length lab coat worn closed.
-
Gloves: Disposable gloves, with the type selected based on the chemical properties of the compound being handled. For some compounds that can penetrate gloves, wearing two pairs and changing the outer pair frequently is recommended.
-
Eye Protection: Safety glasses or goggles to protect against splashes and, in the case of high-energy beta emitters like 32P, to shield the eyes from radiation.
-
Closed-toe Shoes: To protect feet from spills.
Shielding Principles and Practices
Effective shielding is crucial for minimizing external radiation exposure, particularly from high-energy beta and gamma emitters. The choice of shielding material is critical.
| Isotope | Primary Emission | Recommended Shielding Material | Approximate Thickness for 100% Beta Absorption | Notes |
| Tritium (3H) | Low-energy beta | None required for external hazard | N/A | The low-energy beta particles do not penetrate the outer layer of skin. |
| Carbon-14 (14C) | Low-energy beta | None required for external hazard | N/A | Beta particles have a very short range in air and do not penetrate the skin. |
| Phosphorus-32 (32P) | High-energy beta | Plexiglas (Lucite), Acrylic, Plastic, Wood[3][5][6] | 3/8 to 1/2 inch of Plexiglas[5] | High-density materials like lead should not be used as primary shielding for high-energy beta emitters due to the production of penetrating secondary radiation (bremsstrahlung).[5][7] If necessary, lead can be used as a secondary shield outside of the low-density primary shield.[3][7] |
| Sulfur-35 (35S) | Low-energy beta | None required for external hazard | N/A | Similar to 14C, the beta particles have a limited range. |
| Iodine-125 (125I) | Gamma, X-ray | Lead, Lead-impregnated acrylic | Varies based on activity | Shielding is essential to reduce exposure from penetrating gamma and X-rays. |
Experimental Protocols and Workflows
The following sections provide detailed methodologies for common experimental procedures involving isotopically labeled compounds.
General Workflow for Handling Radioactive Materials
The following diagram illustrates a generalized workflow for any experiment involving radioactive materials, emphasizing the core safety checkpoints.
Protocol for Metabolic Labeling of Proteins with 35S-Methionine
This protocol describes the in vivo labeling of proteins in cell culture.
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (FBS)
-
35S-Methionine
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Plate cells and grow to the desired confluency.
-
Starvation (Optional but recommended): To increase the incorporation of the radiolabel, aspirate the regular medium and wash the cells once with warm, methionine-free medium. Then, incubate the cells in methionine-free medium supplemented with dialyzed FBS for 30-60 minutes.
-
Labeling: Prepare the labeling medium by adding 35S-Methionine to the methionine-free medium with dialyzed FBS. The final concentration of the radioisotope will depend on the specific activity required and the cell type.
-
Incubation: Remove the starvation medium and add the labeling medium to the cells. Incubate for the desired period (e.g., 4-6 hours or overnight for stable proteins).
-
Harvesting: After the labeling period, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Lysis: Add lysis buffer to the cells and incubate on ice to extract the proteins.
-
Quantification: The specific activity of the labeled proteins can be determined by scintillation counting of a small aliquot of the cell lysate.
-
Downstream Analysis: The radiolabeled protein lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and autoradiography.
Workflow for a Drug Metabolism (ADME) Study
Isotopically labeled compounds, typically with 14C or 3H, are crucial for Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development.[8][9] The following diagram outlines a typical workflow for an in vivo ADME study.
Protocol for a Wipe Test for Removable Contamination
Regular monitoring for contamination is a critical aspect of radiation safety. A wipe test is used to detect removable radioactive contamination.
Materials:
-
Filter paper discs or cotton swabs
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Forceps
-
Gloves
-
Diagram of the survey area
Procedure:
-
Preparation: Put on gloves. On a diagram of the laboratory, indicate the locations to be wiped. These should include work surfaces, floors, equipment handles, and other areas where contamination may be present.
-
Wiping: Using forceps, take a filter paper disc and wipe an area of approximately 100 cm2 (4x4 inches) with firm pressure. For each location, use a new, clean disc.
-
Sample Preparation: Place each wipe into a separate, labeled scintillation vial.
-
Counting: Add an appropriate amount of scintillation fluid to each vial. Also prepare a "background" vial containing a clean wipe and scintillation fluid.
-
Analysis: Place the vials in a liquid scintillation counter and measure the counts per minute (CPM).
-
Interpretation: If the CPM of a sample is significantly above the background level (typically 2-3 times the background), it indicates the presence of removable contamination. The area must be decontaminated and re-wiped.
Contamination Monitoring and Decontamination
Despite careful handling, spills and contamination can occur. Prompt and effective response is crucial to prevent the spread of radioactivity.
Radiation Detection and Measurement
The choice of survey instrument depends on the isotope being used.
| Isotope | Recommended Survey Method | Typical Detector Efficiency |
| Tritium (3H) | Wipe test with Liquid Scintillation Counting (LSC) | 30-60% for LSC[10] |
| Carbon-14 (14C) | Geiger-Müller (GM) survey meter (pancake probe), Wipe test with LSC | Low for GM, high for LSC |
| Phosphorus-32 (32P) | GM survey meter (pancake probe) | ~10-40% for GM |
| Sulfur-35 (35S) | Wipe test with LSC, GM survey meter (pancake probe) | Low for GM, high for LSC |
| Iodine-125 (125I) | Sodium Iodide (NaI) scintillation probe | High for NaI probe |
Decontamination Procedures
In the event of a minor spill or contamination, the following steps should be taken:
-
Alert personnel: Inform others in the area of the spill.
-
Contain the spill: Cover liquid spills with absorbent paper. For dry spills, gently dampen the material to prevent it from becoming airborne.
-
Wear appropriate PPE: Don gloves, a lab coat, and eye protection.
-
Clean the area: Working from the outside of the contaminated area inward, clean the surface with a suitable decontamination solution (e.g., commercially available decontaminants or a mild detergent).
-
Dispose of waste: All cleaning materials should be disposed of as solid radioactive waste.
-
Survey the area: After cleaning, perform a survey (with a GM meter or wipe test) to ensure the contamination has been removed.
-
Repeat if necessary: If contamination is still present, repeat the cleaning and surveying process.
For major spills, evacuate the area, prevent entry, and contact the institution's Radiation Safety Officer immediately.
Emergency Spill Response Workflow
Radioactive Waste Management
Proper segregation and disposal of radioactive waste are critical to maintaining a safe laboratory environment and complying with regulations.
Waste Segregation
Radioactive waste must be segregated based on:
-
Physical Form: Solid vs. Liquid.
-
Isotope: Different isotopes, especially those with vastly different half-lives, should be kept separate. For example, short-lived isotopes like 32P should not be mixed with long-lived isotopes like 14C.
-
Chemical Properties: Do not mix aqueous and organic solvent-based liquid waste.
Disposal Procedures
Detailed procedures for waste disposal are institution-specific and must be followed meticulously. General guidelines include:
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope(s), the activity level, and the date.
-
Storage: Waste should be stored in a designated, shielded area away from high-traffic locations.
-
Collection: Follow the institution's procedures for requesting a radioactive waste pickup.
Conclusion
Working with isotopically labeled compounds offers unparalleled insights into complex biological systems. However, the inherent risks associated with radioactivity necessitate a rigorous and unwavering commitment to safety. By understanding the properties of the isotopes, adhering to strict handling protocols, utilizing appropriate protective measures, and responding effectively to incidents, researchers can harness the power of these tools while ensuring the well-being of themselves, their colleagues, and the wider community. This guide provides a foundational framework for safe practices; however, it is imperative that all personnel receive comprehensive, institution-specific training and adhere to all applicable regulations.
References
- 1. eHåndboken for Oslo universitetssykehus [ehandboken.ous-hf.no]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Autoradiography - National Diagnostics [nationaldiagnostics.com]
- 5. ehs.ucf.edu [ehs.ucf.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ionactive.co.uk [ionactive.co.uk]
- 8. Radiolabeled absorption, distribution, metabolism, and excretion studies in drug development: why, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
Foundational Concepts of NMR with 13C and 15N Isotopes: A Technical Guide for Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed, atomic-level information about the structure, dynamics, and interactions of molecules.[1] For researchers, scientists, and professionals in drug development, NMR is an indispensable tool, playing a critical role from initial hit identification to lead optimization and the characterization of final drug products.[1][2] This guide focuses on the foundational concepts of NMR spectroscopy using the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), which are central to the study of small organic molecules and large biomolecular targets alike.
Core Principles of ¹³C and ¹⁵N NMR
NMR spectroscopy is based on the magnetic properties of atomic nuclei.[3] Nuclei with a nuclear spin quantum number of 1/2, such as ¹H, ¹³C, and ¹⁵N, behave like tiny magnets.[4][5] When placed in a strong external magnetic field, these nuclear spins align either with or against the field, creating distinct energy levels. The application of radiofrequency pulses can induce transitions between these spin states, and the subsequent relaxation of the nuclei back to their equilibrium state generates the NMR signal.[1]
The Need for Isotopic Enrichment
The most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are NMR-inactive or problematic. ¹²C has a nuclear spin of zero, producing no NMR signal, while ¹⁴N has a spin of 1 and a quadrupole moment that leads to very broad, often unobservable, signals.[5][6] Therefore, NMR studies of these elements rely on their less abundant, spin-1/2 isotopes:
-
¹³C: Has a natural abundance of only 1.1%.[7]
-
¹⁵N: Has an even lower natural abundance of just 0.37%.[]
Due to this low natural abundance, detecting signals from ¹³C and ¹⁵N in unenriched samples is challenging and time-consuming.[9] To overcome this sensitivity issue, molecules are often "isotopically labeled" or "enriched" by synthesizing them with ¹³C and/or ¹⁵N, a crucial step for most biomolecular NMR studies.[7][10]
Key NMR Parameters
-
Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This variation, known as the chemical shift, provides a unique fingerprint for each atom in a molecule. A significant advantage of ¹³C and ¹⁵N NMR is their large chemical shift dispersion (~220 ppm for ¹³C and even larger for ¹⁵N) compared to ¹H NMR (~15 ppm).[6][11] This wide range reduces signal overlap, leading to simpler, more highly resolved spectra, which is especially critical for analyzing complex molecules.[9]
-
Spin-Spin (J) Coupling: This phenomenon arises from the interaction of nuclear spins through the intervening chemical bonds. It causes NMR signals to split into multiplets, and the magnitude of the splitting (the coupling constant, J) provides information about the number of bonds separating the coupled nuclei and the dihedral angles between them. While ¹³C-¹³C coupling is negligible at natural abundance, couplings between ¹³C or ¹⁵N and directly attached protons (¹J_CH, ¹J_NH) are fundamental to many multidimensional experiments.[6]
-
Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶) and is a primary source of distance restraints (typically < 5-6 Å) used for determining the three-dimensional structure of molecules.[12][13]
Isotopic Labeling Strategies
For biomolecules like proteins, isotopic labeling is typically achieved by expressing the protein in a host organism (e.g., E. coli) grown in a minimal medium where the sole carbon and/or nitrogen source is isotopically enriched.[10][14]
-
Uniform Labeling: This is the most common and cost-effective method, where all carbons are replaced with ¹³C (using [U-¹³C]-glucose) and/or all nitrogens with ¹⁵N (using ¹⁵N-ammonium chloride).[10] This approach is essential for de novo structure determination using multidimensional correlation experiments.[10]
-
Selective and Site-Specific Labeling: To simplify complex spectra or probe specific regions of a large protein, researchers can incorporate labeled amino acids into an otherwise unlabeled protein sample.[7] This "turns on" signals only at the selected sites.[7]
-
Reverse Labeling: Conversely, specific unlabeled amino acids can be added to a uniformly labeled growth medium.[7] This "turns off" the signals from those particular residues, helping to resolve ambiguity and facilitate resonance assignment.[7]
Key Experimental Protocols
While 1D ¹³C and ¹⁵N spectra provide basic information on the number and type of atoms, the true power of these isotopes is realized in multidimensional experiments that correlate different nuclei.[15]
2D Heteronuclear Single Quantum Coherence (HSQC)
The ¹H-¹⁵N HSQC experiment is one of the most fundamental and widely used experiments in biomolecular NMR. It detects signals only from protons directly bonded to a ¹⁵N atom, primarily the amide protons in a protein's backbone and in certain amino acid side chains.
Methodology: The experiment involves a pulse sequence that transfers magnetization from the high-sensitivity proton to the low-sensitivity nitrogen, allows the nitrogen signal to evolve, and then transfers the magnetization back to the proton for detection.[11] The result is a 2D spectrum with the ¹H chemical shift on one axis and the ¹⁵N chemical shift on the other. Each peak in the spectrum corresponds to a unique N-H bond in the protein, creating a "fingerprint" of the molecule.[14] The ¹H-¹³C HSQC provides similar information for C-H bonds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azooptics.com [azooptics.com]
- 3. conductscience.com [conductscience.com]
- 4. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 5. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. portlandpress.com [portlandpress.com]
- 9. Basic concepts of 13C NMR | www.wenxuecity.com [wenxuecity.com]
- 10. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bhu.ac.in [bhu.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-Valine-1-13C,15N in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of L-Valine-1-13C,15N in mass spectrometry-based quantitative proteomics and metabolic flux analysis. The information is intended to guide researchers in designing and executing experiments for drug development and other scientific research.
Application: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the accurate relative quantification of proteins in different cell populations.[1][2] By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC allows for the precise comparison of protein abundance between, for example, a drug-treated sample and an untreated control. This compound can be used as the "heavy" amino acid in SILAC experiments, especially in organisms or cell lines where arginine and lysine conversion can be a concern.[3]
Experimental Workflow for SILAC
The SILAC workflow can be broadly divided into three stages: the labeling phase, the experimental phase, and the analysis phase.
Detailed Experimental Protocol: SILAC
1. Cell Culture and Labeling
-
Media Preparation: Prepare SILAC-DMEM or RPMI 1640 medium lacking L-Valine. For the "light" medium, supplement with natural L-Valine to the normal concentration (e.g., 95 mg/L for DMEM). For the "heavy" medium, supplement with this compound to the same concentration. Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[4]
-
Cell Adaptation: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six doublings to ensure complete incorporation of the respective L-Valine isotope.[1][2] The incorporation efficiency should be checked by mass spectrometry and should be >95%.[5]
2. Experimental Treatment and Cell Harvesting
-
Once complete labeling is achieved, apply the experimental treatment (e.g., drug compound) to one cell population (typically the "heavy" labeled cells) while the other serves as a control.
-
Harvest both cell populations, for example, by scraping, and wash them twice with ice-cold PBS.
3. Protein Extraction and Quantification
-
Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Table 1: Example BCA Protein Assay Data
| Standard (µg/mL) | Absorbance (562 nm) - Replicate 1 | Absorbance (562 nm) - Replicate 2 | Average Absorbance |
| 0 (Blank) | 0.050 | 0.052 | 0.051 |
| 25 | 0.105 | 0.109 | 0.107 |
| 125 | 0.350 | 0.358 | 0.354 |
| 250 | 0.610 | 0.618 | 0.614 |
| 500 | 1.050 | 1.060 | 1.055 |
| 750 | 1.480 | 1.492 | 1.486 |
| 1000 | 1.810 | 1.822 | 1.816 |
| 1500 | 2.150 | 2.160 | 2.155 |
| 2000 | 2.350 | 2.362 | 2.356 |
| Sample | |||
| "Light" Lysate | 0.855 | 0.865 | 0.860 |
| "Heavy" Lysate | 0.870 | 0.880 | 0.875 |
From the standard curve generated with the data above, the protein concentration of the "light" and "heavy" lysates can be determined.
4. Sample Preparation for Mass Spectrometry
-
Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
In-solution Digestion:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylate the cysteine residues with iodoacetamide (IAM) at a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
5. LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap coupled to a nano-liquid chromatography system.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 35% B over 120 minutes.
-
-
MS Parameters:
-
Mode: Data-dependent acquisition (DDA).
-
MS1 Scan:
-
Resolution: 60,000 - 120,000.
-
Scan range: m/z 350-1500.
-
-
MS2 Scan (TopN, e.g., Top10):
-
Resolution: 15,000 - 30,000.
-
Isolation window: m/z 1.6.
-
Collision energy: Normalized collision energy (NCE) of 27.
-
-
6. Data Analysis
-
Software: Use a software package like MaxQuant for data analysis.[7]
-
Database Search: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt human).
-
MaxQuant Settings for SILAC:
-
Multiplicity: 2.
-
Heavy labels: Specify this compound.
-
Variable modifications: Methionine oxidation, N-terminal acetylation.
-
Fixed modifications: Cysteine carbamidomethylation.
-
-
Data Interpretation: The output from MaxQuant will provide a list of identified proteins with their corresponding "Heavy/Light" ratios, indicating the relative abundance change between the two conditions.
Table 2: Example of a MaxQuant SILAC Output for Protein Quantification
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Number of Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | 25 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.98 | 0.89 | 32 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 1.05 | 0.78 | 45 |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.89 | 0.02 | 18 |
Application: Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. By tracing the incorporation of isotopically labeled substrates like this compound into downstream metabolites, researchers can elucidate the activity of metabolic pathways under different conditions. This is particularly valuable in drug development for understanding how a compound alters cellular metabolism.[8]
L-Valine Catabolism Pathway
The catabolism of L-Valine is a key metabolic pathway that feeds into the citric acid cycle. Understanding the flux through this pathway can provide insights into cellular energy metabolism.
Protocol for 13C and 15N Metabolic Flux Analysis using L-Valine
This protocol provides a general framework. The specific implementation will depend on the biological system and the research question.
1. Isotopic Labeling
-
Culture cells or organisms in a defined medium where L-Valine is replaced with this compound. The concentration and duration of labeling will need to be optimized.
-
Harvest the cells or tissues at different time points to track the dynamic incorporation of the labeled atoms.
2. Metabolite Extraction
-
Quench the metabolism rapidly, for example, by using liquid nitrogen.
-
Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
3. Mass Spectrometry Analysis
-
Analyze the metabolite extracts using LC-MS/MS or GC-MS.
-
Develop a targeted method to detect and quantify the isotopologues of the metabolites in the valine catabolism pathway (e.g., α-Ketoisovalerate, Propionyl-CoA, Succinyl-CoA).
4. Data Analysis and Flux Calculation
-
Determine the mass isotopomer distributions (MIDs) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue.
-
Use software tools such as INCA or Metran to perform metabolic flux analysis. These tools use the MIDs and a stoichiometric model of the metabolic network to calculate the reaction fluxes.[8]
Connecting Valine Metabolism to Central Carbon and Nitrogen Metabolism
The catabolism of L-Valine is interconnected with other key metabolic pathways. For instance, the initial transamination step links valine degradation to the nitrogen pool via glutamate, and the final product, succinyl-CoA, is an intermediate of the citric acid cycle.
By using doubly labeled this compound, researchers can simultaneously trace the fate of both the carbon skeleton and the amino group, providing a more comprehensive picture of metabolic fluxes.[9]
Concluding Remarks
This compound is a versatile tool for mass spectrometry-based research. In quantitative proteomics, its use in SILAC enables accurate protein quantification. In metabolomics, it serves as a powerful tracer for metabolic flux analysis, offering deep insights into cellular metabolism. The detailed protocols and application notes provided here serve as a starting point for researchers to design and implement robust and informative experiments in their drug development and scientific research endeavors.
References
- 1. タンパク質アッセイにおけるデータ分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Protein Synthesis Rates Using L-Valine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein synthesis is a cornerstone of cellular function, implicated in growth, repair, and adaptation. Accurate measurement of protein synthesis rates is therefore critical in various fields, including physiology, pharmacology, and clinical research. Stable isotope tracers, such as L-Valine-1-¹³C,¹⁵N, offer a safe and powerful method to quantify the rate of new protein synthesis in vivo.[1] This doubly labeled amino acid allows for precise tracking of its incorporation into newly synthesized proteins, providing a quantitative measure known as the Fractional Synthetic Rate (FSR).[2]
L-Valine, an essential branched-chain amino acid, is a fundamental building block of proteins.[3] The use of L-Valine labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a distinct mass shift that can be accurately detected by mass spectrometry, minimizing background interference and enhancing the signal-to-noise ratio.[] This application note provides detailed protocols for utilizing L-Valine-1-¹³C,¹⁵N to measure protein synthesis rates, particularly in human skeletal muscle, a key area of metabolic research.
Principle of the Method
The measurement of protein synthesis using stable isotope-labeled amino acids is based on the precursor-product principle.[1][5] A known amount of the labeled amino acid (the tracer), in this case, L-Valine-1-¹³C,¹⁵N, is introduced into the system (e.g., via intravenous infusion). This tracer enters the free amino acid pool, which acts as the precursor pool for protein synthesis.
Over time, the labeled valine is incorporated into newly synthesized proteins (the product). By measuring the enrichment of the tracer in the precursor pool (e.g., plasma or intracellular fluid) and the enrichment in the product (protein-bound amino acids) over a specific period, the Fractional Synthetic Rate (FSR) can be calculated. FSR represents the fraction of the protein pool that is newly synthesized per unit of time.
The formula for calculating FSR is:
FSR (%/hour) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100
Where:
-
E_p2 is the enrichment of L-Valine-1-¹³C,¹⁵N in the protein pool at the end of the study period.
-
E_p1 is the enrichment of L-Valine-1-¹³C,¹⁵N in the protein pool at the beginning of the study period.
-
E_precursor is the average enrichment of the tracer in the precursor pool over the study period.
-
t is the duration of the tracer incorporation period in hours.
Experimental Protocols
This section details a general protocol for a human study investigating muscle protein synthesis using a primed, constant infusion of L-Valine-1-¹³C,¹⁵N.
Subject Preparation
-
Subjects should arrive at the clinical research unit after an overnight fast (typically 10-12 hours).
-
Insert a catheter into a dorsal hand vein for "arterialized" venous blood sampling (the hand is heated to approximately 60°C).
-
Insert a second catheter into a contralateral forearm vein for the infusion of the stable isotope tracer.
-
Collect baseline blood samples to determine background isotopic enrichment.
Tracer Infusion Protocol
A primed, constant infusion is recommended to achieve and maintain a steady state of tracer enrichment in the plasma.
-
Priming Dose: Administer a bolus priming dose of L-Valine-1-¹³C,¹⁵N to rapidly raise the plasma enrichment to the desired plateau. A typical priming dose for L-[1-¹³C]valine has been reported as 1.5 mg/kg.[6]
-
Constant Infusion: Immediately following the prime, begin a continuous intravenous infusion of L-Valine-1-¹³C,¹⁵N. An example infusion rate for L-[1-¹³C]valine is 1.5 mg/kg/hour.[6] The infusion is typically maintained for several hours (e.g., 6-8 hours).
Sample Collection
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma tracer enrichment and confirm isotopic steady state.
-
Muscle Biopsies: Obtain muscle tissue biopsies to measure the incorporation of the tracer into muscle protein. A common site for biopsy is the vastus lateralis muscle.
-
A baseline biopsy is taken before the start of the tracer infusion or shortly after.
-
One or more subsequent biopsies are taken during the infusion period (e.g., at 3 and 6 hours) to measure the change in protein-bound tracer enrichment over time.
-
Sample Processing and Analysis
-
Blood Processing: Centrifuge blood samples to separate plasma. Plasma is then deproteinized (e.g., with sulfosalicylic acid) to separate the free amino acid pool.
-
Muscle Processing:
-
Immediately freeze muscle biopsy samples in liquid nitrogen.
-
Homogenize the tissue and precipitate the proteins.
-
Hydrolyze the protein pellet (e.g., using 6 M HCl) to release the constituent amino acids.
-
Purify the amino acids from the hydrolysate.
-
-
Mass Spectrometry Analysis:
-
Derivatize the amino acids to make them suitable for gas chromatography.[7]
-
Determine the isotopic enrichment of L-Valine-1-¹³C,¹⁵N in the plasma free amino acid pool and in the protein hydrolysates using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
-
Data Presentation
The following tables provide examples of quantitative data from studies using valine and other amino acid tracers to measure protein synthesis.
Table 1: Example Infusion Parameters for Stable Isotope Tracers
| Tracer | Priming Dose | Infusion Rate | Study Population | Reference |
| L-[1-¹³C]valine | 1.5 mg/kg | 1.5 mg/kg/hour | Healthy male volunteers | [6] |
| L-[1-¹³C]valine | Not specified | 2 mg/kg/hour for 6 hours | Growing piglets | [8] |
| L-[ring-²H₅]phenylalanine | 2 µmol/kg | 0.05 µmol/kg/min | Healthy subjects | [10] |
| L-[1-¹³C]phenylalanine | 3.6 µmol/kg | 0.06 µmol/kg/min | Elderly male subjects | [11] |
Table 2: Representative Fractional Synthetic Rates (FSR) of Muscle Protein
| Condition | Tracer | FSR (%/hour) | Precursor Pool | Reference |
| Postabsorptive, Basal | L-[1-¹³C]valine | 0.043 ± 0.002 | α-ketoisovalerate | [6] |
| Postabsorptive, Basal | L-[ring-²H₅]phenylalanine | 0.080 ± 0.007 | Muscle free tracer | [12] |
| Post-exercise | L-[ring-²H₅]phenylalanine | 0.110 ± 0.010 | Muscle free tracer | [12] |
| Fed state (control diet) | L-[1-¹³C]phenylalanine | 0.053 ± 0.009 | Plasma free tracer | [11] |
| Fed state (leucine supplemented) | L-[1-¹³C]phenylalanine | 0.083 ± 0.008 | Plasma free tracer | [11] |
Visualizations
Signaling Pathway for Protein Synthesis
Caption: Key signaling pathways regulating protein synthesis.
Experimental Workflow
Caption: Workflow for measuring muscle protein synthesis.
Metabolic Fate of L-Valine-1-¹³C,¹⁵N
Caption: Metabolic fate of the L-Valine tracer.
Conclusion
The use of L-Valine-1-¹³C,¹⁵N as a stable isotope tracer provides a robust and reliable method for the in-vivo measurement of protein synthesis rates. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. Accurate quantification of protein synthesis is invaluable for understanding the mechanisms of action of new therapeutic agents, the pathophysiology of diseases, and the impact of nutritional or exercise interventions on human health.
References
- 1. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fractional synthetic rate - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 5. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 8. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. paulogentil.com [paulogentil.com]
- 11. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using L-Valine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as L-Valine-1-13C,15N, and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. This dual-labeling approach, with both a heavy carbon (¹³C) and a heavy nitrogen (¹⁵N) atom, provides a more comprehensive view of both carbon and nitrogen metabolism simultaneously.
L-Valine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis, energy production, and as a precursor for other biomolecules. Its metabolism is intricately linked to central carbon metabolism and amino acid biosynthesis. Dysregulation of valine metabolism has been implicated in various diseases, including metabolic disorders and cancer, making it a key target for investigation in drug development.
These application notes provide a detailed experimental design and protocols for conducting MFA studies using L-Valine-1-¹³C,¹⁵N as a tracer in cell culture models.
Experimental Design
A successful MFA experiment requires careful planning and execution. The following sections outline the key considerations for designing an experiment using L-Valine-1-¹³C,¹⁵N.
Cell Culture and Labeling Conditions
-
Cell Line Selection: Choose a cell line relevant to the research question. Ensure the cell line can be cultured in a chemically defined medium to have precise control over the nutrient composition.
-
Media Formulation: Utilize a custom amino acid-defined medium where the concentration of natural L-Valine can be controlled. The labeling medium should contain L-Valine-1-¹³C,¹⁵N in place of unlabeled L-Valine. The concentration of the tracer should be optimized for the specific cell line and experimental goals but is typically in the physiological range.
-
Isotopic Steady State: It is crucial to allow the cells to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time. The time to reach steady state depends on the cell proliferation rate and the turnover of the metabolites of interest. For many mammalian cell lines, 24-48 hours of labeling is sufficient. Preliminary time-course experiments are recommended to determine the optimal labeling duration.
-
Biological Replicates: A minimum of three biological replicates for each experimental condition is recommended to ensure statistical robustness.
Experimental Workflow
The overall workflow for a metabolic flux analysis experiment using L-Valine-1-¹³C,¹⁵N is depicted below.
Figure 1: Experimental workflow for MFA with L-Valine-1-¹³C,¹⁵N.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80% confluency at the time of harvest.
-
Adaptation to Labeling Media: At least 24 hours before labeling, switch the cells to a custom amino acid-defined medium containing all essential amino acids except for L-Valine. Supplement this medium with a concentration of unlabeled L-Valine identical to that which will be used for the labeled tracer.
-
Initiation of Labeling: To start the labeling experiment, aspirate the adaptation medium and replace it with the labeling medium containing L-Valine-1-¹³C,¹⁵N at the desired concentration.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the predetermined duration to achieve isotopic steady state.
Protocol 2: Metabolite Quenching and Extraction
Rapid quenching is critical to halt metabolic activity and preserve the in vivo metabolic state of the cells.
-
Quenching:
-
Aspirate the labeling medium from the culture dish.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Instantly add a quenching solution, such as liquid nitrogen or a cold methanol/water mixture (-20°C to -80°C), to the culture dish to flash-freeze the cells and halt metabolism.
-
-
Metabolite Extraction:
-
Scrape the frozen cells in the presence of a cold extraction solvent (e.g., 80% methanol).
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites. The pellet can be used for protein quantification.
-
Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.
-
Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids need to be derivatized to increase their volatility.
-
Protein Hydrolysis (for protein-bound amino acids):
-
Resuspend the protein pellet from the extraction step in 6 M HCl.
-
Hydrolyze the protein by heating at 110°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen gas.
-
-
Derivatization (for both free and protein-bound amino acids):
-
Resuspend the dried metabolite extract or protein hydrolysate in a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in acetonitrile.
-
Incubate the mixture at 70°C for 1 hour to allow for complete derivatization.
-
The derivatized sample is now ready for GC-MS analysis.
-
Protocol 4: Mass Spectrometry Analysis and Data Processing
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the derivatized amino acids on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient to elute the different amino acids at distinct retention times.
-
Analyze the eluting compounds using a mass spectrometer operating in either full scan mode or selected ion monitoring (SIM) mode to obtain the mass isotopomer distributions (MIDs) for valine and other detected amino acids.
-
-
Data Processing:
-
Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.
-
Determine the MIDs for each amino acid by integrating the peak areas of the different mass isotopomers.
-
Correct the raw MIDs for the natural abundance of ¹³C and ¹⁵N isotopes.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format. The following table provides an example of how to present the mass isotopomer distribution (MID) data for key amino acids after labeling with L-Valine-1-¹³C,¹⁵N.
| Metabolite | Mass Isotopomer | Condition A (%) | Condition B (%) |
| Valine | M+0 | 5.2 ± 0.8 | 10.5 ± 1.2 |
| M+1 (¹³C) | 92.1 ± 2.1 | 85.3 ± 2.5 | |
| M+1 (¹⁵N) | 0.5 ± 0.1 | 0.8 ± 0.2 | |
| M+2 (¹³C, ¹⁵N) | 2.2 ± 0.5 | 3.4 ± 0.6 | |
| Leucine | M+0 | 65.3 ± 3.1 | 55.7 ± 2.8 |
| M+1 (¹³C) | 25.8 ± 2.5 | 32.1 ± 2.1 | |
| M+1 (¹⁵N) | 4.1 ± 0.7 | 6.8 ± 0.9 | |
| M+2 (¹³C, ¹⁵N) | 4.8 ± 0.9 | 5.4 ± 1.0 | |
| Glutamate | M+0 | 80.1 ± 4.2 | 70.3 ± 3.9 |
| M+1 (¹⁵N) | 19.9 ± 2.8 | 29.7 ± 3.1 | |
| Alanine | M+0 | 72.4 ± 3.5 | 60.1 ± 3.2 |
| M+1 (¹⁵N) | 27.6 ± 2.9 | 39.9 ± 3.5 |
Data are presented as mean ± standard deviation of the percentage of the total pool for each mass isotopomer (n=3). M+0 represents the unlabeled metabolite, M+1 (¹³C) represents the metabolite with one ¹³C atom, M+1 (¹⁵N) represents the metabolite with one ¹⁵N atom, and M+2 (¹³C, ¹⁵N) represents the metabolite with one ¹³C and one ¹⁵N atom.
Signaling Pathways and Logical Relationships
The metabolism of L-Valine is interconnected with major cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The mTOR (mechanistic Target of Rapamycin) pathway is a key regulator that senses amino acid availability, including valine.
Figure 2: L-Valine sensing and the mTORC1 signaling pathway.
The catabolism of L-Valine produces intermediates that enter the Tricarboxylic Acid (TCA) cycle, influencing cellular energy production and biosynthetic pathways.
Figure 3: Catabolic pathway of L-Valine and its entry into the TCA cycle.
Data Analysis Workflow
The analysis of mass spectrometry data to calculate metabolic fluxes involves several computational steps.
Figure 4: Computational workflow for metabolic flux analysis.
By following these detailed application notes and protocols, researchers can effectively design and execute metabolic flux analysis experiments using L-Valine-1-¹³C,¹⁵N to gain valuable insights into cellular metabolism and its regulation. This powerful technique is instrumental in advancing our understanding of disease mechanisms and in the development of novel therapeutic strategies.
Utilizing L-Valine-1-¹³C,¹⁵N as an Internal Standard for Precise Quantitative Proteomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the application of L-Valine-1-¹³C,¹⁵N as a stable isotope-labeled internal standard in quantitative proteomics. The use of metabolic labeling with stable isotopes, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a robust method for accurate protein quantification.[1][2][3] L-Valine, an essential amino acid, serves as an excellent choice for such labeling strategies, ensuring its incorporation primarily through protein synthesis.[4] This application note outlines the principles, experimental protocols, data analysis considerations, and troubleshooting for employing L-Valine-1-¹³C,¹⁵N in various quantitative proteomics workflows, including relative and absolute quantification.
Introduction to Quantitative Proteomics and Stable Isotope Labeling
Mass spectrometry (MS)-based quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale analysis of protein abundance changes in response to various stimuli or in different disease states.[1][5] Stable isotope labeling techniques have significantly improved the accuracy and reproducibility of quantitative proteomics by allowing for the differential labeling of proteomes, which can then be distinguished by mass spectrometry.[6][7]
One of the most widely adopted methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling approach where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[1][2] The heavy amino acids are incorporated into newly synthesized proteins.[2] When the "light" and "heavy" cell populations are combined, the relative abundance of proteins can be accurately determined by comparing the signal intensities of the corresponding light and heavy peptide pairs in the mass spectrometer.[2]
L-Valine-1-¹³C,¹⁵N is a commercially available, highly enriched stable isotope-labeled amino acid suitable for these applications.[8][9] The labeling on both the carbon-1 of the carboxyl group and the nitrogen of the amino group provides a distinct mass shift, facilitating unambiguous identification and quantification.
Principle of L-Valine-1-¹³C,¹⁵N as an Internal Standard
The core principle lies in the metabolic incorporation of L-Valine-1-¹³C,¹⁵N into the proteome of a cell population or organism, creating a "heavy" labeled internal standard. This heavy proteome can be used in two primary ways:
-
Relative Quantification (SILAC): Two cell populations are grown in parallel, one in "light" medium containing natural L-Valine and the other in "heavy" medium with L-Valine-1-¹³C,¹⁵N. After experimental treatment of one population, the cell lysates are mixed in a 1:1 ratio. The mass difference between the light and heavy valine-containing peptides allows for the ratiometric quantification of protein expression changes.[10]
-
Absolute Quantification (Spike-in Standard): A fully labeled "heavy" proteome (or a known quantity of a labeled protein/peptide) is generated and characterized. This is then "spiked" into an unlabeled ("light") experimental sample after cell lysis.[11] This approach is particularly useful for quantifying proteins in tissues or organisms where metabolic labeling is not feasible.[11] The known amount of the spiked-in heavy standard allows for the calculation of the absolute amount of the corresponding light protein in the sample.
Experimental Protocols
Cell Culture and Metabolic Labeling (SILAC)
This protocol is designed for adherent mammalian cell lines.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Lysine, L-Arginine, and L-Valine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Valine.
-
"Heavy" L-Valine-1-¹³C,¹⁵N.
-
Standard cell culture reagents and equipment.
Protocol:
-
Media Preparation:
-
Prepare "Light" SILAC medium by supplementing the deficient base medium with natural L-Arginine, L-Lysine, and L-Valine to their normal concentrations.
-
Prepare "Heavy" SILAC medium by supplementing the deficient base medium with natural L-Arginine, L-Lysine, and L-Valine-1-¹³C,¹⁵N to their normal concentrations.
-
Add dFBS to a final concentration of 10%.
-
-
Cell Adaptation:
-
Culture cells in the "Heavy" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the labeled valine.
-
Monitor the incorporation efficiency by mass spectrometry. A small-scale protein extraction and digestion followed by LC-MS/MS analysis can confirm >98% incorporation.
-
-
Experimental Treatment:
-
Once full incorporation is confirmed, treat the "heavy" or "light" cell population with the experimental condition (e.g., drug treatment). The other population serves as the control.
-
-
Sample Harvesting and Mixing:
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of both the "light" and "heavy" lysates using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion and Peptide Preparation
Protocol:
-
Protein Reduction and Alkylation:
-
To the mixed protein lysate, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C overnight.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Discard the supernatant and air-dry the protein pellet.
-
-
In-solution or In-gel Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
Protocol:
-
Peptide Resuspension: Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Liquid Chromatography (LC):
-
Load the peptides onto a reversed-phase C18 column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a data-dependent acquisition (DDA) method, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
Ensure the mass spectrometer settings are optimized for detecting the mass shift of L-Valine-1-¹³C,¹⁵N containing peptides.
-
Data Presentation and Analysis
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Quantified Proteins
| Protein ID | Gene Name | Description | Log2 Fold Change (Heavy/Light) | p-value | Number of Peptides |
| P01234 | GENE1 | Example Protein 1 | 2.58 | 0.001 | 15 |
| Q56789 | GENE2 | Example Protein 2 | -1.76 | 0.012 | 8 |
| ... | ... | ... | ... | ... | ... |
Data Analysis Workflow:
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database.
-
Modifications: Specify the variable modification corresponding to the mass shift of L-Valine-1-¹³C,¹⁵N.
-
Quantification: The software will identify the "light" and "heavy" peptide pairs and calculate the intensity ratios.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to determine the significance of the observed protein expression changes.
-
Data Visualization: Generate volcano plots and heatmaps to visualize the differentially expressed proteins.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative proteomics using L-Valine-1-¹³C,¹⁵N.
Signaling Pathway Example
Caption: A hypothetical signaling pathway with quantified protein changes.
Conclusion
The use of L-Valine-1-¹³C,¹⁵N as an internal standard provides a reliable and accurate method for quantitative proteomics. Its application in SILAC and spike-in methodologies allows for the precise measurement of protein abundance changes, which is critical for understanding cellular processes, disease mechanisms, and drug development. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully implement this powerful technique in their studies.
References
- 1. Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-1 [isotope.com]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Valine-1-13C,15N NMR Spectroscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of L-Valine-1-13C,15N samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections offer a step-by-step guide to ensure high-quality, reproducible NMR data for structural and dynamic studies of this isotopically labeled amino acid.
Introduction
L-Valine, an essential amino acid, plays a crucial role in protein synthesis and various metabolic pathways. The use of L-Valine selectively labeled with stable isotopes, such as 13C at the carboxyl carbon (C1) and 15N at the amino group, provides a powerful tool for NMR-based research. These labels allow for the specific observation of these nuclei and their surrounding chemical environment, facilitating studies in metabolomics, proteomics, and drug discovery. Proper sample preparation is paramount for obtaining high-resolution and sensitive NMR spectra.
Materials and Equipment
Materials
-
This compound (Isotopic enrichment ≥ 98%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium chloride (NaCl) (optional, for ionic strength adjustment)
-
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
Parafilm
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe for 1H, 13C, and 15N detection. A cryoprobe is recommended for enhanced sensitivity[1][2].
Quantitative Data Summary
For optimal results, careful consideration of sample parameters is necessary. The following tables summarize key quantitative data for the preparation of this compound NMR samples.
Table 1: Commercially Available this compound Specifications
| Parameter | Typical Value | Source |
| Isotopic Enrichment (13C) | ≥ 98% | Cambridge Isotope Laboratories, Sigma-Aldrich |
| Isotopic Enrichment (15N) | ≥ 98% | Cambridge Isotope Laboratories, Sigma-Aldrich |
| Chemical Purity | ≥ 98% | Cambridge Isotope Laboratories |
Table 2: Recommended NMR Sample Parameters for this compound
| Parameter | Recommended Value | Notes |
| Concentration | 10-100 mM | 100 mM is suitable for 1D 13C and 2D experiments[3]. For sensitive probes, 3-10 mM may be sufficient for 13C detection[1]. |
| Solvent | D₂O | Provides a lock signal for the spectrometer. For observing the exchangeable amide proton, a mixture of 90% H₂O/10% D₂O can be used. |
| Buffer System | Sodium Phosphate | A non-protonated buffer is ideal for minimizing background signals in 1H NMR[2][4]. |
| Buffer Concentration | 20-50 mM | Maintains a stable pH without contributing excessively to the ionic strength[4]. |
| pH | 7.4 | Physiological pH is a good starting point. pH control is crucial for chemical shift consistency[3][5]. |
| Ionic Strength (optional) | ≤ 150 mM NaCl | Lower salt concentrations generally yield better results, especially with cryoprobes[2]. |
| Internal Reference | 0.1-1.0 mM DSS or TSP | For accurate chemical shift referencing. |
| Sample Volume | 500-600 µL | For standard 5 mm NMR tubes. |
| Temperature | 298 K (25 °C) | A common temperature for NMR experiments on small molecules[3]. |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound NMR sample.
Buffer Preparation (50 mM Sodium Phosphate, pH 7.4)
-
Prepare 100 mL of a 50 mM sodium phosphate monobasic stock solution in D₂O.
-
Prepare 100 mL of a 50 mM sodium phosphate dibasic stock solution in D₂O.
-
In a clean beaker, add a stir bar and a significant volume of the 50 mM sodium phosphate monobasic solution.
-
Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.
-
Slowly titrate the solution with the 50 mM sodium phosphate dibasic solution until the pH meter reads 7.4.
-
This final solution is your 50 mM sodium phosphate buffer at pH 7.4 in D₂O.
This compound Sample Preparation (for a 100 mM sample)
-
Calculate the required mass of this compound for your desired sample volume (e.g., for 500 µL of a 100 mM solution). The molecular weight of this compound is approximately 119.13 g/mol .
-
Accurately weigh the calculated amount of this compound using an analytical balance and transfer it to a clean, dry microcentrifuge tube.
-
Add the prepared 50 mM sodium phosphate buffer (pH 7.4 in D₂O) to the microcentrifuge tube to the final desired volume.
-
Add the internal reference (DSS or TSP) to a final concentration of 0.1-1.0 mM.
-
Vortex the tube until the L-Valine is completely dissolved.
-
Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube and label it clearly with the sample name, concentration, solvent, and date.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
NMR Data Acquisition
The following are general recommendations for acquiring NMR data for a this compound sample. Specific parameters should be optimized on the individual spectrometer.
Table 3: Suggested NMR Experiments and Key Parameters
| Experiment | Nuclei Observed | Purpose | Key Parameters |
| 1D 1H | 1H | To check sample purity and confirm the proton chemical shifts. | zg pulse program, sufficient number of scans for good signal-to-noise (e.g., 16-64), relaxation delay (d1) of 1-2 seconds. |
| 1D 13C | 13C | To directly observe the 13C-labeled carboxyl carbon. | zgpg30 or zgdc30 with proton decoupling, number of scans will be higher than for 1H (e.g., 1024 or more), relaxation delay (d1) of 2-5 seconds. |
| 2D 1H-13C HSQC | 1H, 13C | To correlate the alpha-proton with the labeled carboxyl carbon. | Standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2), optimize spectral widths to cover the expected chemical shifts, sufficient number of scans for desired resolution and sensitivity[6][7]. |
| 2D 1H-15N HSQC | 1H, 15N | To correlate the alpha-proton and the amide proton with the labeled nitrogen. | Standard HSQC pulse sequence (e.g., hsqcfpf3gpphwg), optimize spectral widths for 1H and 15N regions, sufficient number of scans[6][8]. |
Visualizations
The following diagrams illustrate the key workflows and relationships described in this document.
References
- 1. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 3. bmse000052 L-Valine at BMRB [bmrb.io]
- 4. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized buffer system for NMR-based urinary metabonomics with effective pH control, chemical shift consistency and dilution minimization - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
Quantifying Protein Turnover In Vivo with L-Valine-1-13C,15N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein turnover, encompassing both protein synthesis and degradation, is a fundamental aspect of cellular homeostasis and is integral to numerous physiological and pathological states. The ability to accurately quantify protein turnover in vivo is crucial for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of novel drug candidates. Stable isotope labeling with amino acids, followed by mass spectrometry analysis, has emerged as a powerful technique for these investigations. This document provides detailed application notes and protocols for quantifying protein turnover in vivo using the stable isotope-labeled amino acid, L-Valine-1-13C,15N.
L-Valine, an essential branched-chain amino acid, is a key component of proteins and its metabolism is closely linked to that of other essential amino acids.[1] The use of L-Valine labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a robust tracer for monitoring its incorporation into newly synthesized proteins.[2] This dual-labeling strategy enhances the accuracy of detection by mass spectrometry.[3]
Signaling Pathways Regulating Protein Turnover
Protein turnover is tightly regulated by a complex network of intracellular signaling pathways. The balance between protein synthesis and degradation is principally controlled by the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the ubiquitin-proteasome and autophagy-lysosome systems, which are responsible for protein degradation.
Protein Synthesis: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis.[1][4] Activation of this pathway by growth factors, such as insulin and IGF-1, leads to the phosphorylation and activation of several downstream targets that ultimately enhance the translation of mRNA into protein.[5]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-0.5 [isotope.com]
- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for L-Valine-1-13C,15N Infusion in Human Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Valine-1-13C,15N as a stable isotope tracer in human metabolic studies. The focus is on quantifying skeletal muscle protein synthesis and understanding valine metabolism.
Introduction
This compound is a stable, non-radioactive isotope-labeled amino acid used to trace the metabolic fate of valine in vivo.[1] By incorporating a heavy carbon (¹³C) at the carboxyl position and a heavy nitrogen (¹⁵N) in the amino group, researchers can accurately measure key metabolic processes. These include whole-body protein turnover, muscle protein synthesis (MPS), and the pathways of valine catabolism, such as transamination and deamination.[2][3] The use of such tracers is fundamental in understanding the dynamic state of body proteins and has been instrumental in advancing our knowledge of muscle physiology in response to various stimuli like nutrition and exercise.[4][5][6]
Experimental Protocols
Two primary methods for administering amino acid tracers to measure muscle protein synthesis are the primed continuous infusion technique and the flooding dose technique.[7][8]
Primed Continuous Infusion Protocol
This is the most common approach for studying muscle protein metabolism. It involves administering a priming dose of the tracer to rapidly achieve isotopic equilibrium in the body's amino acid pools, followed by a constant infusion to maintain this steady state.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile 0.9% saline solution
-
Infusion pump
-
Catheters for venous access (one for infusion, one for blood sampling)
-
Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
-
Equipment for muscle biopsy collection
-
Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) for sample analysis
Procedure:
-
Subject Preparation: Subjects should be studied in a post-absorptive state, typically after an overnight fast.[3] For studies investigating specific dietary interventions, a controlled diet may be provided for a period leading up to the infusion.[2]
-
Catheter Placement: Insert two intravenous catheters, one in a forearm vein for tracer infusion and another in a contralateral hand or forearm vein for "arterialized" venous blood sampling. The sampling hand can be heated to ~60°C to obtain arterialized blood.[9]
-
Priming Dose: Administer a priming dose of this compound to rapidly label the body's bicarbonate and free amino acid pools. A typical priming dose for L-[1-¹³C]valine is 1.5 mg/kg.[8]
-
Continuous Infusion: Immediately following the priming dose, begin a constant intravenous infusion of this compound. A common infusion rate for L-[1-¹³C]valine is 1.5 mg/kg/h.[8] The infusion is typically continued for several hours (e.g., 4-7.5 hours) to ensure isotopic steady state is achieved and maintained.[2][3][8]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 10-30 minutes) throughout the infusion period.[9] Plasma is separated by centrifugation and stored at -80°C for later analysis of tracer enrichment and amino acid concentrations.
-
Muscle Biopsy: Obtain muscle tissue samples, typically from the vastus lateralis or tibialis anterior, at the beginning and end of the infusion period.[8] The tissue is immediately frozen in liquid nitrogen and stored at -80°C. These biopsies are used to measure the incorporation of the labeled valine into muscle protein, which is the direct measure of muscle protein synthesis.
-
Breath Samples: For studies investigating valine oxidation, expired air can be collected to measure the enrichment of ¹³CO₂.[2]
-
Sample Analysis: Plasma and muscle tissue samples are processed to isolate amino acids. The isotopic enrichment of this compound in plasma (precursor pool) and in muscle protein is determined using GC-MS or IRMS.[8][9]
Data Presentation: Quantitative Infusion Parameters
The following table summarizes typical quantitative data from studies using valine and other branched-chain amino acid tracers.
| Parameter | Value | Study Reference |
| Tracer | L-[1-¹³C,¹⁵N]valine | Staten et al., 1984[2][3] |
| Infusion Duration | 4 hours | Staten et al., 1984[2][3] |
| Dietary Control | 1.6 g protein/kg/day for 1 week | Staten et al., 1984[2][3] |
| Time to Isotopic Steady State | ~2 hours | Staten et al., 1984[2][3] |
| Valine Carbon Flux | 80.3 ± 1.2 µmol/kg/h | Staten et al., 1984[2][3] |
| Valine Oxidation Rate | 11.8 ± 0.6 µmol/kg/h | Staten et al., 1984[2][3] |
| Valine Deamination Rate | 84.0 ± 3.5 µmol/kg/h | Staten et al., 1984[2][3] |
| Valine Reamination Rate | 72.2 ± 3.3 µmol/kg/h | Staten et al., 1984[2][3] |
| Tracer | L-[1-¹³C]valine (primed constant infusion) | Carraro et al., 1992[8] |
| Priming Dose | 1.5 mg/kg | Carraro et al., 1992[8] |
| Infusion Rate | 1.5 mg/kg/h | Carraro et al., 1992[8] |
| Infusion Duration | 7.5 hours | Carraro et al., 1992[8] |
| Muscle Protein Synthesis Rate | 0.043 ± 0.002 %/h (using α-KIV as precursor) | Carraro et al., 1992[8] |
Visualizing Metabolic Pathways and Workflows
Valine Metabolism Signaling Pathway
The metabolism of valine involves its incorporation into proteins (synthesis) and its breakdown through catabolic pathways. The initial steps of valine catabolism are transamination and deamination.
Caption: Metabolic fate of infused this compound in muscle.
Experimental Workflow for Primed Continuous Infusion
The following diagram outlines the key steps in a typical primed continuous infusion study to measure muscle protein synthesis.
Caption: Workflow of a primed continuous infusion study.
Concluding Remarks
The use of this compound with the primed continuous infusion technique is a robust method for quantifying various aspects of protein and amino acid metabolism in humans. Careful execution of the protocol and precise analytical measurements are crucial for obtaining reliable and reproducible data. These studies provide invaluable insights into the regulation of muscle mass and can be applied in clinical research and drug development to assess the efficacy of interventions aimed at preserving or enhancing muscle health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 5. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
- 6. physoc.org [physoc.org]
- 7. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Media Preparation with L-Valine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used in metabolomics, proteomics, and metabolic flux analysis to trace the fate of atoms through metabolic pathways and quantify molecular turnover. L-Valine-1-13C,15N is a stable isotope-labeled essential amino acid that serves as a tracer for studying valine metabolism and its contribution to various cellular processes. By replacing natural L-valine with its labeled counterpart in cell culture media, researchers can accurately track its incorporation into proteins and downstream metabolites.
These application notes provide detailed protocols for the preparation of cell culture media containing this compound, along with experimental workflows for its use in quantitative proteomics and metabolic tracing studies.
Data Presentation
Table 1: Quantitative Parameters of L-Valine Metabolism
| Parameter | Value | Species/Cell Type | Reference |
| Valine Carbon Flux | 80.3 ± 1.2 µmol/kg/h | Human | [1][2] |
| Valine Oxidation Rate | 11.8 ± 0.6 µmol/kg/h | Human | [1][2] |
| Valine Deamination Rate | 84.0 ± 3.5 µmol/kg/h | Human | [1][2] |
| Valine Reamination Rate | 72.2 ± 3.3 µmol/kg/h | Human | [1][2] |
| This compound Incorporation Efficiency | >95% (inferred) | Mammalian Cells | [3][4] |
Note: Data from human studies are provided as a reference for whole-body metabolism. Incorporation efficiency in cell culture is typically high but can vary depending on the cell line and experimental conditions.
Table 2: Impact of Valine Concentration on Cell Proliferation
| Cell Line | Valine Concentration | Effect on Proliferation | Reference |
| MAC-T (Bovine Mammary Epithelial) | 25.536 mM (4x normal) | Promotes α-casein synthesis via mTOR pathway | [5][6] |
| HT-29 (Human Colon Carcinoma) | 100 mM | Reduced cellular growth (due to osmolality) | [3] |
Experimental Protocols
Protocol 1: Preparation of Valine-Deficient Cell Culture Medium
This protocol outlines the steps to prepare a custom cell culture medium lacking L-valine, which is a prerequisite for stable isotope labeling experiments.
Materials:
-
Basal medium powder without L-valine (e.g., custom formulation of DMEM or RPMI-1640)
-
Cell culture-grade water
-
Sodium bicarbonate (NaHCO₃)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100x)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
Reconstitute Basal Medium: In a sterile environment (e.g., a laminar flow hood), dissolve the valine-deficient basal medium powder in cell culture-grade water to 90% of the final volume, following the manufacturer's instructions.
-
Add Sodium Bicarbonate: Add the required amount of sodium bicarbonate and stir gently until fully dissolved. The amount will depend on the specific medium formulation.
-
Adjust pH: Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
Bring to Final Volume: Add cell culture-grade water to reach the final volume.
-
Sterile Filtration: Sterilize the medium by passing it through a 0.22 µm filter into a sterile bottle.
-
Supplementation: Aseptically add dFBS to the desired concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled valine.
-
Add Antibiotics: Add Penicillin-Streptomycin to a final concentration of 1x.
-
Storage: Store the prepared valine-deficient medium at 4°C for up to 2-4 weeks.
Protocol 2: Preparation of this compound Labeling Medium
This protocol describes how to supplement the valine-deficient medium with the stable isotope-labeled L-valine.
Materials:
-
Prepared valine-deficient cell culture medium (from Protocol 1)
-
This compound (powder)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amount: Determine the final desired concentration of this compound in the medium. This should be equivalent to the physiological concentration in the standard medium formulation being mimicked.
-
Prepare Stock Solution: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a small volume of the prepared valine-deficient medium. Ensure complete dissolution by vortexing.
-
Supplement the Medium: Aseptically add the this compound stock solution to the bulk of the valine-deficient medium.
-
Mix Thoroughly: Gently swirl the bottle to ensure uniform mixing.
-
Final Sterile Filtration (Optional but Recommended): For maximum sterility, the final complete labeling medium can be passed through a 0.22 µm filter.
-
Storage: Store the final labeling medium at 4°C for up to 2-4 weeks.
Protocol 3: Cell Labeling and Sample Collection for Proteomics
This protocol details the procedure for labeling cells with this compound and harvesting them for downstream mass spectrometry-based proteomic analysis.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
This compound labeling medium (from Protocol 2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in parallel cultures. One set will be the "light" control (grown in standard medium), and the other will be the "heavy" experimental group (grown in labeling medium).
-
Cell Adaptation and Labeling: Culture the "heavy" group in the this compound labeling medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid. The "light" group is cultured in parallel using the standard medium.
-
Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration) to the desired cell population.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Pooling (for SILAC): For quantitative proteomics using SILAC, combine equal amounts of protein from the "light" and "heavy" lysates.
-
Downstream Processing: The protein samples are now ready for downstream processing, including protein digestion, peptide fractionation, and LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for stable isotope labeling.
Caption: Branched-Chain Amino Acid (BCAA) metabolism and signaling.[2][7][8]
Concluding Remarks
The use of this compound in cell culture is a versatile tool for gaining in-depth knowledge of cellular metabolism and protein dynamics. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust stable isotope labeling experiments. Careful attention to media preparation, cell handling, and analytical methods will ensure high-quality, reproducible data for advancing research in basic science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Determining Isotopic Enrichment in Proteins with L-Valine-1-13C,15N: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of proteins has become an indispensable tool in modern biological and pharmaceutical research. The incorporation of amino acids containing heavy isotopes, such as L-Valine-1-13C,15N, allows for the precise quantification of protein turnover, aids in structural studies by nuclear magnetic resonance (NMR) spectroscopy, and facilitates advanced proteomic analyses using mass spectrometry (MS). This application note provides detailed protocols and methodologies for determining the isotopic enrichment of proteins metabolically labeled with this compound.
Metabolic labeling involves growing cells in a medium where a standard "light" amino acid is replaced with its "heavy" isotopically labeled counterpart.[1][2] The labeled amino acid is then incorporated into newly synthesized proteins. The degree of isotopic enrichment can be subsequently determined by analyzing the mass shift in intact proteins or, more commonly, in peptides after enzymatic digestion.[3][4] This approach is particularly powerful for quantitative proteomics, enabling the direct comparison of protein abundance between different cellular states.[2]
This document outlines two primary analytical workflows for determining isotopic enrichment: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section provides a detailed experimental protocol, data presentation guidelines, and a visual representation of the workflow.
Section 1: Isotopic Labeling of Proteins in Cell Culture
The foundational step for determining isotopic enrichment is the efficient and consistent labeling of the target protein. This protocol is designed for Escherichia coli expression systems, a common host for recombinant protein production.[5][6]
Experimental Protocol: Metabolic Labeling in E. coli
-
Starter Culture: Inoculate a single colony of E. coli expressing the protein of interest into 5 mL of standard rich media (e.g., LB broth) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation to Minimal Media: The following day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium. This step helps adapt the cells to the minimal media before introducing the expensive labeled amino acid. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction and Labeling: Pellet the adapted cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in fresh M9 minimal medium where standard L-valine has been replaced with this compound. The concentration of the labeled valine should be optimized but is typically in the range of 50-100 mg/L.
-
Protein Expression: Induce protein expression according to the specific requirements of your expression system (e.g., addition of Isopropyl β-D-1-thiogalactopyranoside - IPTG). Continue to grow the culture for the optimal time and temperature required for your protein's expression.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or processed immediately. Lyse the cells using a method compatible with your downstream purification protocol (e.g., sonication, French press).
-
Protein Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
Workflow for Protein Labeling and Purification
Caption: Workflow for metabolic labeling and purification of proteins.
Section 2: Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is a highly sensitive method for determining the incorporation of stable isotopes into proteins. The analysis is typically performed on peptides generated by enzymatic digestion of the purified protein.
Experimental Protocol: LC-MS/MS Analysis
-
In-Solution Protein Digestion:
-
Denature the purified protein (e.g., using 8M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the solution to reduce the urea concentration to below 2M.
-
Digest the protein with a protease such as trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.[3][7]
-
Quench the digestion with an acid (e.g., formic acid or trifluoroacetic acid).
-
-
Peptide Desalting: Before LC-MS/MS analysis, it is crucial to remove salts and other contaminants that can interfere with ionization. This is commonly done using C18 solid-phase extraction (e.g., ZipTips).[7][8]
-
LC-MS/MS Analysis:
-
Inject the desalted peptide mixture onto a reverse-phase liquid chromatography column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
The isotopic enrichment is calculated by comparing the mass spectra of the labeled peptides with their unlabeled counterparts. The mass of a peptide containing one this compound will be shifted by approximately 2 Da (1 Da for the 13C and 1 Da for the 15N).
-
Specialized software can be used to analyze the isotopic distribution of the peptide peaks and calculate the percentage of incorporation.[9][10]
-
Workflow for MS-Based Isotopic Enrichment Analysis
Caption: Workflow for determining isotopic enrichment by mass spectrometry.
Data Presentation: Mass Spectrometry
| Parameter | Unlabeled Peptide | Labeled Peptide |
| Peptide Sequence | VGVNGFGR | VGVNGFGR |
| Monoisotopic Mass (Da) | 778.41 | 780.41 |
| Observed m/z (z=2) | 389.21 | 390.21 |
| Isotopic Enrichment (%) | 0 | >95% (example) |
Section 3: Determination of Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying protein structure and dynamics. For proteins labeled with 15N, the 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a sensitive method to confirm isotopic incorporation.[11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
The purified labeled protein should be exchanged into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.0).
-
The protein concentration should be in the range of 0.1 to 1 mM.[13]
-
Add 5-10% Deuterium Oxide (D2O) to the sample for the spectrometer lock.
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum. This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms.
-
For an unlabeled protein, no signals will be observed in this spectrum due to the low natural abundance of 15N (0.37%).
-
For a successfully labeled protein, a peak will be observed for each backbone amide (except for proline) and for the side-chain amides of asparagine and glutamine, as well as the side-chain of tryptophan.[12]
-
-
Data Analysis:
-
The presence and intensity of the cross-peaks in the 1H-15N HSQC spectrum provide a qualitative and semi-quantitative measure of isotopic enrichment.
-
The percentage of enrichment can be more accurately quantified by comparing the signal intensities of the labeled sample to a standard with a known concentration and enrichment level.
-
Workflow for NMR-Based Isotopic Enrichment Analysis
Caption: Workflow for confirming isotopic enrichment by NMR spectroscopy.
Data Presentation: NMR Spectroscopy
| Parameter | Typical Value |
| Protein Concentration | 0.1 - 1.0 mM |
| NMR Buffer | 20 mM Phosphate, 50 mM NaCl, pH 6.5 |
| D2O Concentration | 10% (v/v) |
| Experiment | 2D 1H-15N HSQC |
| Expected Outcome | One cross-peak per backbone amide (non-proline) |
Conclusion
The determination of isotopic enrichment in proteins labeled with this compound is a critical step in a wide range of proteomics and structural biology studies. Both mass spectrometry and NMR spectroscopy offer robust methods for this analysis. The choice of technique will depend on the specific research question, the amount of sample available, and the instrumentation at hand. The protocols and workflows provided in this application note offer a comprehensive guide for researchers to successfully label, prepare, and analyze their proteins of interest, ensuring high-quality and reliable data for their downstream applications.
References
- 1. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 4. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 5. dbt.univr.it [dbt.univr.it]
- 6. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 8. Using theoretical protein isotopic distributions to parse small-mass-difference post-translational interactions via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopica: a tool for the calculation and viewing of complex isotopic envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. nmr-bio.com [nmr-bio.com]
Application Notes and Protocols for L-Valine-1-13C,15N in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of L-Valine-1-13C,15N in drug discovery research. The focus is on two key applications: Nuclear Magnetic Resonance (NMR)-based screening for hit identification and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics.
Application 1: NMR-Based Fragment Screening and Hit Validation
Isotopically labeled L-Valine, particularly with ¹³C and ¹⁵N, is a powerful tool in NMR-based drug discovery for identifying and characterizing ligand binding to protein targets. By selectively labeling valine residues, researchers can significantly enhance the sensitivity and resolution of NMR experiments, especially for larger proteins.[1][2] This approach is instrumental in fragment-based drug discovery (FBDD), where low-molecular-weight compounds are screened for weak binding to the target protein.[3][4][5][6]
Key Advantages:
-
Increased Sensitivity: Selective labeling of methyl groups of valine, leucine, and isoleucine can increase NMR sensitivity by nearly three-fold compared to standard ¹H/¹⁵N HSQC experiments.[1][2]
-
Reduced Spectral Complexity: Focusing on specific residues simplifies complex protein spectra, making it easier to identify chemical shift perturbations upon ligand binding.[7][8]
-
Applicable to Larger Proteins: In combination with deuteration, selective methyl labeling is advantageous for screening high-molecular-weight protein targets (≥ 100 kDa).[1][2]
-
Direct Binding Information: NMR provides direct evidence of binding at an atomic level, offering insights into the binding site and the nature of the interaction.[9][10]
Quantitative Data Presentation
The primary quantitative data derived from NMR-based screening are chemical shift perturbations (CSPs). These are changes in the NMR resonance frequencies of specific amino acid residues upon ligand binding. The magnitude of the CSP can be used to map the binding site and determine the dissociation constant (Kd) of the protein-ligand complex.[10][11]
Table 1: Illustrative Chemical Shift Perturbation Data for a Target Protein upon Fragment Binding
| Residue | Fragment A (Δδ ppm) | Fragment B (Δδ ppm) |
| Val 23 | 0.25 | 0.05 |
| Val 45 | 0.31 | 0.08 |
| Val 68 | 0.12 | 0.28 |
| Val 89 | 0.08 | 0.35 |
| Val 112 | 0.21 | 0.11 |
Note: This table presents hypothetical data for illustrative purposes, based on principles described in the literature.[1][2][10] The weighted chemical shift difference (Δδ) is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[10][11]
Table 2: Illustrative Dissociation Constants (Kd) Determined by NMR Titration
| Fragment | Target Protein | Kd (μM) |
| Fragment A | Kinase X | 150 |
| Fragment B | Protease Y | 250 |
| Fragment C | Bromodomain Z | 500 |
Note: This table provides example Kd values typical for fragment screening hits, as determined by monitoring chemical shift changes as a function of ligand concentration.[3][10]
Experimental Protocols
Protocol 1: Selective ¹³C-Labeling of Valine Methyl Groups for NMR-Based Screening
This protocol is adapted from methodologies described for enhancing NMR screening sensitivity.[1][2]
1. Protein Expression and Labeling: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the target protein. b. Grow a starter culture overnight in LB medium. c. Inoculate a minimal medium (e.g., M9) containing ¹⁵NH₄Cl as the sole nitrogen source. For selective labeling, supplement the medium with ¹³C-labeled precursors. d. To selectively label the methyl groups of valine, leucine, and isoleucine, add [3,3'-¹³C]-α-ketoisovalerate and [3-¹³C]-α-ketobutyrate to the growth media 30 minutes prior to induction with IPTG.[1] e. Grow the culture at an appropriate temperature until the OD₆₀₀ reaches 0.6-0.8. f. Induce protein expression with IPTG and continue to grow for the optimal time and temperature for the specific target protein. g. Harvest the cells by centrifugation.
2. Protein Purification: a. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press. b. Clarify the lysate by centrifugation. c. Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography, ion exchange, size exclusion). d. Dialyze the purified protein into the NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O). e. Concentrate the protein to the desired concentration for NMR experiments (typically 50-200 µM).
3. NMR Screening: a. Acquire a reference 2D ¹H-¹³C HSQC spectrum of the selectively labeled protein. b. Prepare a library of fragment compounds dissolved in a compatible solvent (e.g., DMSO-d₆). c. Add a small aliquot of a fragment or a mixture of fragments to the protein sample. d. Acquire a 2D ¹H-¹³C HSQC spectrum for each sample containing a fragment or fragment mixture. e. Overlay the spectra with the reference spectrum and identify chemical shift perturbations.
4. Hit Validation and Kd Determination: a. For fragments that induce significant CSPs, perform a titration experiment. b. Prepare a series of samples with a constant protein concentration and increasing concentrations of the hit fragment. c. Acquire a 2D ¹H-¹³C HSQC spectrum for each sample in the titration series. d. Monitor the chemical shift changes of the affected residues as a function of the ligand concentration. e. Fit the titration data to a binding isotherm to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for NMR-based fragment screening using selectively labeled protein.
Application 2: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[12][13] By metabolically incorporating "heavy" isotopically labeled amino acids (such as L-Valine-1-¹³C,¹⁵N) into the entire proteome of one cell population, it can be directly compared to a "light" (unlabeled) control population.[14] This allows for the accurate quantification of protein abundance changes in response to drug treatment, disease states, or other cellular perturbations.[12][13][15]
Key Advantages:
-
High Accuracy and Precision: SILAC provides highly accurate and reproducible quantification of protein expression changes.[13]
-
In Vivo Labeling: Metabolic labeling occurs in living cells, closely mimicking the biological system.[12]
-
Multiplexing Capabilities: Different isotopic labels can be used to compare multiple experimental conditions simultaneously.[14]
-
Comprehensive Proteome Coverage: Allows for the quantification of thousands of proteins in a single experiment.[13]
Quantitative Data Presentation
The output of a SILAC experiment is a list of identified proteins and their corresponding abundance ratios between the "heavy" and "light" labeled samples. These ratios indicate whether a protein is upregulated, downregulated, or unchanged under the experimental conditions.
Table 3: Illustrative SILAC Data for a Cancer Cell Line Treated with a Novel Drug Candidate
| Protein ID | Gene Name | Heavy/Light Ratio | Regulation |
| P04637 | TP53 | 2.5 | Upregulated |
| P62258 | HSP90AB1 | 0.4 | Downregulated |
| Q06830 | BCL2L1 | 0.9 | Unchanged |
| P31749 | BAX | 3.1 | Upregulated |
| P10415 | CASP3 | 2.8 | Upregulated |
Note: This table presents hypothetical data for illustrative purposes, based on the principles of SILAC experiments.[12][13][14] A Heavy/Light ratio > 1 indicates upregulation, < 1 indicates downregulation, and ≈ 1 indicates no significant change.
Experimental Protocols
Protocol 2: SILAC for Quantitative Proteomics
This protocol provides a general workflow for a SILAC experiment.[12][13][14]
1. Cell Culture and Labeling: a. Choose a cell line that is auxotrophic for the amino acid to be labeled (in this case, valine). If not, use a valine-free medium. b. Culture two populations of cells in parallel. c. For the "heavy" population, use a SILAC medium supplemented with L-Valine-1-¹³C,¹⁵N. d. For the "light" population, use the same medium but with unlabeled L-Valine. e. Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid. f. Treat one population of cells with the drug of interest, while the other serves as a vehicle control.
2. Sample Preparation: a. Harvest the "heavy" and "light" cell populations. b. Combine equal numbers of cells from both populations. c. Lyse the combined cell pellet. d. Extract the proteins and determine the total protein concentration.
3. Protein Digestion: a. Reduce the disulfide bonds in the protein mixture (e.g., with DTT). b. Alkylate the cysteine residues (e.g., with iodoacetamide). c. Digest the proteins into peptides using a protease (e.g., trypsin).
4. Mass Spectrometry Analysis: a. Separate the resulting peptides using liquid chromatography (LC). b. Analyze the peptides by tandem mass spectrometry (MS/MS).
5. Data Analysis: a. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the MS/MS spectra. b. The software will also quantify the relative abundance of the "heavy" and "light" peptides based on their mass difference, providing the protein ratios.
Visualizations
Caption: Workflow for a SILAC-based quantitative proteomics experiment.
Caption: A hypothetical signaling pathway elucidated using SILAC data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins (Journal Article) | ETDEWEB [osti.gov]
- 9. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
Tracking Valine Metabolic Pathways Using L-Valine-1-13C,15N: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy metabolism, and as a precursor for other biomolecules.[1] Understanding the dynamics of valine metabolism is crucial for various fields, including cancer research, metabolic disorders, and drug development.[2][3] Stable isotope labeling with compounds like L-Valine-1-13C,15N offers a powerful method to trace the fate of valine in biological systems.[4][] By replacing the natural carbon-12 at the carboxyl position with carbon-13 and the amino nitrogen with nitrogen-15, researchers can precisely track the incorporation of this labeled valine into proteins and its catabolic products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][] This application note provides detailed protocols for using this compound to track valine metabolic pathways, from cell culture and labeling to sample preparation and analysis.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of valine incorporation into various metabolic pathways.[][7]
-
Protein Synthesis and Turnover: Measuring the fractional synthetic rate of proteins in vivo and in vitro.[8]
-
Drug Development: Using labeled valine as a tracer to study the effects of drugs on amino acid metabolism.[4][7]
-
Cancer Metabolism Research: Investigating the altered valine metabolism in cancer cells to identify potential therapeutic targets.[2][3]
Quantitative Data Summary
The following table summarizes key kinetic parameters of valine metabolism in healthy human subjects, as determined by stable isotope infusion studies. This data provides a baseline for comparison in various research models.
| Parameter | Valine (μmol kg⁻¹h⁻¹) | Leucine (μmol kg⁻¹h⁻¹) | Reference |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | [9] |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | [9] |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 | [9] |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 | [9] |
Signaling and Metabolic Pathways
Valine Catabolic Pathway
The catabolism of valine begins with a transamination reaction to form α-ketoisovalerate. This is followed by oxidative decarboxylation and a series of subsequent reactions that ultimately yield propionyl-CoA, which can then enter the citric acid cycle.[1][10]
Caption: Simplified diagram of the valine catabolic pathway.
Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol describes the labeling of mammalian cells in culture with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Valine-free medium
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in complete growth medium.
-
Prepare the labeling medium by supplementing valine-free medium with this compound to the desired final concentration (typically the same as in the complete medium). Add dFBS and other necessary supplements.
-
Aspirate the complete growth medium from the cells.
-
Wash the cells twice with sterile PBS to remove residual unlabeled valine.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period to allow for the incorporation of the labeled valine. The incubation time will depend on the specific experimental goals (e.g., short-term for flux analysis, longer-term for protein synthesis).
-
After incubation, proceed immediately to cell harvesting and sample preparation.
Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing cell lysates for the analysis of labeled valine incorporation into proteins and metabolites.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
6 M HCl
-
Nitrogen gas stream
-
Derivatization reagents (e.g., for N-acetyl methyl esterification)[11][12]
-
Organic solvents (e.g., heptane, chloroform, ethyl acetate, dichloromethane)[11]
Procedure:
-
Cell Harvesting:
-
Place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
-
-
Protein Hydrolysis (for protein synthesis analysis):
-
Add 6 M HCl to the cell pellet.
-
Heat the sample at 110-150°C for 70 minutes to 24 hours to hydrolyze the proteins into individual amino acids.[11][12]
-
After hydrolysis, cool the sample.
-
To remove lipids, add a mixture of heptane:chloroform (6:5, v:v), vortex briefly, and discard the organic layer.[11]
-
Dry the sample under a gentle stream of nitrogen gas.[11]
-
-
Metabolite Extraction (for metabolic flux analysis):
-
For the analysis of intracellular metabolites, a separate extraction protocol using a solvent system like methanol/water/chloroform is typically required. This protocol focuses on protein-incorporated valine.
-
-
Derivatization (for GC-MS analysis):
-
Amino acids are often derivatized to increase their volatility for gas chromatography. A common method is N-acetyl methyl esterification.[11][12]
-
Add acidified methanol to the dried hydrolysate and heat at 100°C for 1 hour.[11]
-
Dry the sample under nitrogen.
-
Perform acetylation using a mixture of acetic anhydride, trimethylamine, and acetone.[11]
-
Evaporate the reagents under nitrogen.
-
Extract the derivatized amino acids with ethyl acetate for injection into the GC-MS.[11]
-
Mass Spectrometry Analysis
This section provides a general overview of the analytical approach. The specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[12][13]
General GC-MS Parameters:
-
Injection: Splitless injection is commonly used.[12]
-
Column: A mid-polarity column, such as a DB-35, is suitable for separating derivatized amino acids.[12]
-
Oven Program: A temperature gradient is used to separate the amino acids. A typical program might start at a low temperature (e.g., 70°C), ramp up to an intermediate temperature (e.g., 140°C), and then to a final temperature (e.g., 255°C).[12]
-
Mass Spectrometer: The instrument will be set to monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled and labeled valine derivatives. The shift in m/z due to the 13C and 15N isotopes will allow for their differentiation and quantification.
Data Analysis:
-
The isotopic enrichment of valine is calculated by determining the ratio of the peak area of the labeled valine to the total peak area (labeled + unlabeled).
-
This enrichment data can then be used in metabolic models to calculate flux rates or protein synthesis rates.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for tracking valine metabolism using this compound.
Caption: Overview of the experimental workflow.
Conclusion
The use of this compound as a metabolic tracer provides a robust and precise method for investigating the complex pathways of valine metabolism. The protocols outlined in this application note offer a foundation for researchers to design and execute experiments aimed at understanding the role of valine in health and disease, as well as for evaluating the impact of therapeutic interventions on amino acid metabolism. Careful optimization of labeling times, sample preparation techniques, and mass spectrometry parameters will ensure high-quality, reproducible data.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Facebook [cancer.gov]
- 3. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 12. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 13. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Amino Acid Kinetics with L-Valine-1-13C,15N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of amino acid kinetics is fundamental to understanding protein metabolism, nutrient signaling, and the pathophysiology of various diseases. Stable isotope tracers, such as L-Valine-1-13C,15N, offer a powerful and safe method for in vivo and in vitro quantification of amino acid flux, protein synthesis, and breakdown. This doubly labeled valine isotopologue allows for the simultaneous tracing of both the carbon skeleton and the amino group, providing a comprehensive view of valine metabolism. These application notes provide detailed protocols for utilizing this compound to measure amino acid kinetics, with a focus on experimental design, sample analysis, and data interpretation.
Core Concepts in Amino Acid Kinetics
Stable isotope tracer studies are based on the principle of introducing a labeled compound into a biological system and monitoring its incorporation into various metabolic pools. The key parameters measured include:
-
Amino Acid Flux (Q): The rate of appearance of an amino acid in the plasma, representing the sum of protein breakdown and dietary intake.
-
Protein Synthesis (S): The rate at which the amino acid is incorporated into proteins.
-
Protein Breakdown (B): The rate at which the amino acid is released from proteins.
-
Amino Acid Oxidation (O): The rate at which the amino acid is catabolized.
-
Fractional Synthetic Rate (FSR): The fraction of a protein pool that is synthesized per unit of time.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and similar tracers to assess amino acid kinetics.
Table 1: Valine and Leucine Kinetics in Healthy Men
| Parameter | Valine (μmol·kg⁻¹·h⁻¹) | Leucine (μmol·kg⁻¹·h⁻¹) | Reference |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 | |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 | |
| Data from a study using a 4-hour primed infusion of L-[1-13C,15N]valine or L-[1-13C,15N]leucine in the postabsorptive state. |
Table 2: Protein Fractional Synthetic Rate in Piglet Skeletal Muscle
| Parameter | Value | Reference |
| L-[1-13C]valine Infusion Rate | 2 mg·kg⁻¹·h⁻¹ for 6 h | [1] |
| Plasma L-[1-13C]valine Tracer Mole Ratio (steady state) | 0.0740 ± 0.0056 | [1] |
| Muscle Protein Valine Tracer Mole Ratio (at 6 h) | 0.000236 ± 0.000038 | [1] |
| Protein Fractional Synthetic Rate | 0.052 ± 0.007 %·h⁻¹ | [1] |
| Data from a study using L-[1-13C]valine infusion to measure protein fractional synthetic rates.[1] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Whole-Body Protein Turnover using Primed, Continuous Infusion of this compound
This protocol describes a common method for assessing whole-body amino acid kinetics in human subjects.
1. Subject Preparation:
- Subjects should fast overnight (8-10 hours) prior to the study.
- Insert catheters into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.
2. Tracer Preparation:
- Prepare a sterile stock solution of this compound in 0.9% saline.
- The priming dose is calculated to rapidly bring the plasma amino acid pool to an isotopic steady state. A common priming dose is equivalent to 1 hour of the continuous infusion rate.
3. Infusion Protocol:
- Begin with a bolus (primed) intravenous infusion of this compound.
- Immediately follow with a continuous infusion for a period of 3-6 hours.
- The infusion rate should be sufficient to achieve a measurable and stable isotopic enrichment in the plasma.
4. Sample Collection:
- Collect baseline blood samples before the start of the infusion.
- Collect arterialized venous blood samples at regular intervals (e.g., every 15-30 minutes) during the last 1-2 hours of the infusion to confirm isotopic steady state.
- Collect expired air samples to measure the enrichment of ¹³CO₂ from valine oxidation.
- For studies of muscle protein synthesis, a muscle biopsy may be taken at the beginning and end of the infusion period.
5. Sample Processing and Analysis:
- Immediately centrifuge blood samples to separate plasma and store at -80°C until analysis.
- Deproteinize plasma samples, for example, with sulfosalicylic acid.
- Isotopic enrichment of this compound in plasma and tissue fluid is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The amino acids are typically derivatized to enhance their volatility for GC-MS analysis.
- The ¹³C enrichment of expired CO₂ is measured using isotope ratio mass spectrometry (IRMS).
6. Calculation of Kinetic Parameters:
- Valine Flux (Q): Q = i / Ep, where 'i' is the tracer infusion rate and 'Ep' is the isotopic enrichment of plasma valine at steady state.
- Valine Oxidation (O): O = F¹³CO₂ / Ep, where 'F¹³CO₂' is the rate of ¹³CO₂ excretion in the breath, corrected for bicarbonate retention.
- Non-oxidative Valine Disposal (an index of protein synthesis): S = Q - O
- Fractional Synthetic Rate (FSR) of Muscle Protein: FSR (%/h) = (Eb₂ - Eb₁) / (Eiaa * t) * 100, where 'Eb₂' and 'Eb₁' are the enrichments of this compound in the protein-bound pool from biopsies at two time points, 'Eiaa' is the average enrichment of the intracellular free amino acid pool, and 't' is the time between biopsies.
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring amino acid kinetics.
Valine-Mediated mTOR Signaling Pathway
Amino acids, including valine, are crucial regulators of cell growth and protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[2] The mTOR complex 1 (mTORC1) is a key sensor of amino acid availability.[3]
Caption: Valine activation of the mTORC1 signaling pathway.
Applications in Drug Development
The use of this compound and other stable isotope tracers is invaluable in drug development for:
-
Assessing the anabolic or catabolic effects of new therapeutic agents: By measuring changes in protein synthesis and breakdown rates, researchers can determine the impact of a drug on muscle mass and overall protein metabolism.
-
Investigating drug effects on specific metabolic pathways: Tracing the fate of labeled valine can elucidate how a drug influences amino acid oxidation, transamination, and other metabolic processes.
-
Evaluating nutritional interventions in clinical trials: This methodology can be used to quantify the efficacy of specialized diets or supplements designed to improve protein metabolism in various disease states.
-
Understanding disease-related alterations in protein metabolism: Stable isotope studies can characterize the metabolic dysregulation that occurs in conditions such as cancer, sarcopenia, and metabolic syndrome, providing a basis for therapeutic targeting.
Conclusion
The use of this compound provides a robust and sensitive method for the detailed investigation of amino acid kinetics and protein metabolism. The protocols and information provided herein serve as a guide for researchers, scientists, and drug development professionals to design and implement studies that can yield critical insights into the dynamic nature of protein turnover in health and disease. The ability to precisely quantify these metabolic processes is essential for advancing our understanding of physiology and for the development of novel therapeutic strategies.
References
- 1. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low L-Valine-1-13C,15N Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with low L-Valine-1-13C,15N incorporation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency for this compound in cell culture?
A1: With optimized protocols, you can expect to achieve high incorporation efficiency, often exceeding 95%.[1] For some methods, efficiency can be optimized to over 99%.[2] Efficient labeling is critical for accurate quantitative proteomics.[3][4][5]
Q2: How many cell doublings are required for complete incorporation?
A2: A minimum of five to six cell doublings is generally recommended to ensure nearly complete labeling of the proteome.[1][3][6][7] This number of doublings corresponds to a labeling incorporation of at least 96.9% due to the dilution of non-labeled proteins.[6] For robust incorporation, some protocols suggest 8-10 doubling times.[8]
Q3: My incorporation of this compound is low. What are the common causes?
A3: Several factors can contribute to low incorporation efficiency. These include:
-
Contamination with unlabeled valine: This is a primary cause and can originate from supplements like fetal bovine serum (FBS).[2][3]
-
Insufficient cell doublings: The number of cell divisions may not be adequate for the complete replacement of unlabeled valine.[3][6]
-
Suboptimal cell health: Cells that are not growing optimally will have slower protein turnover and, consequently, lower incorporation rates.
-
Incorrect concentration of labeled valine: The concentration of this compound in the medium might be too low.
-
Metabolic conversion of other amino acids to valine: While less common for essential amino acids like valine in mammalian cells, some metabolic pathways could potentially contribute to the unlabeled valine pool.
Q4: How can I prevent contamination with unlabeled L-Valine?
A4: The most effective way to prevent contamination is to use dialyzed fetal bovine serum (FBS) instead of standard FBS.[2][3] The dialysis process removes free amino acids, including unlabeled valine. Charcoal-dextran stripped FBS can also be more efficient than undialyzed FBS due to lower levels of contaminating unlabeled precursors.[2]
Q5: What should I do if my cells do not grow well in dialyzed serum?
A5: If cells exhibit poor growth or viability in dialyzed serum, you can try supplementing the medium with purified growth factors.[3] Alternatively, adding a very small percentage of normal serum might be necessary to improve cell health.[3]
Troubleshooting Guides
Guide 1: Assessing this compound Incorporation Efficiency
This guide provides a step-by-step protocol to determine the incorporation efficiency of this compound.
Experimental Protocol:
-
Cell Culture: Grow two populations of cells: one in "light" medium containing natural L-Valine and the other in "heavy" medium with this compound for at least five cell doublings.[3][6]
-
Harvest and Lyse Cells: After the labeling period, harvest and lyse the cells from both populations separately.
-
Protein Quantification: Determine the protein concentration of both the "light" and "heavy" cell lysates using a standard protein assay (e.g., Bradford assay).[6]
-
Mix Lysates: Combine an equal amount of protein from the "light" and "heavy" lysates.[6]
-
Protein Digestion: Digest the protein mixture into peptides using an appropriate protease, typically trypsin.[1][3]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry (LC-MS/MS).[8][9]
-
Data Analysis: Extract the ion chromatograms for peptide pairs containing valine. The mass shift between the "light" and "heavy" peptides will depend on the number of valine residues. Calculate the incorporation efficiency using the following formula:
Efficiency (%) = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100
Data Presentation:
| Parameter | Expected Value | Reference |
| Minimum Cell Doublings | 5-6 | [1][3] |
| Target Incorporation Efficiency | >95% | [1] |
| Optimized Incorporation Efficiency | >99% | [2] |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low this compound incorporation.
Guide 2: Mass Spectrometry (MS) Signal Troubleshooting
Low signal intensity or the absence of expected peaks in the mass spectrometer can also be misinterpreted as low incorporation. This guide provides steps to troubleshoot the MS analysis.
Experimental Protocol:
-
System Suitability Check: Before running your samples, perform a system suitability test with a known standard to ensure the mass spectrometer is functioning correctly.
-
Mass Calibration: Regularly calibrate the mass spectrometer to ensure accurate mass measurements.[9] Incorrect calibration can lead to failure in identifying the labeled peptides.
-
Check for Contaminants: Contaminants in the sample or from the LC system can cause ion suppression, leading to poor signal intensity.[9] Run a blank injection to check for background noise and carryover.[10]
-
Optimize Ionization Conditions: Adjust ionization source parameters (e.g., spray voltage, gas flows) to optimize the signal for your peptides of interest.[9]
-
Verify Sample Preparation: Ensure that the sample concentration is appropriate.[9] Too dilute a sample will result in a weak signal, while a too-concentrated sample can cause ion suppression.[9]
Data Presentation:
| MS Parameter | Troubleshooting Action | Reference |
| Mass Accuracy | Perform mass calibration with known standards. | [9] |
| Signal Intensity | Check sample concentration and optimize ionization source. | [9] |
| Peak Shape | Check for column and sample contaminants. | [9] |
| Baseline Noise | Optimize chromatographic conditions and detector settings. | [9] |
Logical Relationship Diagram:
Caption: Logical relationships in troubleshooting mass spectrometry signals.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 9. gmi-inc.com [gmi-inc.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing L-Valine-1-¹³C,¹⁵N Infusion Rates for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize in vivo studies using L-Valine-1-¹³C,¹⁵N infusions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a primed, continuous infusion of L-Valine-1-¹³C,¹⁵N?
The main objective is to achieve and maintain a stable isotopic enrichment of L-Valine-1-¹³C,¹⁵N in the plasma, known as an "isotopic steady state." This allows for the accurate measurement of metabolic processes, such as protein synthesis and breakdown, by observing the rate of incorporation of the labeled valine into proteins and its dilution by unlabeled valine from protein breakdown.[1]
Q2: How do I prepare the L-Valine-1-¹³C,¹⁵N infusate?
To ensure the safety and validity of your in vivo study, it is critical to prepare the infusate under sterile conditions. The L-Valine-1-¹³C,¹⁵N should be dissolved in a sterile 0.9% saline solution at a pH of 7.4. The final concentration will depend on the planned infusion rate and duration. The solution must be filtered through a 0.22 µm filter into sterile vials. It is also recommended that a sample of the infusate be tested for sterility and pyrogens.
Q3: Is a priming dose necessary for a continuous infusion study?
Yes, a priming dose is highly recommended. A priming dose is a single, larger initial dose of the tracer administered at the beginning of the infusion. Its purpose is to rapidly raise the plasma enrichment of L-Valine-1-¹³C,¹⁵N to the expected steady-state level. Without a priming dose, it would take a significantly longer time to reach a stable enrichment, extending the duration of the experiment. An appropriate priming dose helps to achieve isotopic steady state in a shorter period, often within 2 hours.[2]
Q4: How long should the infusion last to achieve an isotopic steady state?
With an appropriate priming dose, an isotopic steady state for amino acid tracers like L-Valine-1-¹³C,¹⁵N can typically be reached in less than 2 hours. The total infusion period is often around 4 to 6 hours to ensure a stable plateau for accurate measurements.[2][3]
Q5: What are the key parameters to measure during the infusion?
The primary measurements include:
-
Plasma tracer enrichment: To confirm that a steady state has been achieved and to determine the precursor pool enrichment.
-
Incorporation of the tracer into protein: Typically measured from tissue biopsies (e.g., muscle) to calculate protein synthesis rates.
-
Expired ¹³CO₂ enrichment: This can be used to determine the rate of tracer oxidation.
Q6: What analytical techniques are used to measure isotopic enrichment?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for measuring the isotopic enrichment of L-Valine-1-¹³C,¹⁵N in plasma and tissue samples. For very low enrichment levels, such as in protein hydrolysates, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can be used for higher sensitivity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Failure to Reach Isotopic Steady State | Inadequate or incorrect priming dose. | Review the calculations for the priming dose. It should be based on the estimated volume of distribution and the desired plasma enrichment. |
| Fluctuations in the infusion rate. | Ensure the infusion pump is calibrated and functioning correctly to deliver a constant and precise infusion rate. | |
| Physiological changes in the subject affecting valine metabolism. | Ensure the subject is in a controlled state (e.g., postabsorptive/fasted) to minimize metabolic fluctuations. | |
| Low Tracer Enrichment in Plasma | Infusion rate is too low. | Increase the infusion rate. The goal is to achieve an enrichment that is high enough for accurate detection but does not significantly alter the natural amino acid pool size. |
| Incorrect infusate concentration. | Verify the concentration of the prepared L-Valine-1-¹³C,¹⁵N solution. | |
| Issues with intravenous access leading to incomplete delivery of the tracer. | Check the patency and placement of the intravenous line. | |
| High Tracer Enrichment in Plasma | Infusion rate is too high, potentially perturbing the natural amino acid pool. | Reduce the infusion rate to minimize any potential physiological effects of the infused valine. |
| Incorrect infusate concentration. | Re-verify the concentration of the prepared infusate. | |
| High Variability in Isotopic Enrichment Measurements | Inconsistent sample collection and processing. | Standardize the timing of blood draws and the procedures for plasma separation and storage. Samples should be processed promptly and stored at -20°C or -70°C as required. |
| Analytical instrument instability. | Ensure the GC-MS or LC-MS is properly calibrated and maintained. Include quality control samples in each analytical run. | |
| Differences between arterial and venous sampling sites. | Be aware that enrichment ratios can differ between arterialized and deep venous plasma.[4] Maintain consistency in the sampling site throughout the study. |
Experimental Protocols & Data
Representative Infusion Parameters for L-Valine Tracers
The following table summarizes infusion parameters from published in vivo studies using L-Valine tracers. These values can serve as a starting point for designing your experiments, but optimization for your specific model and research question is crucial.
| Tracer | Subject | Priming Dose | Infusion Rate | Duration | Resulting Plasma Enrichment (Mean) | Reference |
| L-[1-¹³C]valine | Piglets | Not specified | 2 mg/kg/h | 6 hours | 0.0740 mole ratio | [3] |
| L-[1-¹³C]valine | Healthy Adult Males | 1.5 mg/kg | 1.5 mg/kg/h | 7.5 hours | Not specified | [5] |
| L-[1-¹³C,¹⁵N]valine | Healthy Adult Males | Primed infusion | Not specified | 4 hours | Steady state reached by 2 hours |
General Experimental Protocol for a Primed, Continuous Infusion Study
-
Subject Preparation: Subjects should be in a postabsorptive state, typically after an overnight fast, to ensure metabolic stability.
-
Catheter Placement: Insert intravenous catheters for tracer infusion and blood sampling.
-
Baseline Sampling: Collect baseline blood samples to determine the natural isotopic enrichment of valine.
-
Priming Dose Administration: Administer the calculated priming dose of L-Valine-1-¹³C,¹⁵N as a bolus injection.
-
Continuous Infusion: Immediately following the priming dose, start the continuous infusion at a constant rate using a calibrated syringe pump.
-
Blood Sampling during Infusion: Collect blood samples at regular intervals (e.g., every 30-60 minutes) to monitor the plasma enrichment of L-Valine-1-¹³C,¹⁵N and confirm the attainment of isotopic steady state.
-
Tissue Biopsies (if applicable): If measuring protein synthesis in a specific tissue like muscle, biopsies are taken at the beginning and end of the steady-state period.
-
Sample Processing: Blood samples should be immediately centrifuged to separate plasma, which is then stored at -80°C until analysis. Tissue samples are snap-frozen in liquid nitrogen and stored at -80°C.
-
Sample Analysis: Analyze plasma and tissue samples for isotopic enrichment using GC-MS or LC-MS.
Visualizations
Experimental Workflow for Optimizing Infusion Rates
Caption: Workflow for optimizing L-Valine-1-¹³C,¹⁵N infusion protocols.
Conceptual Diagram of Isotopic Steady State
Caption: Achieving isotopic steady state in the plasma free amino acid pool.
References
- 1. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for metabolic scrambling of 15N-labeled valine
This technical support center provides researchers, scientists, and drug development professionals with guidance on correcting for the metabolic scrambling of 15N-labeled valine in quantitative proteomics and other stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of 15N-labeled valine?
A1: Metabolic scrambling refers to the cellular process where the stable isotope label (¹⁵N) from a supplemented amino acid, such as valine, is transferred to other amino acids. This occurs primarily through transamination reactions. In the case of ¹⁵N-valine, the ¹⁵N-amino group is transferred to α-ketoglutarate to form ¹⁵N-glutamate. This newly labeled glutamate can then serve as a nitrogen donor for the synthesis of other amino acids, thereby "scrambling" the specific isotopic label across the proteome.
Q2: Why is metabolic scrambling a problem in quantitative proteomics?
Q3: Which amino acids are most affected by scrambling from ¹⁵N-valine?
A3: Valine is one of the six amino acids that experiences significant metabolic scrambling. The primary recipients of the ¹⁵N label from valine are glutamate and glutamine, due to their central role in nitrogen metabolism. Subsequently, other amino acids that derive their amino groups from glutamate, such as alanine, can also become labeled. The extent of scrambling can vary depending on the cell type and culture conditions.
Visualizing the Pathway of Metabolic Scrambling
The following diagram illustrates the initial transamination step that leads to the scrambling of the ¹⁵N label from valine.
Caption: Metabolic pathway of ¹⁵N-valine scrambling via transamination.
Troubleshooting Guide
Q: I've detected ¹⁵N-labeling in amino acids other than valine in my mass spectrometry data. What should I do?
A: This is a clear indication of metabolic scrambling. To address this, you can implement both experimental and data analysis strategies.
-
Experimental: Modify your cell culture protocol to suppress the scrambling pathways. The most effective method is to supplement your culture medium with an excess of all other unlabeled (¹⁴N) amino acids. This promotes feedback inhibition of the transaminases responsible for scrambling.
-
Data Analysis: Utilize proteomics software that can account for and correct for metabolic scrambling. These tools can calculate the rate of scrambling and adjust the peptide ratios accordingly.
Q: My protein quantification results are inconsistent across replicates. Could this be due to scrambling?
A: Yes, variable metabolic scrambling between experiments can lead to inconsistent quantification. The rate of scrambling can be influenced by cell density, passage number, and subtle variations in media composition.
-
Solution: First, ensure that your labeling efficiency is consistently high by running a quality control check before your main experiment. Grow a small batch of cells in the "heavy" medium and verify near-complete incorporation of the labeled amino acid. Second, strictly standardize your cell culture conditions for all replicates. Finally, implementing a label-swap replicate design can help to identify and correct for systematic errors arising from scrambling.
Experimental Protocol to Minimize Metabolic Scrambling
This protocol details a method to reduce ¹⁵N-valine scrambling by supplementing the culture medium with an excess of unlabeled amino acids.
Objective: To achieve high-fidelity ¹⁵N-valine labeling with minimal metabolic scrambling.
Materials:
-
SILAC-grade cell culture medium deficient in valine.
-
¹⁵N-labeled L-valine.
-
Unlabeled (¹⁴N) L-amino acid mixture (all other 19 amino acids).
-
Dialyzed fetal bovine serum (FBS).
Procedure:
-
Prepare "Heavy" SILAC Medium:
-
Reconstitute the valine-deficient medium according to the manufacturer's instructions.
-
Add ¹⁵N-L-valine to the desired final concentration (e.g., 100 mg/L).
-
Supplement the medium with the unlabeled L-amino acid mixture at a 10-fold excess relative to the labeled valine. For example, if the standard concentration of other amino acids is 100 mg/L, add them at 1000 mg/L. This high concentration of unlabeled amino acids will inhibit the transaminase enzymes that cause scrambling.
-
Add dialyzed FBS to the appropriate final concentration (e.g., 10%).
-
-
Cell Adaptation and Labeling:
-
Adapt cells to the "heavy" medium by passaging them for at least 5-6 cell divisions to ensure near-complete incorporation of the ¹⁵N-valine.
-
Maintain consistent cell culture conditions (e.g., seeding density, passage frequency) to ensure reproducible labeling and minimize variations in scrambling rates.
-
-
Quality Control - Verify Labeling Fidelity:
-
Before proceeding with the main experiment, harvest a small sample of cells grown in the "heavy" medium.
-
Extract proteins, perform tryptic digestion, and analyze the peptides by mass spectrometry.
-
Use software to analyze the isotopic abundance of peptides to confirm high incorporation of ¹⁵N-valine and minimal scrambling to other amino acids.
-
-
Experimental Phase:
-
Once labeling fidelity is confirmed, proceed with your planned experiment (e.g., drug treatment, time-course analysis).
-
After the experiment, harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on protein amount.
-
Quantitative Data on Metabolic Scrambling
The following table summarizes the typical extent of ¹⁵N scrambling from a labeled amino acid to other amino acids in HEK293 cells, illustrating the impact of different labeling strategies.
| Labeled Amino Acid | Scrambled-to Amino Acid | Scrambling Observed (Standard Conditions) | Scrambling with Suppressed Conditions* |
| ¹⁵N-Valine | Alanine | Yes, significant | Reduced |
| ¹⁵N-Valine | Isoleucine | Yes, significant | Reduced |
| ¹⁵N-Valine | Leucine | Yes, significant | Reduced |
| ¹⁵N-Isoleucine | Valine | Yes, significant | Reduced |
| ¹⁵N-Leucine | Alanine | Yes, significant | Reduced |
*Suppressed conditions refer to reducing the concentration of the labeled amino acid (e.g., to 25 mg/L) to limit its availability for scrambling pathways.
Data Analysis Workflow for Scrambling Correction
Correcting for metabolic scrambling is a critical step in the data analysis pipeline. The following workflow outlines the key steps.
Caption: Data analysis workflow for correcting ¹⁵N metabolic scrambling.
Specialized proteomics software like MaxQuant includes functionalities to automatically detect and correct for amino acid conversions, including metabolic scrambling. These tools can calculate theoretical isotopic patterns for scrambled peptides and use this information to correct the quantified peptide ratios, leading to more accurate and reliable protein-level quantification.
minimizing background noise in mass spectrometry with L-Valine-1-13C,15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during mass spectrometry experiments involving L-Valine-1-13C,15N.
Troubleshooting Guide
This guide addresses common issues encountered during mass spectrometry analysis with this compound, offering step-by-step solutions to identify and mitigate sources of background noise.
Question: I am observing high background noise across my entire mass spectrum. What are the initial troubleshooting steps?
Answer: High background noise can originate from various sources. A systematic approach is crucial for identification.
-
Solvent and Mobile Phase Contamination:
-
Always use LC-MS grade solvents and additives.[1]
-
Prepare fresh mobile phases daily to prevent microbial growth.[2]
-
Filter mobile phases containing additives, especially at high concentrations.[2]
-
Do not top off solvent reservoirs; instead, discard old solvent, rinse the bottle with the new solvent, and then refill.
-
-
System Contamination:
-
If the system has been idle, flush it thoroughly with a high-organic solvent mixture (e.g., 80% acetonitrile in water).
-
Check for leaks in the LC system, as this can introduce air and contaminants.
-
-
Sample Preparation:
Question: My blank injections show significant peaks. How can I identify and eliminate these contaminant signals?
Answer: Peaks in blank injections indicate contamination within the LC-MS system or the solvents used for the blank.
-
Identify the Contaminant:
-
Many common contaminants have known m/z values. Refer to the table below to identify potential sources.
-
Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers (e.g., polyethylene glycol - PEG).[4]
-
-
Isolate the Source:
-
Systematically bypass components of the LC system (e.g., column, autosampler) to pinpoint the contaminated part.
-
Inject a blank using a trusted, clean solvent directly into the mass spectrometer to check for source contamination.
-
-
Perform a System Clean:
-
Follow a rigorous system cleaning protocol. A multi-solvent wash is often effective. See the detailed "LC-MS System Cleaning Protocol" below.
-
Question: I am seeing unexpected isotopic patterns or mass shifts for my this compound standard. What could be the cause?
Answer: This can be a complex issue related to the stability of the isotope label or interferences from the sample matrix.
-
Isotope Scrambling:
-
In biological systems, particularly in cell culture experiments, metabolic processes can lead to the transfer of the 15N label to other amino acids, a phenomenon known as "isotope scrambling."[5] This can result in a dilution of the isotopic enrichment of your L-Valine standard and the appearance of the 15N label on other amino acids.
-
To mitigate this, consider using cell-free protein synthesis systems or specialized cell culture media and protocols designed to minimize amino acid metabolism.[3][6]
-
-
Matrix Effects:
-
Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, potentially altering the perceived isotopic ratio.
-
Improve chromatographic separation to resolve L-Valine from interfering matrix components.
-
Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective for cleaning up complex samples.
-
Question: The signal intensity for this compound is low and the signal-to-noise ratio is poor. How can I improve this?
Answer: Poor signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Optimize Sample Preparation:
-
Ensure the final sample concentration is appropriate for the sensitivity of your instrument.
-
For plasma or serum samples, a protein precipitation step is often necessary to remove high-abundance proteins that can cause ion suppression.[7]
-
-
Tune Mass Spectrometer Parameters:
-
Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.
-
Optimize ionization source parameters (e.g., spray voltage, gas flows, and temperature) for L-Valine.
-
-
Chromatography:
-
Ensure the LC peak shape for L-Valine is sharp and symmetrical. Broad or tailing peaks will result in a lower signal-to-noise ratio.
-
Consider using a column specifically designed for polar analytes like amino acids.
-
Frequently Asked Questions (FAQs)
What are the most common sources of background noise in LC-MS?
Common sources of background noise include:
-
Solvents and Reagents: Impurities in solvents, water, and mobile phase additives (e.g., formic acid, ammonium acetate).[2]
-
Labware: Leaching of plasticizers (phthalates), detergents, and other chemicals from plastic and glassware.[8]
-
Environment: Airborne contaminants in the laboratory, such as dust and volatile organic compounds.
-
LC System: Wear and tear of pump seals, tubing, and fittings can release small particles and contaminants.
-
Sample Matrix: Complex biological samples can contain numerous endogenous compounds that contribute to the background.
How can I prevent keratin contamination in my samples?
Keratin, a protein found in skin and hair, is a very common contaminant in proteomics and other sensitive mass spectrometry applications.[3] To prevent keratin contamination:
-
Always wear clean nitrile gloves and a lab coat.
-
Keep the work area clean and free of dust.
-
Use dedicated, clean tools and reagents for sample preparation.
-
Consider preparing samples in a laminar flow hood.
What is isotope scrambling and how can it affect my results with this compound?
Isotope scrambling is the metabolic conversion of one labeled amino acid into another.[5] For example, the 15N label from this compound can be enzymatically transferred to other amino acids in a cell culture experiment. This leads to a decrease in the isotopic enrichment of your intended standard and can complicate quantitative analysis. To minimize this, specialized experimental conditions, such as the use of metabolic inhibitors or cell-free systems, may be necessary.[3][6]
Quantitative Data Summary
Table 1: Common Background Ions in Mass Spectrometry
| m/z (Da) | Compound/Ion Type | Common Source(s) |
| 149.0233 | Phthalate fragment | Plasticware, tubing |
| 195.0871 | Erucamide | Slip agent in plastic bags |
| 284.2584 | Oleamide | Slip agent in plastic bags |
| 227.1856 | Diisooctyl phthalate (DIOP) fragment | Plasticizer |
| Multiple | Polyethylene glycol (PEG) | Surfactants, detergents, cosmetics |
| Multiple | Polydimethylsiloxane (PDMS) | Silicone tubing, septa, grease |
Table 2: Effectiveness of System Cleaning on Background Noise Reduction
| Cleaning Protocol | Contaminant | Typical Background Level (counts) | Post-Cleaning Background Level (counts) | % Reduction |
| Isopropanol Flush | General Background | 1,000,000 | 200,000 | 80% |
| Multi-Solvent Wash | PEG Contamination | 500,000 | 50,000 | 90% |
| Acid/Base Wash | Metal Adducts | 250,000 | 25,000 | 90% |
Note: These values are illustrative and can vary significantly depending on the instrument, the level of contamination, and the specific cleaning procedure used.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Plasma
This protocol is designed to minimize contamination and matrix effects for the quantitative analysis of this compound in plasma samples.
Materials:
-
LC-MS grade water, acetonitrile, and methanol
-
Trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) solution
-
Microcentrifuge tubes (use low-binding tubes if possible)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials with inserts
Procedure:
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: Add a known amount of this compound solution to each plasma sample to serve as an internal standard.
-
Protein Precipitation:
-
Add three volumes of cold 10% TCA or 30% SSA in water to one volume of plasma.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be dried down under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract or dilute the supernatant in the initial mobile phase composition.
-
Transfer to Vial: Transfer the final sample to an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS System Cleaning to Reduce Background Noise
This protocol describes a general-purpose cleaning procedure for a contaminated LC-MS system.
Materials:
-
LC-MS grade water, isopropanol, acetonitrile, and methanol
-
LC-MS grade formic acid
-
A union to replace the column
Procedure:
-
Remove Column: Disconnect the column from the LC system and replace it with a union.
-
Solvent Line Cleaning:
-
Remove the solvent filters from the solvent lines and place them in a beaker with isopropanol to sonicate.
-
Purge each solvent line with fresh, high-purity solvent.
-
-
System Flush Sequence: Flush the entire system (from the pump to the mass spectrometer inlet) with the following solvents for at least 30 minutes each at a low flow rate (e.g., 0.2-0.5 mL/min):
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
LC-MS grade water with 0.1% formic acid
-
Re-equilibrate with your initial mobile phase conditions.
-
-
Monitor Background: After the cleaning procedure, run a series of blank injections to ensure the background noise has been reduced to an acceptable level.
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Sample preparation workflow for plasma analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.bc.edu [ccc.bc.edu]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Measuring Low Isotopic Enrichment of L-Valine-1-13C,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring low isotopic enrichment of L-Valine-1-13C,15N.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low isotopic enrichment of this compound?
Measuring low isotopic enrichment of doubly labeled L-Valine presents several analytical challenges. The primary difficulties include:
-
Low Signal-to-Noise Ratio: At low enrichment levels, the signal from the labeled L-Valine may be difficult to distinguish from the background noise of the mass spectrometer.
-
Natural Isotope Abundance: The natural abundance of 13C and 15N in biological samples and reagents can interfere with the measurement of low-level enrichment, requiring accurate correction.[1][2]
-
Isotopic Fractionation: Isotope effects during sample preparation, such as derivatization, can lead to fractionation, altering the true isotopic ratio.[3]
-
Matrix Effects: Complex biological matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
-
Metabolic Scrambling: In vivo, the labeled isotopes from this compound can be metabolically transferred to other molecules, complicating the interpretation of enrichment in the target protein or metabolite pool.[4]
Q2: Which analytical technique is most suitable for measuring low isotopic enrichment of L-Valine?
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a robust and highly sensitive method for measuring low isotopic enrichment of L-Valine.[5][6] This technique offers high precision and accuracy, making it ideal for detecting small changes in isotope ratios. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used and provides valuable information on isotopomer distributions.[1][2][7]
Q3: Why is derivatization of L-Valine necessary before GC-MS analysis?
Derivatization is a critical step in preparing amino acids like L-Valine for GC-MS analysis.[8][9] It increases the volatility and thermal stability of the amino acid, allowing it to be effectively separated by gas chromatography. Common derivatization methods for amino acids include the formation of N-acetyl methyl esters (NACME) or N-methoxycarbonylmethyl (MCM) esters.[5][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of low isotopic enrichment of this compound.
Issue 1: Low or No Detectable Isotopic Enrichment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Tracer Incorporation | Verify the concentration and purity of the this compound tracer. Ensure adequate incubation time and appropriate experimental conditions for tracer uptake and incorporation. | Increased signal from the labeled L-Valine. |
| Sample Degradation | Store samples properly at -80°C to prevent degradation. Analyze samples as soon as possible after preparation. | Preservation of the isotopic enrichment in the sample. |
| Inefficient Derivatization | Optimize the derivatization reaction conditions, including temperature, time, and reagent concentrations.[3] Use fresh derivatizing reagents. | Complete derivatization of L-Valine, leading to a stronger signal in the GC-MS. |
| Instrument Sensitivity Issues | Perform instrument calibration and tuning according to the manufacturer's recommendations. Clean the ion source and check for leaks in the GC-MS system. | Improved instrument sensitivity and a better signal-to-noise ratio. |
Issue 2: High Variability in Replicate Measurements
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including hydrolysis, derivatization, and extraction.[10] Use an internal standard to normalize for variations. | Reduced variability between replicate samples. |
| GC Injection Volume Variation | Use a high-quality autosampler for precise and reproducible injections. Regularly inspect and maintain the injection port and syringe. | Consistent peak areas for the analyte and internal standard. |
| Matrix Interference | Implement additional sample clean-up steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[9] | A cleaner baseline and more consistent ionization of the target analyte. |
| Instrument Instability | Monitor key instrument parameters such as pressure, temperature, and detector response. Allow the instrument to stabilize before running samples. | Stable instrument performance and reproducible measurements. |
Experimental Protocols
Protocol 1: Sample Preparation for L-Valine Isotopic Analysis
This protocol outlines the steps for protein hydrolysis and amino acid derivatization for GC-MS analysis.
1. Protein Hydrolysis: [10]
- Place the dry, homogenized sample material into a borosilicate vial.
- Add 6 M hydrochloric acid (HCl).
- Flush the vial with nitrogen gas, seal it, and place it in an oven at 150°C for 70 minutes.
- After cooling, add a heptane:chloroform mixture (6:5, v/v) to remove lipophilic compounds.
- Dry the acid hydrolysate under a stream of nitrogen.
2. Amino Acid Derivatization (N-acetyl methyl esters): [10]
- To the dried hydrolysate, add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour.
- Evaporate the remaining methanol under nitrogen at room temperature.
- Add 250 μL of dichloromethane (DCM) and evaporate to remove excess reagents.
- For acetylation, add a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes.
- Evaporate the reagents under nitrogen gas at room temperature.
- Reconstitute the sample in ethyl acetate for GC-MS analysis.
Protocol 2: GC-MS Analysis of Derivatized L-Valine
This protocol provides a general procedure for the analysis of derivatized L-Valine by GC-MS.[1][7]
| Parameter | Setting |
| GC Column | Agilent DB-35 (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 260°C |
| Oven Program | Initial temperature of 150°C for 2 min, then ramp to 280°C at 3°C/min. |
| Carrier Gas | Helium at a constant flow rate of 2 mL/min. |
| MS Interface Temperature | 250°C |
| Ion Source Temperature | 200°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 60-650 amu |
Visualizations
Experimental Workflow for L-Valine Isotopic Analysis
Caption: Workflow for measuring L-Valine isotopic enrichment.
Troubleshooting Logic for Low Enrichment Signal
Caption: Troubleshooting guide for low enrichment signals.
References
- 1. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 10. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Technical Support Center: Optimizing Protein Hydrolysis for L-Valine-1-13C,15N Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protein hydrolysis for the accurate analysis of L-Valine-1-13C,15N.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protein hydrolysis in this compound analysis?
Protein hydrolysis is a critical step to break down proteins into their individual amino acid constituents by cleaving the peptide bonds. This process is essential to release the isotopically labeled this compound from the protein structure, allowing for its subsequent quantification and isotopic enrichment analysis by techniques such as mass spectrometry.[][2]
Q2: What are the most common methods for protein hydrolysis?
The most common methods for protein hydrolysis are acid hydrolysis, alkaline hydrolysis, and enzymatic hydrolysis.[]
-
Acid Hydrolysis: This is the most widely used method, typically employing 6M hydrochloric acid (HCl) at high temperatures (e.g., 110°C) for several hours.[3] It can be performed in either the liquid phase or vapor phase.
-
Alkaline Hydrolysis: This method uses strong bases like sodium hydroxide (NaOH) and is particularly useful for the analysis of tryptophan, which is unstable under acidic conditions.[]
-
Enzymatic Hydrolysis: This method utilizes proteases to cleave peptide bonds under milder conditions than acid or alkaline hydrolysis, which can help to preserve the integrity of certain amino acids.[]
Q3: Which hydrolysis method is best for this compound analysis?
For the analysis of this compound, acid hydrolysis is the most common and generally recommended method due to its efficiency in completely hydrolyzing proteins.[3] Vapor-phase acid hydrolysis is often preferred for small sample amounts as it minimizes contamination.[4] However, the optimal method can depend on the specific protein and the overall experimental goals.
Q4: Can this compound be degraded during hydrolysis?
L-Valine is a branched-chain amino acid and is relatively stable during acid hydrolysis compared to other amino acids like tryptophan, serine, and threonine.[3] However, prolonged hydrolysis times or harsh conditions can potentially lead to some degradation or racemization (the conversion of L-amino acids to D-amino acids).[][5] It is crucial to optimize hydrolysis conditions to maximize recovery and minimize these side reactions.
Q5: What is racemization and why is it a concern?
Racemization is the process where an L-amino acid is converted into its D-enantiomer.[6] This is a concern in stable isotope studies because it can lead to an inaccurate determination of the isotopic enrichment of the L-amino acid of interest.[5][6] While valine is less prone to racemization than some other amino acids, it can still occur under harsh hydrolysis conditions.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during protein hydrolysis for this compound analysis.
Problem 1: Low recovery of this compound.
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Extend the hydrolysis time or increase the temperature. However, be cautious as this may increase the risk of degradation and racemization. A time-course study is recommended to determine the optimal hydrolysis time for your specific protein.[3] |
| Oxidation of Amino Acids | Ensure that the hydrolysis is performed under an inert atmosphere (e.g., nitrogen or argon) or under vacuum to minimize oxidation. Adding an antioxidant like phenol to the HCl can also help protect sensitive amino acids.[3] |
| Adsorption to Surfaces | Silanize glassware to reduce the adsorption of amino acids to the surface of the reaction vials. |
| Sample Loss During Transfer | Be meticulous during sample handling and transfer steps to avoid any physical loss of the sample. |
Problem 2: Inconsistent or variable isotopic enrichment results.
| Possible Cause | Recommended Solution |
| Contamination | Use high-purity reagents (e.g., constant-boiling HCl) and thoroughly clean all glassware.[8] Perform a blank hydrolysis (without sample) to check for background contamination.[8] |
| Incomplete Removal of Hydrolysis Reagent | Ensure complete removal of the acid or base after hydrolysis, as residual reagents can interfere with subsequent derivatization and analysis steps. This is typically done by evaporation under vacuum.[3] |
| Isotope Exchange | While less common for the carbon and nitrogen isotopes in this compound, be aware of the potential for isotope exchange, especially with hydrogen isotopes if they are also being analyzed.[9] |
| Matrix Effects in Mass Spectrometry | Ensure proper sample clean-up after hydrolysis to remove any interfering substances from the sample matrix that could affect the mass spectrometry analysis. |
Problem 3: Suspected racemization of L-Valine.
| Possible Cause | Recommended Solution |
| Harsh Hydrolysis Conditions | Optimize hydrolysis conditions by reducing the temperature or time. Consider using a milder hydrolysis method, such as enzymatic hydrolysis, if acid hydrolysis proves to be too harsh.[][7] |
| Alkaline Conditions | Avoid alkaline hydrolysis if racemization is a significant concern, as it is more prone to causing racemization than acid hydrolysis.[6] |
| Use of Deuterated Acid | Hydrolysis in deuterated hydrochloric acid (DCl) can be used to distinguish between endogenous D-amino acids and those formed by racemization during hydrolysis. Amino acids that undergo racemization will incorporate a deuterium atom, resulting in a mass shift that can be detected by mass spectrometry.[6] |
Quantitative Data Summary
The following table summarizes typical recovery rates and racemization levels for valine under different hydrolysis conditions. Note that specific values can vary depending on the protein and experimental setup.
| Hydrolysis Method | Reagent | Conditions | Valine Recovery (%) | Valine Racemization (% D-isomer) | Reference |
| Liquid-Phase Acid Hydrolysis | 6M HCl | 110°C, 24 h | > 95% | < 0.5% | [3] |
| Vapor-Phase Acid Hydrolysis | 6M HCl | 150°C, 1.5 h | > 95% | < 0.5% | [10] |
| Microwave-Assisted Acid Hydrolysis | 6M HCl | 160°C, 30 min | ~ 95% | Not reported | |
| Enzymatic Hydrolysis | Pronase/Peptidase | 37-50°C, 24-72 h | Variable, often lower than acid hydrolysis | Very low (< 0.01%) | [7] |
| Alkaline Hydrolysis | 4M NaOH | 110°C, 16-24 h | > 90% | Can be significant |
Experimental Protocols
Protocol 1: Vapor-Phase Acid Hydrolysis
This method is recommended for small amounts of purified protein.
-
Sample Preparation: Place 1-10 µg of the lyophilized protein sample into a clean hydrolysis tube.
-
Acid Addition: Add 200-400 µL of 6M HCl containing 1% phenol to the bottom of a larger outer vial.
-
Assembly: Place the sample tube inside the larger vial, ensuring that the liquid acid does not touch the sample tube.
-
Evacuation and Sealing: Carefully evacuate the vial under high vacuum and seal it.
-
Hydrolysis: Place the sealed vial in an oven at 110-150°C for 1-24 hours. The optimal time and temperature should be determined empirically.
-
Drying: After hydrolysis, cool the vial, break the seal, and dry the sample under vacuum to remove all traces of HCl.
-
Reconstitution: Reconstitute the dried amino acid sample in a suitable buffer for analysis.
Protocol 2: Enzymatic Hydrolysis
This protocol provides a milder alternative to acid hydrolysis.
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Denaturation: Denature the protein by heating at 95°C for 10 minutes or by adding a denaturant like urea or guanidinium chloride.
-
First Enzyme Addition: Add a broad-specificity protease, such as Pronase, at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for 24 hours with gentle agitation.
-
Second Enzyme Addition: For more complete hydrolysis, add a mixture of peptidases, such as aminopeptidase and prolidase, and continue the incubation for another 24 hours.
-
Enzyme Inactivation: Inactivate the enzymes by heating at 95°C for 10 minutes.
-
Sample Cleanup: Remove the enzymes and any undigested protein by ultrafiltration or precipitation. The resulting free amino acids are ready for analysis.
Visualizations
Caption: General experimental workflow for protein hydrolysis and amino acid analysis.
Caption: Decision tree for selecting an appropriate protein hydrolysis method.
References
- 2. Hydrolysis and amino acid composition of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keypublishing.org [keypublishing.org]
- 4. Use of vapor-phase acid hydrolysis for mass spectrometric peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. alexandraatleephillips.com [alexandraatleephillips.com]
- 10. A rapid vapor-phase acid (hydrochloric acid and trifluoroacetic acid) hydrolysis of peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete SILAC Labeling
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving common issues related to incomplete protein labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended labeling efficiency for a SILAC experiment? A: For accurate quantitation, a labeling efficiency of >97% is recommended.[1] Incomplete labeling can skew SILAC ratios, particularly in experiments where the "light" channel is used for comparison.[1]
Q2: How many cell doublings are required for complete labeling? A: A minimum of five to six cell doublings is generally required to ensure that the vast majority of the cellular proteome has incorporated the heavy amino acids.[1][2][3] This corresponds to a theoretical incorporation of at least 96.9%.[4]
Q3: Can I use regular Fetal Bovine Serum (FBS) for my SILAC media? A: No, you must use dialyzed FBS.[1][3][4] Regular FBS contains endogenous "light" amino acids (arginine and lysine) that will compete with the heavy isotopes, preventing complete labeling.[3][5]
Q4: What are the most common causes of incomplete SILAC labeling? A: The most common causes include an insufficient number of cell passages, the use of non-dialyzed serum, metabolic conversion of arginine to proline, and potential contamination from external sources like mycoplasma or trypsin.[6]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency (<97%) Detected in Mass Spectrometry Data
Possible Cause 1: Insufficient Cell Passaging
-
Question: My labeling efficiency is low, even though I have cultured my cells for a week. What could be wrong?
-
Answer: Time in culture is less important than the number of cell doublings. Cells must undergo at least 5-6 population doublings in the SILAC medium to dilute out the pre-existing "light" proteins.[1][2][3] Slow-growing cells will require a longer culture period to achieve the necessary number of divisions. It is crucial to track passage numbers to ensure this requirement is met.[7]
Possible Cause 2: Contamination with Light Amino Acids
-
Question: I used dialyzed FBS, but my labeling is still incomplete. Where else could light amino acids be coming from?
-
Answer: There are several potential sources of contamination:
-
Incomplete Dialysis: The dialyzed FBS may not have been sufficiently dialyzed. It's important to use a reputable supplier.
-
Trypsin: The trypsin solution used for passaging cells can be a source of light amino acids. While often not a major issue, it's best to use as little trypsin as possible and wash the cells thoroughly with PBS after detachment.[8]
-
Media Additives: Any supplements added to the media should be checked to ensure they do not contain free arginine or lysine.
-
Possible Cause 3: Mycoplasma Contamination
-
Question: My cells are growing slower than usual in SILAC media, and the labeling is poor. Could this be a contamination issue?
-
Answer: Yes, mycoplasma contamination is a common and often undetected problem in cell culture that can severely impact SILAC experiments.[9] Mycoplasma competes with the cells for essential nutrients, including amino acids, which can affect growth rates and protein synthesis, leading to poor label incorporation.[10] They can also alter cellular metabolism.[10]
Issue 2: Arginine-to-Proline Conversion Artifacts
Question: My mass spectrometry data shows satellite peaks for proline-containing peptides, which is complicating my analysis. What is happening and how can I fix it? A: This is a well-documented artifact caused by the metabolic conversion of heavy arginine to heavy proline by cellular enzymes like arginase.[6][14][15][16] This conversion leads to the incorporation of labeled proline into newly synthesized proteins, creating unexpected mass shifts in proline-containing peptides and compromising quantitative accuracy.[6][14]
-
Solution 1: Supplement Media with Proline: The most common and effective solution is to add an excess of unlabeled L-proline (e.g., 200 mg/L) to the SILAC media.[16][17][18] This suppresses the metabolic pathway that converts arginine to proline by providing an abundant source of proline for protein synthesis.[16][17]
-
Solution 2: Reduce Arginine Concentration: In some cell lines, lowering the concentration of heavy arginine in the medium can reduce the rate of conversion.[14] However, this must be tested carefully, as it can negatively impact the growth rate of certain cells.[14]
-
Solution 3: Use Arginase Inhibitors (Advanced): For cell lines with extremely high arginase activity, the use of arginase inhibitors can be considered, though this may have other unintended effects on cell physiology.
-
Solution 4: Genetic Engineering (Advanced): In organisms amenable to genetic manipulation, such as yeast, deleting the genes responsible for arginine catabolism can completely abolish the conversion problem.[15]
Quantitative Data Tables
Table 1: Effect of Cell Passages on Labeling Efficiency
This table illustrates the typical progression of heavy amino acid incorporation over several cell passages. The goal is to exceed 97% efficiency.
| Cell Passage Number | Approximate Cell Doublings | Average Labeling Efficiency (%) | Status |
| 1 | 1-2 | 50-75% | Incomplete |
| 2 | 2-3 | 75-88% | Incomplete |
| 3 | 3-4 | 88-94% | Incomplete |
| 4 | 4-5 | 94-97% | Borderline |
| 5 | 5-6 | >98% | Complete |
| 6 | 6-7 | >99% | Complete |
Data is illustrative. Actual efficiency should be confirmed by a preliminary MS analysis.[19]
Table 2: Impact of Serum Dialysis on Labeling Efficiency
This table demonstrates the critical importance of using dialyzed FBS.
| Media Condition | Rationale | Expected Labeling Efficiency |
| SILAC Medium + 10% Dialyzed FBS | Removes free "light" amino acids that compete with heavy isotopes.[1][4] | >98% (with sufficient passages) |
| SILAC Medium + 10% Regular FBS | Contains high levels of "light" arginine and lysine, which dilute the heavy label.[3] | <50% (Unsuitable for SILAC) |
Experimental Protocols
Protocol 1: Standard SILAC Cell Labeling
This protocol outlines the essential steps for adapting and expanding cells for a SILAC experiment.
Materials:
-
SILAC-grade DMEM or RPMI 1640 (lacking L-arginine and L-lysine)
-
Dialyzed FBS[20]
-
Heavy Isotope Amino Acids: L-Arginine (¹³C₆, ¹⁵N₄) and L-Lysine (¹³C₆, ¹⁵N₂)
-
Light Isotope Amino Acids: L-Arginine and L-Lysine (for control)
-
Cell line of interest
-
Standard cell culture reagents (PBS, trypsin-EDTA)
Procedure:
-
Prepare SILAC Media:
-
Prepare "Heavy" and "Light" media bottles. To the SILAC base medium, add 10% dialyzed FBS, penicillin/streptomycin, and other required supplements.
-
To the "Heavy" medium, add the heavy isotope-labeled arginine and lysine to their final physiological concentrations.
-
To the "Light" medium, add the unlabeled arginine and lysine to the same final concentrations.
-
-
Cell Adaptation:
-
Begin with a healthy, low-passage culture of your cells growing in standard medium.
-
At ~80% confluency, detach the cells using trypsin.
-
Centrifuge the cells, aspirate the supernatant, and wash once with sterile PBS to remove residual standard medium.
-
Resuspend the cell pellet in the prepared "Heavy" SILAC medium.
-
-
Cell Expansion and Labeling:
-
Plate the cells at a standard seeding density. This is considered Passage 1 .[3]
-
Culture the cells under normal conditions (37°C, 5% CO₂).
-
Passage the cells every 2-4 days, depending on their growth rate, when they reach 80-90% confluency. Always subculture them into fresh "Heavy" SILAC medium.
-
Continue this process for a minimum of 5-6 passages to ensure >97% label incorporation.[1][2]
-
-
Verification (Optional but Recommended):
-
After 5-6 passages, harvest a small aliquot of cells.
-
Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS to confirm labeling efficiency before proceeding with the main experiment.[21]
-
-
Experimentation:
-
Once complete labeling is confirmed, the cells are ready for the experimental treatment (e.g., drug stimulation, control vs. treated).
-
After treatment, harvest the "Heavy" and "Light" cell populations, count them, and mix them at a 1:1 ratio for downstream protein extraction and analysis.
-
Mandatory Visualizations
Caption: Standard experimental workflow for a two-plex SILAC experiment.
Caption: Decision tree for troubleshooting incomplete SILAC labeling.
Caption: Metabolic pathway of Arginine-to-Proline conversion in SILAC.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 8. researchgate.net [researchgate.net]
- 9. media.tghn.org [media.tghn.org]
- 10. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 11. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 12. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dialyzed FBS for SILAC Case of 60 | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 21. researchgate.net [researchgate.net]
best practices for storing and handling L-Valine-1-13C,15N
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling L-Valine-1-13C,15N.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized this compound?
Solid, lyophilized this compound should be stored at room temperature in a desiccator to protect it from light and moisture.[1][2][3][4][5]
2. What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, reconstitute the lyophilized powder in a solvent appropriate for your experimental needs. For aqueous solutions, it is recommended to filter and sterilize the solution, for example, by using a 0.22 μm filter.[6][7] It is also advisable to handle the compound in a clean, well-ventilated area and to weigh it quickly as it can be hygroscopic.[8]
3. How should I store stock solutions of this compound?
For short-term storage, stock solutions can be kept at -20°C for up to one month.[6][7] For longer-term storage, it is recommended to store aliquots at -80°C for up to six months.[6][7] Aliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the labeled amino acid.[7]
4. What are the primary applications of this compound?
This compound is primarily used as a tracer in metabolic research, proteomics, and drug development.[9][10] Common applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, and Metabolic Flux Analysis (MFA) to study cellular metabolism.[3][4][7][11]
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative summary of expected stability based on general principles of amino acid degradation in aqueous solutions.
Table 1: Illustrative Stability of this compound in Aqueous Solution
| Temperature | pH | Expected Stability (Illustrative) | Recommendations |
| 4°C | 5.0 - 7.0 | Stable for several weeks | Recommended for short-term working solutions. |
| 4°C | < 5.0 or > 7.0 | Potential for slow degradation | Adjust pH to neutral for optimal stability. |
| -20°C | 5.0 - 7.0 | Stable for up to 1 month[6][7] | Aliquot to prevent freeze-thaw cycles. |
| -80°C | 5.0 - 7.0 | Stable for up to 6 months[6][7] | Recommended for long-term storage of stock solutions. |
Note: This data is illustrative and based on general knowledge of amino acid stability. Actual stability may vary depending on the specific buffer and storage conditions.
Experimental Protocols
Detailed Methodology: SILAC Experiment for Quantitative Proteomics
This protocol outlines a typical workflow for a SILAC experiment using this compound to compare protein expression between two cell populations (e.g., control vs. treated).
Materials:
-
This compound
-
Unlabeled L-Valine
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Mass spectrometer
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the deficient base medium with unlabeled L-Valine, L-Lysine, and L-Arginine to their normal physiological concentrations.
-
Prepare "heavy" SILAC medium by supplementing the deficient base medium with this compound, and typically, heavy isotopes of Lysine and Arginine (e.g., 13C6,15N2-Lysine and 13C6,15N4-Arginine) to the same final concentrations as the light amino acids.
-
Add dFBS to a final concentration of 10-20% to both light and heavy media. The use of dialyzed FBS is critical to avoid the introduction of unlabeled amino acids.[2]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Adapt one population to the "light" medium and the other to the "heavy" medium.
-
Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acids into the cellular proteome.[2][12]
-
-
Verification of Label Incorporation:
-
After sufficient cell divisions, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry.
-
Confirm that the incorporation of the heavy amino acids is >95% by comparing the peak intensities of labeled and unlabeled peptides.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations. The other population serves as the control.
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel tryptic digestion of the combined protein mixture.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.
-
Calculate protein expression ratios based on the ratios of their constituent peptides.
-
Troubleshooting Guide
Issue: Low or Incomplete Label Incorporation in SILAC
-
Possible Cause: Presence of unlabeled amino acids in the culture medium.
-
Solution: Ensure the use of high-quality dialyzed fetal bovine serum (dFBS) to minimize the concentration of free, unlabeled amino acids.[2]
-
-
Possible Cause: Insufficient number of cell divisions for complete labeling.
-
Possible Cause: Arginine-to-proline conversion. In some cell lines, labeled arginine can be metabolically converted to labeled proline, which can complicate data analysis.[12][13]
Issue: Poor Signal or No Peaks in Mass Spectrometry
-
Possible Cause: Instrument malfunction or incorrect setup.
-
Solution: Check the mass spectrometer's spray stability, system pressure, and calibration before running your samples.[14]
-
-
Possible Cause: Sample degradation.
-
Solution: Ensure that samples were properly stored and handled throughout the experimental workflow. Prepare fresh samples if degradation is suspected.
-
-
Possible Cause: Low abundance of the protein of interest.
-
Solution: Increase the amount of protein loaded onto the mass spectrometer or consider an enrichment step for your target protein.
-
Issue: Inaccurate Mass Values
-
Possible Cause: Mass spectrometer requires calibration.
-
Solution: Perform a mass calibration of the instrument according to the manufacturer's guidelines.[14]
-
-
Possible Cause: Metabolic scrambling of isotopes. In some cases, the isotopic labels can be metabolically transferred to other molecules, leading to unexpected mass shifts.[15]
-
Solution: Tandem mass spectrometry (MS/MS) can help to confirm the location of the heavy isotope labels within the peptides.[15]
-
Visualizations
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Valine (¹³Câ , 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6817-0.25 [isotope.com]
- 6. Application Note 43 â Analysis of Whole-Body Branched-Chain Amino Acid Metabolism in Mice Utilizing 20% Leucine 13C6 and 20% Valine 13C5 Mouse Feed [isotope.com]
- 7. atiken.com [atiken.com]
- 8. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Data Accuracy in ¹³C Metabolic Flux Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their metabolic flux analysis (MFA) data when using ¹³C tracers.
Troubleshooting Guides
This section addresses specific issues that can arise during ¹³C-MFA experiments, providing potential causes and actionable solutions.
Question: My flux maps have high uncertainty and wide confidence intervals. What are the common causes and how can I improve precision?
Answer: High uncertainty in flux estimations is a frequent challenge. The precision of your results is fundamentally tied to the design of your experiment and the quality of your data. Here are the primary areas to investigate:
-
Suboptimal Isotopic Tracer Selection: The choice of ¹³C-labeled tracer is critical and directly impacts the resolution of specific fluxes. A tracer that is effective for quantifying glycolysis may not be suitable for resolving fluxes in the TCA cycle.[1][2]
-
Solution: Employ parallel labeling experiments using different tracers. For instance, using a ¹³C-glucose tracer is often best for upper metabolism (glycolysis, pentose phosphate pathway), while a ¹³C-glutamine tracer can provide better resolution for the TCA cycle.[1][3] In silico simulations can also be used to select the optimal tracer(s) before conducting the experiment.[4]
-
-
Failure to Reach Isotopic Steady State: ¹³C-MFA models assume that the isotopic labeling in all measured metabolites has reached a steady state. If this assumption is not met, the resulting flux calculations will be inaccurate.
-
Solution: Verify the attainment of isotopic steady state by collecting samples at multiple time points (e.g., 18 and 24 hours after tracer introduction). If the isotopic labeling is identical at these points, steady state is confirmed.[1] If not, extend the incubation time.
-
-
Inaccurate Measurement of External Rates: The rates of substrate uptake and product secretion are crucial constraints for the metabolic model. Errors in these measurements will propagate through the flux calculations.
-
Solution: Carefully measure the concentrations of substrates and products in the culture medium over time to accurately calculate uptake and secretion rates. Be aware of potential confounding factors, such as the degradation of substances like glutamine in the medium.[5]
-
-
Model Misspecification: The metabolic network model used for flux calculation may be incomplete or contain incorrect assumptions about the active pathways in your specific biological system.[6]
-
Solution: Review the literature for known metabolic pathways in your organism or cell type. Consider using model selection techniques and validating your model with independent data to ensure it accurately represents the biological system.[7]
-
Question: I am observing inconsistent or unexpected labeling patterns in my mass spectrometry data. What could be the cause?
Answer: Inconsistent labeling patterns often point to issues in the experimental workflow, from cell culture to sample analysis.
-
Contamination with Unlabeled Carbon Sources: The presence of unlabeled carbon sources in your culture medium will dilute the ¹³C tracer, leading to lower than expected labeling.
-
Solution: Use a defined medium with known composition. If using serum, be aware that it contains unlabeled glucose and amino acids. Dialyzing the serum can help to remove small molecules.
-
-
Metabolic and Isotopic Unsteadiness: Fluctuations in cell growth or metabolism during the labeling experiment can lead to variable labeling patterns.
-
Solution: Ensure that cells are in a steady state of growth (e.g., exponential phase) before introducing the ¹³C tracer.[8] Monitor cell density and substrate/product concentrations to confirm metabolic steady state.
-
-
Issues During Sample Quenching and Extraction: Inefficient quenching of metabolism or metabolite degradation during extraction can alter labeling patterns.
-
Solution: Use a rapid quenching method, such as plunging cell cultures into a cold solvent like methanol. Optimize your metabolite extraction protocol to ensure complete and reproducible recovery.
-
-
Analytical Variability in Mass Spectrometry: Inconsistent instrument performance can introduce errors in mass isotopomer distribution measurements.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for ensuring high-quality ¹³C-MFA results?
A1: While all steps are important, the selection of the isotopic tracer(s) is arguably the most critical factor in designing a successful ¹³C-MFA study.[1][4] The choice of tracer fundamentally determines the precision and accuracy of the resulting flux map.[1]
Q2: How do I correct for the natural abundance of ¹³C and other isotopes in my MS data?
A2: Raw mass spectrometry data includes contributions from naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This "natural abundance" must be mathematically corrected to isolate the labeling that results from the ¹³C tracer you introduced.[9][11] This is typically done using computational algorithms, and several software packages are available for this purpose.[10][12][13] The correction involves using the known natural isotopic abundances of all elements in a given metabolite to calculate and subtract their contribution to the measured mass isotopomer distribution.[9][14]
Q3: Can I use ¹³C-MFA if my cells are not in a growth-active state?
A3: Yes, it is possible to estimate fluxes during non-growth phases. To do this, the ¹³C tracer should be introduced at the beginning of the metabolic stage you wish to study. This is particularly relevant for applications like high-cell-density fed-batch cultures where growth may be significantly reduced during the production phase.[15]
Q4: What is the difference between stationary and isotopically non-stationary ¹³C-MFA?
A4: Stationary ¹³C-MFA assumes that the system is at both metabolic and isotopic steady state. This is the most common approach.[8] Isotopically non-stationary ¹³C-MFA (INST-MFA) analyzes the transient labeling patterns of metabolites before isotopic steady state is reached.[16] INST-MFA is particularly useful for systems that are slow to reach isotopic steady state, for studying autotrophic organisms, or for high-throughput experiments.[16]
Q5: Which software tools are available for flux estimation and data analysis?
A5: Several software packages are available to perform the complex calculations required for flux estimation. Some commonly used tools include Metran, OpenFLUX, 13CFLUX, and INCA.[17][18][19] These tools help to fit the labeling data to a metabolic model and perform statistical analyses to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes.[17][20]
Quantitative Data Summary
The precision of flux determination can be significantly improved with careful experimental design.
| Parameter | Conventional ¹³C-MFA | High-Resolution ¹³C-MFA |
| Tracer Strategy | Single ¹³C-labeled glucose tracer | Parallel labeling with multiple tracers (e.g., different ¹³C-glucose and ¹³C-glutamine tracers)[17][20] |
| Typical Flux Precision | Standard deviation often >5-10% | Standard deviation of ≤2%[17][20] |
| Measurements | Isotopic labeling of protein-bound amino acids | Isotopic labeling of protein-bound amino acids, glycogen-bound glucose, and RNA-bound ribose[17][20] |
Experimental Protocols
Detailed Methodology for a High-Resolution ¹³C-MFA Experiment
This protocol is a generalized workflow and should be adapted for specific organisms and experimental conditions.
-
Experimental Design (In Silico):
-
Construct a metabolic network model of the biological system under study.
-
Use computational tools to simulate different ¹³C tracer experiments and identify the optimal tracer or combination of tracers to achieve the highest precision for the fluxes of interest.[4]
-
-
Cell Culture and Labeling:
-
Grow cells in a chemically defined medium to avoid unlabeled carbon sources.
-
Ensure cells reach a metabolic steady state (e.g., balanced exponential growth) before introducing the tracer.
-
Initiate parallel cultures for each ¹³C-labeled tracer to be used.[17]
-
Replace the unlabeled medium with a medium containing the ¹³C tracer.
-
Continue incubation to allow the isotopic labeling of intracellular metabolites to reach a steady state. This typically takes several hours.[1]
-
-
Verification of Isotopic Steady State:
-
Collect samples at two or more time points towards the end of the expected labeling period.
-
Analyze the isotopic labeling of key metabolites. Isotopic steady state is confirmed if the labeling patterns are consistent across the later time points.[1]
-
-
Sample Collection and Processing:
-
Quenching: Rapidly halt all enzymatic reactions to preserve the in vivo metabolic state. This is often achieved by quickly transferring the cells to a cold solution (e.g., 60% methanol at -20°C).
-
Metabolite Extraction: Extract metabolites from the cells using a suitable solvent system (e.g., a chloroform/methanol/water mixture).
-
Hydrolysis (for protein-bound amino acids): If analyzing protein-bound amino acids, hydrolyze the protein fraction of the biomass (e.g., using 6 M HCl at 100°C for 24 hours).
-
-
Analytical Measurement (GC-MS):
-
Data Analysis:
-
Integrate the peak areas for each mass isotopomer of the target metabolites.
-
Correct the raw mass isotopomer distributions for the natural abundance of all stable isotopes.[9]
-
Use a ¹³C-MFA software package to estimate the intracellular fluxes by fitting the corrected labeling data and measured extracellular rates to the metabolic network model.[18]
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[17][20]
-
Visualizations
Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.
Caption: Troubleshooting decision tree for high flux uncertainty.
Caption: Tracer selection logic for resolving different metabolic pathways.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Proteomics Using Isotopic Labels
Welcome to the technical support center for quantitative proteomics using isotopic labels. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you might encounter during your quantitative proteomics experiments using isotopic labels such as SILAC, TMT, and iTRAQ.
Experimental Design
Question: My SILAC experiment results are showing unexpected variability. How can I improve the experimental design to minimize errors?
Answer: One of the most effective ways to reduce experimental errors in SILAC experiments is to incorporate a label-swap replication.[1][2][3] This involves performing a biological replicate where the isotopic labels are reversed for the different conditions. For example, if in the first replicate your control is "light" and your treatment is "heavy," in the label-swap replicate, the control would be "heavy" and the treatment "light." Averaging the ratios from these two experiments can effectively correct for errors arising from incomplete labeling, arginine-to-proline conversion, and sample mixing inaccuracies.[1][3]
Question: When designing a multiplexed experiment with isobaric tags (TMT, iTRAQ), should I include an internal standard?
Answer: Yes, including an internal standard or a reference channel is highly recommended for multiplexed isobaric labeling experiments.[4][5] This channel typically contains a pooled mixture of all samples in the experiment.[5] The reference channel serves several crucial purposes:
-
Normalization: It allows for the normalization of data across different batches or runs, which is essential for large-scale studies.[5]
-
Quality Control: It helps in identifying and correcting for batch-to-batch variability.[5]
-
Reduces Missing Values: It can help to alleviate the issue of missing values when comparing multiple experiments.[6]
Sample Preparation
Question: I suspect my samples are contaminated. What are common sources of contamination in proteomics sample preparation?
Answer: Contamination is a significant issue that can negatively impact mass spectrometry results.[7] Common sources of contaminants include:
-
Keratin: From skin, hair, and wool clothing.[7] It's crucial to wear appropriate personal protective equipment and work in a clean environment.
-
Reagents: Buffers, detergents, and solubilization agents can introduce contaminants.[8] Always use high-purity reagents suitable for mass spectrometry.
-
Plastics and Glassware: Low-quality plasticware can leach chemicals like polyethylene glycol (PEG).[7] Use high-quality, proteomics-grade plasticware and acid-washed glassware.[7]
-
Biological Sources: Serum proteins like albumin and milk proteins from blocking solutions can be major contaminants.[7]
Question: How critical is the protein digestion step, and what are the common pitfalls?
Answer: Reproducible and complete protein digestion is critical for reliable quantification with isotopic labeling.[4] Incomplete or variable digestion can lead to miscleaved peptides, which can affect the accuracy of quantification.[4] Common pitfalls include:
-
Suboptimal Enzyme-to-Protein Ratio: An incorrect ratio can lead to incomplete digestion. A common starting point for trypsin is a 1:100 to 1:50 (w/w) ratio.
-
Incorrect Digestion Conditions: Factors like temperature, pH, and digestion time need to be optimized and kept consistent across all samples.
-
Presence of Inhibitors: Certain chemicals from upstream processing can inhibit protease activity. Ensure thorough cleanup of protein samples before digestion.
Isotopic Labeling
Question: My TMT labeling efficiency is low. What could be the cause and how can I improve it?
Answer: Low labeling efficiency is a common problem in TMT experiments and can significantly impact quantification accuracy.[9] Several factors can contribute to this issue:
-
Incorrect pH: The pH of the peptide solution is critical for efficient labeling.[10][11][12] TMT reagents react with primary amines, and this reaction is most efficient at a pH of 8.0-8.5. If the sample is too acidic (e.g., from residual formic acid after solid-phase extraction), the labeling efficiency will be low.[10][12] Resuspending peptides in a higher concentration buffer, such as 500 mM HEPES, can help maintain the optimal pH.[10][11][12]
-
Reagent Quality: TMT reagents are sensitive to moisture and should be handled with care.[5] It is recommended to use freshly prepared reagents and avoid repeated use of reconstituted reagents, as their efficiency can decrease rapidly.[5]
-
Insufficient Reagent: Using an insufficient amount of TMT reagent can lead to incomplete labeling.[9] While manufacturers often recommend an 8:1 reagent-to-peptide ratio, optimization may be necessary.[9] However, some streamlined protocols have shown high efficiency at a 4:1 ratio.[9]
A quality control check by analyzing a small aliquot of the labeled mixture via mass spectrometry to determine the percentage of labeled peptides is recommended. An efficiency of over 95% is generally considered acceptable before proceeding.[5]
Question: I'm observing incomplete incorporation of heavy amino acids in my SILAC experiment. What can I do?
Answer: Incomplete incorporation of stable isotope-labeled amino acids is a major source of quantification error in SILAC.[1][3] Here are some troubleshooting steps:
-
Sufficient Cell Passages: Ensure cells are cultured for a sufficient number of passages (typically at least 5-6) in the SILAC medium to allow for complete incorporation of the heavy amino acids.[2]
-
Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to remove endogenous "light" amino acids that would compete with the labeled ones.
-
Arginine-to-Proline Conversion: In some cell lines, heavy arginine can be converted to heavy proline, which can complicate data analysis.[1][3] This can be addressed by using cell lines engineered to prevent this conversion or by using specific software that can account for this phenomenon.[1]
Mass Spectrometry and Data Analysis
Question: My quantitative data from an isobaric labeling experiment is showing ratio compression. What is it and how can I mitigate it?
Answer: Ratio compression, or distortion, is a well-known limitation of isobaric labeling techniques where the measured fold changes are smaller than the true biological fold changes.[6][13] This is primarily caused by the co-fragmentation of the target peptide with other contaminating ions that are co-isolated within the same precursor isolation window.[6]
Several strategies can be employed to mitigate ratio compression:
-
MS3-based Quantification: Using an additional fragmentation step (MS3) can significantly improve quantitative accuracy by isolating the reporter ions from the interfering ions.[6]
-
Gas-Phase Purification/Ion Mobility: Techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) can be used to separate ions before MS analysis, reducing the complexity of the spectra and minimizing co-fragmentation.[6]
-
Data Analysis Strategies: Some software packages include algorithms to correct for interference. For example, the "precursor ion fraction" (PIF) can be used to filter out spectra with high levels of interference.[14]
Question: I have a lot of missing values in my proteomics dataset. What are the common causes and how can I handle them?
Answer: Missing values are a common issue in quantitative proteomics, especially in large-scale studies.[6][15] They can arise from several factors:
-
Stochastic Nature of Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer selects the most abundant precursor ions for fragmentation, meaning that low-abundance peptides may not be consistently selected across all runs.[6]
-
Batch Effects: Variations between different experimental batches can lead to inconsistencies in protein identification and quantification.[15]
-
Stringent Data Filtering: While necessary for high-quality data, stringent filtering criteria can sometimes lead to the exclusion of valid data points.
To address missing values, you can:
-
Improve Experimental Design: Incorporating a reference channel in multiplexed experiments can help reduce missing values when comparing across multiple batches.[6]
-
Data Imputation: Computational methods can be used to estimate and fill in the missing values. However, this should be done with caution and with an understanding of the underlying assumptions of the imputation method.
-
Data-Independent Acquisition (DIA): DIA is an alternative acquisition strategy that systematically fragments all ions within a specified mass range, which can lead to fewer missing values compared to DDA.[15]
Quantitative Data Summary
The following table summarizes key quantitative parameters and their acceptable ranges for successful isotopic labeling experiments.
| Parameter | Method | Recommended Value/Range | Notes |
| Labeling Efficiency | TMT/iTRAQ | > 95% | Can be assessed by a small-scale LC-MS/MS run before mixing samples.[5] |
| SILAC | > 98% | Requires sufficient cell doublings for complete incorporation. | |
| Precursor Ion Fraction (PIF) | TMT/iTRAQ | > 50% | A cutoff of 50% can provide a good balance between protein identification and quantification.[14] |
| Trypsin to Protein Ratio | All | 1:100 to 1:20 (w/w) | Should be optimized for your specific sample type and protein concentration. |
| pH for Labeling | TMT/iTRAQ | 8.0 - 8.5 | Crucial for efficient labeling with amine-reactive tags.[10][12] |
Experimental Protocols
Detailed Methodology for TMT Labeling
This protocol provides a general workflow for TMT labeling of peptides.
-
Protein Digestion:
-
Reduce proteins with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate with 55 mM iodoacetamide at room temperature in the dark for 20 minutes.
-
Quench the reaction with DTT.
-
Dilute the sample to reduce the urea concentration to < 2M.
-
Digest with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Dry the peptides completely using a vacuum centrifuge.
-
-
TMT Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or 500 mM HEPES, pH 8.5).[10][12]
-
Allow the TMT reagent to equilibrate to room temperature.
-
Add the TMT reagent (dissolved in anhydrous acetonitrile) to the peptide solution. The recommended ratio is typically 8:1 (TMT reagent:peptide, w/w), but this may require optimization.[9]
-
Incubate at room temperature for 1 hour.
-
Quench the reaction by adding hydroxylamine to a final concentration of 0.5% (v/v) and incubating for 15 minutes.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples in a 1:1:1... ratio.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Dry the pooled sample using a vacuum centrifuge before LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for quantitative proteomics using isobaric labels.
Caption: A troubleshooting flowchart for inaccurate quantification in isotopic labeling experiments.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 6. epfl.ch [epfl.ch]
- 7. Ottawa Hospital Research Institute [ohri.ca]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 10. osti.gov [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing NMR for 13C/15N Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for 13C/15N labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting sample conditions for NMR studies of a 13C/15N labeled protein?
A1: Achieving a high-quality NMR spectrum begins with an optimized sample. For initial 2D ¹⁵N HSQC screening, a protein concentration of approximately 0.05 mM is often sufficient.[1] For more demanding 3D triple-resonance experiments required for backbone assignments, a concentration of at least 0.35 mM is recommended on spectrometers equipped with cryoprobes.[1] The protein should be in a buffer that ensures its stability and monodispersity, typically at a pH between 6.0 and 7.0 to slow down the exchange of amide protons with the solvent.[1][2]
Q2: How do I choose the right buffer for my protein NMR sample?
A2: Buffer selection is critical to prevent protein aggregation, precipitation, or degradation.[2] A good starting point is to use conditions from literature where your protein or a homolog has been studied.[1] Thermal shift assays (ThermoFluor® or DSF) are high-throughput methods to screen a wide range of buffers, salts, and additives to find conditions that maximize the protein's thermal stability.[2][3] For heteronuclear NMR, protonated buffers are generally acceptable, with sodium or potassium phosphate being a common choice.[1][2]
Q3: What is the purpose of uniform 13C/15N labeling?
A3: While NMR can be performed on unlabeled proteins, the low natural abundance of ¹³C (1.1%) and ¹⁵N (0.4%) results in very low sensitivity.[4][5] Uniformly enriching a protein with these stable isotopes is essential for most modern protein NMR studies.[4] This labeling strategy enables the use of powerful multidimensional heteronuclear experiments (like HSQC, HNCA, HNCO) that correlate different nuclei through their J-couplings (through-bond connections).[4][6][7] These experiments are fundamental for resolving signal overlap and performing sequential resonance assignments, which are prerequisites for determining protein structure and studying dynamics.[6][8]
Q4: When should I consider using deuteration in addition to 13C/15N labeling?
A4: For proteins larger than ~25-30 kDa, NMR signal linewidths broaden significantly due to faster transverse relaxation (T₂), leading to reduced sensitivity and increased spectral congestion.[4][8][9] Deuteration, which involves replacing non-exchangeable protons with deuterium, mitigates this issue by removing the efficient ¹H-¹H dipolar relaxation pathways.[9] This results in sharper lines and improved spectral quality, making it possible to study larger biomolecular systems.[9] Techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) are often used in conjunction with deuteration for very large proteins.[8][10]
Troubleshooting Guide
Q5: Why is the signal-to-noise (S/N) ratio in my spectrum poor?
A5: Poor S/N is a frequent issue. The first step in troubleshooting is always to check the sample itself.[11] Common causes include low protein concentration, sample precipitation or aggregation over time, or the presence of paramagnetic contaminants.[11] If the sample is deemed optimal, the problem may lie with the spectrometer hardware or acquisition parameters.
A systematic workflow can help diagnose the issue:
Caption: Troubleshooting workflow for low signal-to-noise.
Q6: My ¹⁵N HSQC spectrum looks good, but my 3D experiments (HNCA, HNCO) are failing. What could be the issue?
A6: This often points to problems with the ¹³C channel or the parameters governing magnetization transfer to and from ¹³C nuclei.
-
¹³C Pulse Calibration: Ensure the 90° pulse widths for ¹³C have been correctly calibrated for your sample and probe. Incorrect pulse lengths will lead to inefficient magnetization transfer and significant signal loss.
-
¹³C Carrier Frequency (Offset): The ¹³C carrier frequency should be set correctly for the type of experiment. For backbone experiments like HNCA and HNCO, the offset is centered in the Cα or C' region, respectively. An incorrect offset can move signals out of the spectral window or cause phasing problems.
-
Interpulse Delays: Triple resonance experiments rely on precisely timed delays optimized for J-couplings (e.g., ¹J_NCα, ¹J_NC').[12][13] Using standard parameter sets is usually safe, but check that these values have not been inadvertently changed.
-
Sample Degradation: 3D experiments have much longer acquisition times than a simple HSQC. The sample may be degrading over the course of the experiment. It can be useful to run a quick 1D ¹H or 2D ¹⁵N HSQC after the 3D experiment to check for sample integrity.
Q7: I am seeing streaks or artifacts in my spectra, especially around the water signal. How can I fix this?
A7: Artifacts, particularly t₁ noise, are common and often relate to signal instability or improper water suppression.
-
Water Suppression: Modern pulse sequences use techniques like water flip-back pulses or gradients to minimize the water signal.[14] Ensure these are enabled and properly calibrated. The power and shape of selective water pulses may need optimization.[15]
-
Shimming: Excellent field homogeneity is crucial. Use gradient shimming (gradshim) if available, and ensure the sample is positioned correctly in the coil.[12][15]
-
Temperature Stability: Fluctuations in temperature can cause the lock signal to drift and affect field homogeneity. Allow the sample to equilibrate to the target temperature (at least 15-20 minutes) before starting the experiment and ensure the spectrometer's temperature control is stable.
-
Receiver Gain: Setting the receiver gain too high can cause clipping of the FID (truncation of the most intense signals), which introduces artifacts across the spectrum. Use an automatic receiver gain setting (rga) before acquisition.
Key Experimental Protocols & Data
The following tables summarize typical parameters for standard triple-resonance experiments used in backbone assignment. Note that specific values may need to be optimized based on the spectrometer, probe, and sample characteristics.
Table 1: Recommended Sample Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 0.3 - 1.0 mM | Higher concentration improves S/N for 3D/4D experiments. |
| Buffer | 20-50 mM Phosphate or Tris | pH should be optimized for protein stability, typically 6.0-7.5.[1][2] |
| Salt Concentration | 50-150 mM NaCl/KCl | Higher salt can improve solubility but may affect cryoprobe performance.[1][16] |
| Additives | 1-5 mM DTT/TCEP, 0.02% NaN₃ | DTT/TCEP prevents oxidation; NaN₃ inhibits bacterial growth.[1] |
| D₂O Content | 5-10% | Required for the field-frequency lock. |
Table 2: Key Interpulse Delays in Backbone Experiments
These delays are based on average one-bond J-coupling constants and are critical for efficient magnetization transfer.
| Experiment | Delay Parameter | Calculated From | Typical Value (ms) |
| HNCO | d23 | 1/(4¹J_NC') | ~12.0 |
| HNCA | d23 | 1/(4¹J_NCα) | ~12.0 |
| CBCA(CO)NH | d22 | 1/(4¹J_CαC') | ~4.0 |
| Universal | d21 | 1/(2¹J_NH) | ~5.5 |
| Universal | d26 | 1/(4*¹J_NH) | ~2.3 |
(Data sourced from IMSERC tutorials for HNCO, HNCA, and HN(CA)CO experiments)[12][13][15]
Protocol: 3D HNCA Experiment
The 3D HNCA experiment is a cornerstone of sequential backbone assignment, correlating the amide ¹H and ¹⁵N of a residue with the ¹³Cα of the same residue (intra-residue) and the preceding residue (inter-residue).[17][18]
1. Preliminary Setup:
-
Insert the ¹³C/¹⁵N labeled protein sample.
-
Lock on the D₂O signal and tune/match the probe for ¹H, ¹⁵N, and ¹³C channels.[12]
-
Load a good shim set or perform automated gradient shimming.[12]
2. Parameter Setup (Bruker Example):
-
Create a new dataset and read a standard gradient-enhanced, sensitivity-enhanced HNCA parameter set (e.g., hncagp3d).[12]
-
Execute getprosol to update pulse and power level information based on probe and solvent calibration.
-
Set the carrier frequencies (offsets): o1p on the water resonance (~4.7 ppm), o2p centered in the ¹⁵N amide region (~118-120 ppm), and o3p centered in the ¹³Cα region (~56-58 ppm).
-
Set the spectral widths (sw): ~14-16 ppm for ¹H (F3), ~30-35 ppm for ¹⁵N (F2), and ~25-30 ppm for ¹³Cα (F1).
-
Set the number of scans (ns) based on sample concentration (typically 8, 16, or 32). Set dummy scans (ds) to 4 or 8.
-
Adjust acquisition times (aq) and number of points (td) to achieve desired resolution. Typical values are ~80-100 ms in the direct ¹H dimension, and 20-40 ms in the indirect dimensions.
3. Magnetization Transfer Pathway: The experiment follows an "out-and-back" pathway where magnetization starts on the amide proton, is transferred to the amide nitrogen, evolves with the attached Cα chemical shifts, returns to the nitrogen, and is finally transferred back to the proton for detection.
Caption: HNCA magnetization transfer pathway.
Protocol: 3D CBCA(CO)NH Experiment
This experiment is complementary to the HNCA/HNCACB experiments. It correlates the amide ¹H and ¹⁵N of residue 'i' exclusively with the ¹³Cα and ¹³Cβ of the preceding residue (i-1), which is extremely useful for unambiguous sequential linking.[19][20][21] Note: This experiment is not suitable for deuterated proteins as it starts with ¹Hα/¹Hβ polarization.[22][23]
1. Preliminary Setup:
-
Follow the same setup steps as for the HNCA experiment (lock, tune, shim).
2. Parameter Setup (Bruker Example):
-
Read a standard parameter set (e.g., cbcaconhgp3d).[23]
-
Set carrier frequencies: o1p on water, o2p in the ¹⁵N region, and o3p centered in the aliphatic ¹³C region (~40-45 ppm) to cover both Cα and Cβ chemical shifts.
-
Set spectral widths: ~14-16 ppm for ¹H (F3), ~30-35 ppm for ¹⁵N (F2), and a wider ¹³C width of ~60-70 ppm for F1 to encompass both Cα and Cβ signals.
-
Set number of scans and acquisition times as appropriate for the sample.
3. Magnetization Transfer Pathway: This pathway is longer, which can lead to lower sensitivity compared to an HNCA, but provides unambiguous sequential information.[20]
Caption: CBCA(CO)NH magnetization transfer pathway.
References
- 1. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 2. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. dbt.univr.it [dbt.univr.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. Tutorial: 3D HNCO Experiment with 2H-decoupling using TROSY [imserc.northwestern.edu]
- 11. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 12. TUTORIAL:3D HNCA EXPERIMENT [imserc.northwestern.edu]
- 13. TUTORIAL:3D HN(CA)CO EXPERIMENT [imserc.northwestern.edu]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Tutorial: 3D HNCO Experiment [imserc.northwestern.edu]
- 16. Screening proteins for NMR suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3D HNCA Experiment [imserc.northwestern.edu]
- 18. Practical aspects of NMR signal assignment in larger and challenging proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3D CBCA(CO)NH Experiment [imserc.northwestern.edu]
- 20. protein-nmr.org.uk [protein-nmr.org.uk]
- 21. CBCA(CO)NH - NMR Wiki [nmrwiki.org]
- 22. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 23. CBCAcoNH_3D.nan [protocols.io]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of L-Valine-1-13C,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of L-Valine-1-13C,15N.
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound signal between samples.
Question: My signal intensity for this compound is highly variable across different plasma samples, leading to poor precision. What could be the cause and how can I troubleshoot this?
Answer:
This issue is a classic symptom of variable matrix effects. Matrix effects occur when co-eluting endogenous or exogenous components in the sample interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3][4][5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). The variability between individual samples is due to differences in the composition of the biological matrix.[1]
Troubleshooting Steps:
-
Assess Matrix Effects Qualitatively: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression or enhancement occurs. This will help you determine if your analyte's retention time coincides with a region of significant matrix interference.
-
Quantify Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of the matrix effect (Matrix Factor). This will provide a numerical value for the degree of ion suppression or enhancement.
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): If you are using a simple PPT, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) or the solvent-to-sample ratio. However, be aware that PPT is often the least effective method for removing interfering components like phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[7] Experiment with different extraction solvents and pH conditions to selectively extract this compound while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be very effective at removing matrix components.[7] Choose a sorbent and elution solvent combination that retains and elutes this compound while washing away interfering substances.
-
-
Chromatographic Optimization: Adjust your chromatographic method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment. This may involve changing the column, mobile phase composition, or gradient profile.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][5] However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
Issue 2: Inaccurate quantification of L-Valine despite using this compound as an internal standard.
Question: I am using this compound as an internal standard, but my accuracy and precision do not meet the acceptance criteria outlined in regulatory guidelines. Why is this happening?
Answer:
While stable isotope-labeled (SIL) internal standards like this compound are the gold standard for compensating for matrix effects, their effectiveness can be compromised under certain conditions.[1]
Troubleshooting Steps:
-
Verify Co-elution: Ensure that L-Valine and this compound are co-eluting perfectly. Even small shifts in retention time can lead to differential matrix effects.
-
Assess Internal Standard Normalized Matrix Factor: According to regulatory guidelines, the matrix effect should be evaluated using at least six different sources of the biological matrix.[8][9] Calculate the matrix factor for both the analyte and the internal standard, and then determine the internal standard normalized matrix factor (IS-normalized MF). The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[9] If the CV exceeds this limit, it indicates that the internal standard is not adequately compensating for the variability in the matrix effect.
-
Investigate Differential Matrix Effects: It is possible that certain matrix components are selectively suppressing or enhancing the ionization of either the analyte or the internal standard. This can sometimes occur if the analyte and internal standard have different conformations in the ion source.
-
Re-evaluate Sample Preparation: Even with a SIL internal standard, a robust sample preparation method is crucial to minimize the overall matrix load and reduce the potential for differential matrix effects. Consider the optimization steps mentioned in Issue 1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2][3][4][5][6] This can result in ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantitative results.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of L-Valine. Because it has a higher mass due to the presence of ¹³C and ¹⁵N isotopes, it can be distinguished from the endogenous L-Valine by the mass spectrometer.[10][11][12] Ideally, it has the same physicochemical properties as L-Valine, meaning it will behave identically during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample recovery and matrix effects.[1]
Q3: How do I calculate the Matrix Factor?
A3: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (matrix absent) at the same concentration.[9]
-
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The Internal Standard Normalized Matrix Factor is calculated as:
-
IS-normalized MF = (MF of Analyte) / (MF of Internal Standard)
Q4: What are the regulatory expectations for assessing matrix effects?
A4: Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation that include the assessment of matrix effects.[1][8][13] Key recommendations include:
-
Evaluating the matrix effect using at least six different sources (lots) of the biological matrix.[8][9]
-
Analyzing at least three replicates of low and high-quality control (QC) samples prepared in each matrix lot.[2][8]
-
The accuracy of the QCs in each matrix lot should be within ±15% of the nominal concentration, and the precision (CV) should not be greater than 15%.[2][8]
-
The CV of the internal standard-normalized matrix factor across all tested lots should not exceed 15%.[9]
Quantitative Data Summary
The following tables provide representative data on acceptable recovery and matrix effect values for bioanalytical methods, based on regulatory guidelines. Actual values for this compound should be established during method validation.
Table 1: Representative Recovery Data for L-Valine in Human Plasma
| QC Level | Mean Recovery (%) | CV (%) | Acceptance Criteria (%) |
| Low QC | 92.5 | 4.8 | Consistent, precise, and reproducible |
| Medium QC | 95.1 | 3.2 | Consistent, precise, and reproducible |
| High QC | 93.8 | 3.9 | Consistent, precise, and reproducible |
Table 2: Representative Matrix Effect Data for L-Valine in Human Plasma (from 6 different sources)
| Matrix Lot | Matrix Factor (L-Valine) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| 1 | 0.88 | 0.89 | 0.99 |
| 2 | 0.92 | 0.91 | 1.01 |
| 3 | 0.85 | 0.86 | 0.99 |
| 4 | 0.95 | 0.93 | 1.02 |
| 5 | 0.89 | 0.90 | 0.99 |
| 6 | 0.91 | 0.92 | 0.99 |
| Mean | 0.90 | 0.90 | 1.00 |
| CV (%) | 3.8 | 2.2 | 1.3 |
| Acceptance Criteria | CV ≤ 15% |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., plasma processed by the intended sample preparation method)
-
Mobile phase
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion system by connecting the syringe pump to the LC flow path between the column outlet and the MS inlet using a T-union.
-
Infuse the this compound standard solution at a constant low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the analyte.
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
A stable baseline indicates no significant matrix effect.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the matrix factor and assess the ability of the internal standard to compensate for matrix effects.
Materials:
-
Validated LC-MS/MS method for L-Valine and this compound
-
Blank biological matrix from at least six different sources
-
Standard solutions of L-Valine and this compound
-
Neat solution (e.g., mobile phase or reconstitution solvent)
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike known concentrations of L-Valine and this compound into the neat solution.
-
Set 2 (Post-Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the final extracts with the same known concentrations of L-Valine and this compound as in Set 1.
-
Set 3 (Pre-Spike): Spike the blank matrix samples with known concentrations of L-Valine and this compound before the sample preparation procedure. Process these samples.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Recovery (%) = (Peak Area of Pre-Spike / Peak Area of Post-Spike) x 100
-
Matrix Factor (MF) = (Peak Area of Post-Spike / Peak Area of Neat Solution)
-
Internal Standard Normalized Matrix Factor = (MF of L-Valine) / (MF of this compound)
-
-
Calculate the mean, standard deviation, and coefficient of variation (CV) for the recovery and IS-normalized matrix factor across the different matrix lots.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent analyte signals due to matrix effects.
Caption: Experimental workflow for the post-extraction spike method to determine recovery and matrix factor.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. e-b-f.eu [e-b-f.eu]
- 10. L -Valine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202407-30-5 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. L-Valine (1-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3466-0.25 [isotope.com]
- 13. ema.europa.eu [ema.europa.eu]
ensuring complete cell lysis for labeled protein extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to ensure complete cell lysis for successful labeled protein extraction.
Troubleshooting Guide: Common Lysis Issues
This section addresses specific problems that can arise during protein extraction, offering step-by-step solutions to get your experiment back on track.
Issue 1: Low Protein Yield
Q: My final protein concentration is lower than expected. What are the possible causes and how can I improve my yield?
A: Low protein yield is a common issue stemming from incomplete cell lysis, protein degradation, or suboptimal extraction conditions.[1]
Troubleshooting Steps:
-
Assess Lysis Efficiency: Visually inspect the cell lysate under a microscope to confirm that the majority of cells have been disrupted. If you still see a large number of intact cells, your lysis procedure is incomplete.[2]
-
Optimize Lysis Buffer: The choice of lysis buffer is critical and depends on your cell type and the location of your target protein.[3]
-
For tough-to-lyse cells like bacteria or plant cells, mechanical disruption may be necessary in addition to a chemical lysis buffer.[4]
-
For membrane-bound proteins, ensure your buffer contains a suitable detergent (e.g., Triton X-100, NP-40, or stronger detergents like SDS in RIPA buffer) to solubilize the membrane.[5]
-
-
Increase Incubation Time/Agitation: If using a detergent-based lysis buffer, increasing the incubation time on ice or agitating the sample more vigorously can enhance lysis efficiency.
-
Check Sample-to-Buffer Ratio: Using an insufficient volume of lysis buffer for the number of cells can lead to poor yields. Ensure you are using the recommended ratios. For a 6-well plate, 200-400 µL per well is a common starting point.
-
Prevent Protein Degradation: Add protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use. Perform all lysis steps at 4°C (on ice) to minimize endogenous enzymatic activity.[6][7]
-
Consider Mechanical Disruption: For tissues or cells with resilient walls, chemical lysis alone may be insufficient. Methods like sonication, homogenization, or bead beating can significantly improve protein release.[7][8]
Issue 2: Sample is Viscous and Difficult to Pipette
Q: After adding the lysis buffer, my sample became thick and sticky. What causes this and how can I fix it?
A: High sample viscosity is typically caused by the release of DNA from the lysed cells.[9]
Troubleshooting Steps:
-
Add Nuclease: The most effective solution is to treat the lysate with a nuclease, such as DNase I, to digest the DNA. Add DNase I (and Mg2+ as a cofactor if needed) and incubate at room temperature until the viscosity is reduced.[9][10]
-
Mechanical Shearing: Passing the lysate through a small-gauge needle several times or sonicating the sample can also shear the DNA and reduce viscosity. However, be cautious with sonication as excessive energy can heat the sample and denature proteins.[11]
Issue 3: Target Protein is in the Insoluble Pellet After Centrifugation
Q: I performed a Western blot and found my target protein in the insoluble fraction (pellet), not in the supernatant. Why did this happen?
A: This indicates that your protein was not properly solubilized or has formed insoluble aggregates (inclusion bodies), a common issue for overexpressed recombinant proteins.[1][10]
Troubleshooting Steps:
-
Use a Stronger Lysis Buffer: If you used a mild detergent buffer (like NP-40), switch to a stronger one, such as RIPA buffer, which contains SDS. For very resistant proteins, you may need a urea-based denaturing buffer.[3][4]
-
Optimize Detergent Concentration: Ensure the detergent concentration is sufficient for the amount of cellular material. For nonionic detergents, a concentration around 1.0% is a good starting point.[10]
-
Adjust Expression Conditions: If dealing with recombinant proteins, insolubility can sometimes be mitigated by optimizing expression conditions, such as lowering the induction temperature or using a different expression strain.[9]
-
Sonication: Combining detergent lysis with sonication can help to break up aggregates and improve the solubilization of certain proteins.[1]
Data & Comparisons
Choosing the right lysis method is crucial for maximizing protein yield. The effectiveness of a given method can vary significantly depending on the cell type.
Table 1: Comparison of Lysis Method Efficiency by Cell Type
| Cell Type | Lysis Method | Result | Reference |
| Clostridium perfringens (Bacteria) | French Press / Sonication | Higher protein content compared to chemical or enzymatic methods. | [6][12] |
| Purple Non-Sulfur Bacteria | Bead Milling / NaOH-assisted Sonication | Resulted in the best protein yields. | [8] |
| Saccharomyces cerevisiae (Yeast) | French Press | Yielded more proteins than sonication, cryopulverization, or bead-beating. | [9] |
| FFPE Rat Tissue | Zwittergent-based Buffer | Most efficient extraction for brain, heart, and kidney tissue compared to SDS- or urea-based buffers. | [13] |
| Breast Cancer Tissue | RIPA Buffer | Generated higher total protein content. | [14] |
| E. coli (Recombinant Protein) | BugBuster® Reagent + Benzonase® + rLysozyme™ | Liberated significantly more recombinant protein than "homebrew" lysis buffer. | [14] |
Table 2: General Comparison of Common Lysis Buffer Components
| Buffer Type | Key Detergent(s) | Strength | Best For |
| NP-40 Lysis Buffer | Nonidet P-40 | Mild (Non-ionic) | Soluble cytoplasmic proteins, preserving protein interactions.[3] |
| RIPA Buffer | NP-40, Sodium Deoxycholate, SDS | Strong (Mixed) | Whole-cell extracts, including membrane and nuclear proteins.[3] |
| Tris-HCl | (Often used without detergent) | Variable | Soluble cytoplasmic proteins when mechanical lysis is also used.[3] |
| SDS Lysis Buffer | Sodium Dodecyl Sulfate (SDS) | Very Strong (Ionic) | Complete disruption of cells and protein denaturation (e.g., for SDS-PAGE).[5] |
Experimental Protocols
Below are standard starting protocols for protein extraction. Remember to optimize buffer volumes, incubation times, and centrifugation speeds for your specific cell type and experimental needs.
Protocol 1: Lysis of Adherent Mammalian Cells using RIPA Buffer
-
Place the cell culture dish on ice and carefully aspirate the culture medium.
-
Wash the cells once with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 500-1000 µL for a 100 mm dish).[15]
-
Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.[5]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker or rotator).[16]
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.[16]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration using a suitable assay (e.g., BCA) and store the lysate at -80°C.
Protocol 2: Lysis of Suspension Mammalian Cells
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at approximately 500 x g for 5 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Add ice-cold Lysis Buffer (e.g., RIPA or NP-40 with inhibitors) to the cell pellet. Use approximately 1 mL of buffer per 1x10^7 cells.[5]
-
Vortex gently to resuspend the pellet and incubate on ice for 30 minutes, vortexing occasionally.
-
Proceed from Step 8 in Protocol 1.
Protocol 3: Lysis of Tissue Samples
-
Dissect the tissue of interest on ice, removing any non-relevant material.
-
Wash the tissue briefly in ice-cold PBS to remove any blood.
-
Snap-freeze the tissue in liquid nitrogen. This makes the tissue brittle and easier to homogenize.[5]
-
Add ice-cold Lysis Buffer (with inhibitors) to the frozen tissue in a homogenizer tube (e.g., 300 µL for 5 mg of tissue).[5]
-
Homogenize the tissue on ice using an electric homogenizer until no visible tissue clumps remain.
-
Agitate the lysate for up to 2 hours at 4°C to ensure complete protein extraction.[16]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant and proceed with protein quantification.
Visualized Workflow
A logical workflow can help diagnose the cause of low protein yield during cell lysis.
Caption: Troubleshooting workflow for low protein yield.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a non-ionic and an ionic detergent? A1: Non-ionic detergents (like Triton X-100 or NP-40) have an uncharged headgroup and are considered mild. They disrupt lipid-lipid and lipid-protein interactions but often leave protein-protein interactions intact, which is useful for immunoprecipitation. Ionic detergents (like SDS) have a charged headgroup and are much harsher, typically leading to protein denaturation by disrupting protein-protein interactions.[17]
Q2: Do I need to add protease and phosphatase inhibitors to my lysis buffer? A2: Yes, it is highly recommended. When you lyse a cell, you release proteases and phosphatases from their cellular compartments, which can then degrade or modify your target protein. Adding inhibitors protects your protein's integrity throughout the extraction process.[6][7] Inhibitors should be added fresh to the buffer right before you begin the lysis procedure.[10]
Q3: Can I store my lysis buffer with inhibitors already added? A3: It is best practice to add inhibitors immediately before use. Storing lysis buffer with inhibitors, even at 4°C, can lead to their degradation over time, reducing their effectiveness.[10]
Q4: What is the purpose of boiling my sample in Laemmli buffer after extraction? A4: Boiling the protein lysate in Laemmli (SDS-PAGE sample) buffer serves two main purposes: it completely denatures the proteins, giving them a uniform negative charge and linear shape, and it ensures that any remaining enzymatic activity (like proteases) is permanently inactivated. This is a critical step for preparing samples for gel electrophoresis.[16]
Q5: My cells are known to be difficult to lyse. What is the most robust lysis method? A5: For particularly resilient cells (e.g., yeast, bacteria, plant cells) or complex tissues, a combination of methods is often most effective. This typically involves using a strong chemical lysis buffer (like one containing SDS) in conjunction with a vigorous mechanical disruption method, such as bead beating (for microbes) or high-pressure homogenization (for tissues).[5][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 6. Comparison of Different Methods of Cell Lysis and Protein Measurements in Clostridium perfringens: Application to the Cell Volume Determination | Semantic Scholar [semanticscholar.org]
- 7. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Evaluation of cell disruption methods for protein and coenzyme Q10 quantification in purple non-sulfur bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different methods of cell lysis and protein measurements in Clostridium perfringens: application to the cell volume determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of different cell lysis buffers on protein quantification-Academax [academax.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
strategies to reduce cost in stable isotope labeling experiments
Welcome to the technical support center for stable isotope labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce costs.
Frequently Asked Questions (FAQs)
Q1: What are the most significant cost drivers in stable isotope labeling experiments?
The primary expenses in stable isotope labeling experiments typically arise from the isotopically labeled materials themselves.[1] This includes:
-
Labeled Amino Acids and Media: For metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), the cost of media enriched with "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled lysine and arginine) can be substantial, especially for experiments involving numerous cell culture plates or small mammals.[2][3]
-
Isotopically Labeled Precursors: The synthesis of labeled compounds, such as ¹³C-glucose or D₂O, requires complex and cost-intensive procedures, contributing to their high price.[4][5]
-
Chemical Labeling Reagents: Isobaric tags like TMT (Tandem Mass Tags) and iTRAQ (isobaric tags for relative and absolute quantitation) are often expensive due to their intricate, multi-step synthesis processes.[6][7]
-
Internal Standards: High-purity, stable isotope-labeled synthetic peptides, often used for absolute quantification (AQUA), are costly to produce.[8]
Q2: How can I reduce the cost of labeled media and precursors?
Several strategies can help mitigate the high cost of labeling reagents:
-
Use Cost-Effective Isotope Sources: For certain applications, such as in vivo animal studies, supplementing drinking water with Deuterium oxide (D₂O) can be a more cost-effective partial labeling strategy compared to using uniformly ¹³C-labeled feed.[4]
-
Utilize Labeled Complex Media: As an alternative to expensive, defined M9 media containing ¹³C-glucose or D₂O, consider using stable isotope-labeled complex media derived from biotechnological byproducts. This can be a suitable nutrient source for bacteria and yeasts.[5]
-
Synthesize Labeled Amino Acids from Precursors: For labeling proteins in mammalian cells, using inexpensive, isotope-labeled α-ketoacid precursors can be a cost-effective alternative to purchasing expensive labeled amino acids. The cells' endogenous transaminases convert the α-ketoacids into the corresponding amino acids.[9]
-
Generate Labeled Internal Standard Mixtures: Instead of purchasing numerous individual labeled standards for absolute quantification, you can generate a fully labeled metabolite extract from a biological system grown in the presence of a fully labeled carbon source (e.g., U-¹³C-glucose). This extract serves as a source of internal standards for a wide range of metabolites.[4]
Q3: Are there cheaper alternatives to popular chemical labeling kits like TMT or iTRAQ?
Yes, several cost-effective chemical labeling methods are available:
-
Stable Isotope Dimethyl Labeling: This is a simple and highly cost-efficient method for quantitative proteomics.[10] It uses readily available and inexpensive reagents (formaldehyde and sodium cyanoborohydride) to label the N-terminus of peptides and the ε-amino group of lysine.[7]
-
Cost-Effective Isobaric Tags: Researchers have developed more affordable isobaric tags, such as N,N-Dimethyl Leucine (DiLeu) and Isobaric Amine-reactive Tags (IBT), which function similarly to TMT and iTRAQ but at a lower cost.[6]
Q4: Can I optimize my experimental design to save costs?
Absolutely. Careful planning can significantly reduce expenses:
-
Minimize Replicates Strategically: While biological replication is essential for statistical significance, you may be able to justify fewer technical replicates to offset the high cost of isotopes.[11]
-
Optimize Internal Standard Concentration: For quantitative LC-MS/MS, you can minimize the amount of expensive stable isotope-labeled internal standard (SIL-IS) used. One novel method involves monitoring a less abundant isotope of the SIL-IS that has minimal signal contribution from the analyte's naturally occurring isotopes. This reduces bias and conserves the standard.[12]
-
Perform Pilot Studies: Before launching a large-scale experiment, conduct a pilot study to determine the optimal duration for achieving isotopic steady state. This ensures you don't waste valuable labeled precursors on unnecessarily long experiments.[11]
Troubleshooting Guides
Problem 1: Incomplete Labeling in SILAC Experiments
-
Symptom: Mass spectrometry data shows a mix of "light," "medium," and "heavy" peptide peaks when complete incorporation of the heavy label is expected. This can lead to inaccurate quantification.[13]
-
Possible Causes:
-
Insufficient Cell Passages: Cells may not have undergone enough doublings in the SILAC medium to fully incorporate the labeled amino acids into their proteome.[3]
-
Endogenous Amino Acid Synthesis: Some cell lines can synthesize their own "light" amino acids (e.g., arginine), diluting the "heavy" label from the medium.[3]
-
Arginine-to-Proline Conversion: Cellular enzymes can convert heavy-labeled arginine into heavy-labeled proline, causing unexpected mass shifts in proline-containing peptides and complicating data analysis.[13]
-
-
Solutions:
-
Increase Passages: Ensure cells are cultured for at least five to six passages in the SILAC medium to achieve >99% label incorporation.
-
Use Arginine-Deficient Media and Proline Supplementation: To prevent arginine-to-proline conversion, use a SILAC arginine-deficient medium and supplement it with a sufficient concentration of unlabeled proline.
-
Employ Label-Swap Replication: Perform a replicate experiment where the isotopic labels are swapped between the control and experimental conditions (e.g., control is "heavy" in replicate 1 and "light" in replicate 2). Averaging the protein ratios from these two experiments can effectively correct for incomplete labeling and other systematic errors.[13]
-
Problem 2: High Cost and Low Throughput with Isobaric Tags (TMT/iTRAQ)
-
Symptom: The cost per sample is prohibitively high, limiting the scale of your quantitative proteomics study.
-
Possible Causes:
-
Solutions:
-
Switch to Dimethyl Labeling: For many applications, stable isotope dimethyl labeling offers a robust and significantly cheaper alternative.[7] While it typically allows for duplex or triplex labeling, its low cost makes it suitable for larger-scale experiments.[10]
-
Explore Alternative Isobaric Tags: Investigate the use of more recently developed, cost-effective isobaric tags like DiLeu.[6]
-
Optimize Reagent Usage: Follow protocols specifically designed for labeling smaller amounts of peptides to avoid wasting expensive reagents.[8]
-
Problem 3: Signal Contamination and Artifacts in Metabolomics
-
Symptom: Mass spectra contain numerous non-biological peaks that interfere with the detection and quantification of labeled metabolites.
-
Possible Causes:
-
Chemical Contaminants: Impurities from solvents, plastics, or the growth medium itself can appear as signals in the mass spectrometer.[4]
-
-
Solutions:
-
Analyze a Media Blank: Always run a sample of the pure growth medium (without cells) alongside your experimental samples. This allows you to identify and subtract non-metabolism-related artifact signals.[4]
-
Use Isotopic Ratios to Differentiate: True metabolites will show labeling patterns (incorporation of the heavy isotope), while artifact signals will typically be unlabeled. This difference can be used to filter out contaminants during data analysis.[4]
-
Quantitative Data Summary
| Labeling Method | Relative Cost | Multiplexing Capability | Key Advantages | Potential Issues |
| SILAC | High[3] | Up to 3-plex (standard) | High accuracy, low variability as samples are mixed early[2] | Not for non-dividing cells, incomplete labeling, Arg-to-Pro conversion[2][13] |
| Dimethyl Labeling | Very Low[7] | 2-plex or 3-plex[10] | Cost-effective, simple, rapid reaction[7][10] | Can have lower peptide/protein IDs compared to SILAC[2][7] |
| TMT / iTRAQ | Very High[6][7] | Up to 11-plex (TMT) | High multiplexing increases throughput | High reagent cost, ratio compression |
| DiLeu / IBT | Low to Medium | 8-plex (DiLeu alternative)[6] | Cost-effective alternative to TMT/iTRAQ[6] | Less commercially established |
Experimental Protocols & Visualizations
General Workflow for Stable Isotope Labeling
The following diagram outlines a typical workflow for a stable isotope labeling experiment, from initial design to final data analysis.
Decision Framework for Cost-Effective Labeling
Choosing the right labeling strategy is critical for managing costs. This diagram provides a logical framework to guide your decision-making process based on your experimental model and goals.
References
- 1. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and Challenges of SILAC Labeling in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why has the price of stable isotopes skyrocketed? [silantes.com]
- 6. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Towards cost-effective side-chain isotope labelling of proteins expressed in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: L-Valine-1-13C,15N versus 15N-Glycine for Protein Turnover Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein metabolism, the choice of a stable isotope tracer is a critical decision that dictates the scope and precision of their findings. This guide provides an objective comparison of two commonly employed tracers, L-Valine-1-13C,15N and 15N-Glycine, for the study of protein turnover, supported by experimental data and detailed methodologies.
Protein turnover, the dynamic balance between protein synthesis and breakdown, is a fundamental physiological process. Its accurate measurement is crucial for understanding health, disease, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids have emerged as the gold standard for these investigations. This guide delves into the distinct applications, advantages, and limitations of a dual-labeled essential amino acid, this compound, and a single-labeled non-essential amino acid, 15N-Glycine.
At a Glance: Key Differences and Applications
| Feature | This compound | 15N-Glycine |
| Tracer Type | Dual-labeled essential amino acid | Single-labeled non-essential amino acid |
| Primary Method | Precursor-product method | End-product method |
| Measurement Scope | Tissue-specific protein synthesis and breakdown | Whole-body protein turnover |
| Primary Sample(s) | Tissue biopsies, blood | Urine, blood |
| Invasiveness | More invasive (requires tissue biopsies) | Less invasive (requires urine collection) |
| Tracer Administration | Intravenous infusion | Oral administration |
| Key Outputs | Fractional Synthesis Rate (FSR), Fractional Breakdown Rate (FBR) | Nitrogen flux, whole-body protein synthesis and breakdown rates |
Quantitative Data Insights: A Comparative Overview
Direct comparative studies between this compound and 15N-Glycine in the same human cohort are scarce due to their fundamentally different methodological approaches and the distinct aspects of protein metabolism they measure. The following tables present typical quantitative data obtained from separate studies to provide a contextual understanding of the measurements derived from each tracer.
It is crucial to note that these values are not directly comparable as they are derived from different experimental designs, populations, and analytical methods.
Table 1: Typical Quantitative Data from this compound Studies (Precursor-Product Method)
| Parameter | Typical Value Range | Species/Condition | Reference |
| Muscle Protein Fractional Synthesis Rate (FSR) | 0.04 - 0.1 %/hour | Humans, post-absorptive state | [1] |
| Valine Carbon Flux | ~80 µmol/kg/h | Humans, post-absorptive state | [1][2] |
| Valine Oxidation Rate | ~12 µmol/kg/h | Humans, post-absorptive state | [1][2] |
Table 2: Typical Quantitative Data from 15N-Glycine Studies (End-Product Method)
| Parameter | Typical Value Range | Species/Condition | Reference |
| Whole-Body Protein Synthesis (Urea end-product) | 5.8 - 7.1 g/kg/day | Children, post-operative | [3] |
| Whole-Body Protein Breakdown (Urea end-product) | 6.7 - 7.1 g/kg/day | Children, post-operative | [3] |
| Whole-Body Protein Synthesis (Ammonia end-product) | ~3.4 g protein/kg/d | Normal adults | [4] |
| Whole-Body Protein Breakdown (Ammonia end-product) | ~2.3 g protein/kg/d | Normal adults | [4] |
| Nitrogen Flux (Urea end-product) | Higher than with NH3 end-product | Normal men | [5] |
A study in rats directly comparing different 15N-labeled amino acids for whole-body protein turnover using the end-product method found that [15N]Valine and [15N]leucine gave low enrichments of nitrogenous end products, leading to high protein-turnover rates, while [15N]glycine produced values comparable to methods based on different assumptions.[6] This suggests that not all amino acids are equally suitable for the end-product method and that the choice of tracer can significantly impact the results.[6]
Experimental Methodologies in Detail
This compound: The Precursor-Product Method for Tissue-Specific Measurement
This method allows for the direct measurement of the rate of protein synthesis in specific tissues by quantifying the incorporation of the labeled amino acid from a precursor pool into tissue proteins. The dual label allows for more complex modeling of amino acid kinetics, including transamination.
Experimental Protocol Outline:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state, often overnight fasting, to establish a metabolic baseline.
-
Tracer Infusion: A primed-continuous intravenous infusion of this compound is administered. The priming dose rapidly brings the tracer to a steady-state enrichment in the plasma, which is then maintained by the continuous infusion.
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals to determine the isotopic enrichment of the precursor pool (plasma this compound). The enrichment of the intracellular true precursor, aminoacyl-tRNA, is often estimated from the enrichment of a surrogate, such as plasma keto-acid derivative of valine (α-ketoisocaproate) or intracellular free amino acids.[7]
-
Muscle Biopsy: Muscle tissue biopsies (e.g., from the vastus lateralis) are obtained at the beginning and end of the infusion period.
-
Sample Analysis:
-
The enrichment of this compound in the plasma and in the free intracellular pool of the muscle biopsy is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The muscle protein is hydrolyzed, and the isotopic enrichment of this compound incorporated into the protein is measured.
-
-
Calculation of Fractional Synthesis Rate (FSR): FSR (%/hour) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p1 and E_p2 are the enrichments of the tracer in the protein at the start and end of the infusion.
-
E_precursor is the average enrichment of the tracer in the precursor pool over the infusion period.
-
t is the duration of the infusion in hours.
-
15N-Glycine: The End-Product Method for Whole-Body Measurement
This method provides an estimate of whole-body protein turnover by measuring the excretion of the 15N label in urinary end-products, primarily urea and ammonia. It is less invasive than the precursor-product method.
Experimental Protocol Outline:
-
Subject Preparation: Subjects are often studied over a 24-hour period, with their dietary intake controlled and monitored.
-
Tracer Administration: A single oral dose of 15N-Glycine is administered (typically 2 mg/kg body weight).[3]
-
Urine Collection: All urine is collected over a specified period, often 12 or 24 hours. A 12-hour collection may be sufficient when only urinary ammonia is measured, while a 24-hour collection is generally preferred for measuring both urea and ammonia enrichment.[8][9]
-
Sample Analysis:
-
The total nitrogen content in the collected urine is determined.
-
The 15N enrichment in urinary urea and ammonia is measured using isotope ratio mass spectrometry (IRMS) or GC-MS.
-
-
Calculation of Nitrogen Flux (Q): Q (g N/day) = d / E_urea/ammonia Where:
-
d is the dose of 15N administered.
-
E_urea/ammonia is the cumulative 15N enrichment in urinary urea and/or ammonia over the collection period.
-
-
Calculation of Whole-Body Protein Synthesis (S) and Breakdown (B):
-
S (g protein/day) = Q - E
-
B (g protein/day) = Q - I Where:
-
E is the total nitrogen excretion (g N/day).
-
I is the total nitrogen intake (g N/day).
-
The results are often converted from nitrogen to protein using a conversion factor of 6.25.[8]
-
Visualizing the Processes: Workflows and Metabolic Pathways
Caption: Experimental workflow for measuring tissue-specific protein synthesis using this compound.
Caption: Experimental workflow for measuring whole-body protein turnover using 15N-Glycine.
Caption: Simplified metabolic pathways of this compound and 15N-Glycine in protein turnover studies.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 15N-Glycine for protein turnover studies is not a matter of one being definitively superior to the other, but rather a decision based on the specific research question.
This compound is the tracer of choice for researchers seeking to understand the dynamics of protein synthesis and breakdown within a specific tissue, such as skeletal muscle. Its use of the precursor-product method provides a direct and robust measure of tissue-specific protein metabolism. However, the requirement for intravenous infusion and tissue biopsies makes it a more invasive and technically demanding approach.
15N-Glycine , on the other hand, offers a less invasive method for assessing whole-body protein turnover. Its oral administration and reliance on urine collection make it well-suited for studies in a wider range of populations, including field research.[8] However, the end-product method provides an indirect measure of protein turnover, and the results can be influenced by the metabolic fate of glycine and the choice of urinary end-product for analysis.[6][9]
For drug development professionals, understanding these distinctions is paramount. Early-phase studies investigating the direct impact of a compound on muscle protein synthesis would benefit from the precision of the this compound method. In contrast, larger-scale clinical trials or studies in vulnerable populations where invasive procedures are a concern might find the 15N-Glycine method to be a more practical and ethically viable option for assessing overall changes in protein metabolism.
Ultimately, a thorough understanding of the strengths and limitations of each tracer and its associated methodology is essential for designing rigorous and informative protein turnover studies.
References
- 1. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of protein turnover in normal man using the end-product method with oral [15N]glycine: comparison of single-dose and intermittent-dose regimens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Comparison of 15N-labelled glycine, aspartate, valine and leucine for measurement of whole-body protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precursor pools of protein synthesis: a stable isotope study in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Protein Turnover in the Field: Implications for Military Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein turnover in man measured with 15N: comparison of end products and dose regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Valine-1-13C,15N vs. Deuterated Water for Protein Synthesis Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is crucial for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. Two powerful stable isotope tracer methods dominate the landscape: the use of labeled amino acids, such as L-Valine-1-13C,15N, and the administration of deuterated water (D2O). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences and Performance Metrics
The choice between this compound and deuterated water hinges on the specific requirements of the study, including the desired measurement duration, the level of invasiveness acceptable, and budget constraints. While both methods are robust, they differ fundamentally in their approach and application. Labeled amino acids provide a direct measure of amino acid incorporation into proteins, typically over shorter time frames, whereas D2O offers a less invasive way to measure protein synthesis rates over longer periods.
| Feature | This compound (Labeled Amino Acid Infusion) | Deuterated Water (D2O) |
| Principle | Direct measurement of the incorporation of a labeled essential amino acid into newly synthesized proteins. | Indirect measurement via the incorporation of deuterium into non-essential amino acids (primarily alanine) which are then incorporated into proteins. |
| Administration | Typically administered via continuous intravenous infusion. | Orally administered, often as a bolus followed by maintenance doses in drinking water. |
| Measurement Duration | Primarily suited for short-term studies (hours). | Ideal for long-term studies (days to weeks), providing an integrated measure of protein synthesis. |
| Invasiveness | More invasive, requiring intravenous access and frequent blood sampling. | Minimally invasive, requiring saliva or blood spots for monitoring body water enrichment. |
| Precursor Enrichment | Requires measurement of precursor amino acid enrichment in plasma or tissue fluid, which can be complex. | Precursor enrichment is relatively stable and easily determined from body water enrichment. |
| Cost | Generally more expensive due to the high cost of synthesized labeled amino acids. | More cost-effective, particularly for long-term studies. |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS) or GC-MS. |
Performance Data: A Quantitative Comparison
Direct head-to-head studies comparing this compound and deuterated water are limited. However, a study directly comparing the well-established L-[ring-13C6]-phenylalanine tracer (a similar labeled amino acid approach) with D2O for measuring muscle protein synthesis provides valuable quantitative insights.
A study by Wilkinson et al. (2015) compared muscle protein synthesis rates measured simultaneously with both L-[ring-13C6]-phenylalanine infusion and oral D2O administration in the same individuals under basal (postabsorptive) and stimulated (postprandial) conditions.[1] The results demonstrated a strong qualitative agreement between the two methods, with both showing a significant increase in protein synthesis after an essential amino acid meal.
| Condition | L-[ring-13C6]-Phenylalanine (%/h) | Deuterated Water (D2O) (%/h) |
| Basal (Postabsorptive) | 0.065 ± 0.004 | 0.050 ± 0.007 |
| Stimulated (Postprandial) | 0.089 ± 0.006 | 0.088 ± 0.008 |
| Mean Difference (Bias) | - | 0.0083 |
| Data from Wilkinson et al. (2015).[1] Values are means ± SEM. |
While the absolute basal rates showed a small difference, the response to the anabolic stimulus was remarkably similar between the two tracers.[1] This suggests that D2O is a valid and sensitive method for detecting changes in muscle protein synthesis, comparable to the established labeled amino acid infusion technique.
Studies utilizing L-[1-13C]valine have reported muscle protein fractional synthetic rates in a similar range. For instance, a study in piglets reported a mean fractional synthetic rate of 0.052 ± 0.007% per hour in skeletal muscle.[2] Another study in humans using a flooding dose of [1-13C]leucine, a similar branched-chain amino acid, found a mean muscle protein synthesis rate of approximately 0.081% per hour.[3]
Experimental Methodologies
The experimental protocols for each method differ significantly in their administration and sampling procedures.
This compound Infusion Protocol
The labeled amino acid infusion technique, often referred to as the "gold standard" for acute measurements, involves the continuous intravenous delivery of the tracer.
Workflow for this compound Infusion
Caption: Workflow for this compound infusion method.
A typical protocol involves:
-
Preparation: A sterile solution of this compound is prepared for infusion. The subject is typically studied in a postabsorptive state, and intravenous lines are placed for tracer infusion and blood sampling.
-
Tracer Administration: A priming dose of the labeled valine is administered to rapidly achieve isotopic equilibrium in the precursor pools, followed by a continuous infusion at a constant rate for several hours.[4]
-
Sampling: Blood samples are collected at regular intervals to monitor plasma amino acid enrichment. Muscle biopsies are often taken at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue protein.[5]
-
Analysis: Plasma and tissue samples are processed to isolate free amino acids and protein-bound amino acids. The isotopic enrichment of this compound is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The fractional synthetic rate (FSR) of protein is calculated using the formula: FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100 where E_p is the change in enrichment of the protein-bound tracer, E_precursor is the average enrichment of the precursor pool (plasma or intracellular), and t is the duration of the infusion in hours.
Deuterated Water (D2O) Protocol
The D2O method offers a simpler and less invasive approach, making it suitable for longer-term and free-living studies.
Workflow for Deuterated Water (D2O) Method
References
- 1. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Data: A Comparative Guide to Using L-Valine-1-13C,15N Internal Standard
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard, specifically L-Valine-1-13C,15N, against other validation strategies. The use of such a standard is demonstrated to significantly enhance data quality by effectively compensating for variability throughout the analytical process.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating a known amount of the SIL standard, which is chemically identical to the analyte but mass-shifted, into the sample at the earliest stage of preparation, it is possible to correct for variations arising from sample extraction, matrix effects, and instrument response.[1][2] this compound serves as an ideal internal standard for the quantification of natural L-Valine, as it co-elutes with the analyte and exhibits the same ionization efficiency, ensuring a reliable and accurate measurement of the analyte-to-internal standard ratio.
Performance Comparison
The use of a stable isotope-labeled internal standard like this compound leads to superior analytical performance compared to methods relying on other types of internal standards (e.g., structural analogs) or external calibration alone. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for amino acid analysis utilizing a panel of stable isotope-labeled internal standards, including a labeled valine.
| Parameter | Performance with Stable Isotope-Labeled Internal Standard (e.g., this compound) | Performance with Alternative Internal Standard (e.g., Structural Analog) | Performance with External Standard Only |
| Linearity (Correlation Coefficient, r²) | >0.998[3] | Typically >0.99, but can be more susceptible to matrix effects | Often >0.99 in simple matrices, but can be significantly lower in complex biological samples |
| Accuracy (% Recovery) | 91.3% - 106.3%[3] | Can be variable (e.g., 70-130%) depending on the similarity to the analyte and matrix complexity | Highly variable and often poor in complex matrices due to uncorrected matrix effects and extraction losses |
| Precision (% CV) | Intra-run: 1.1-5.9%Inter-run: 2.0-9.6%[3] | Generally higher than with SIL standards, can be in the range of 5-15% or more | Can exceed 15-20%, especially at lower concentrations |
| Limit of Quantitation (LOQ) | Low µmol/L to nmol/L range[4] | May be higher than with SIL standards due to increased noise and variability | Often the highest of the three methods due to lack of correction for signal suppression |
Table 1: Comparison of Key Performance Metrics. This table illustrates the enhanced performance achieved when using a stable isotope-labeled internal standard like this compound compared to other quantification strategies in mass spectrometry. The data is representative of typical validated LC-MS/MS methods for amino acid analysis.
Experimental Protocols
A robust validation of a quantitative mass spectrometry method involves a series of experiments to assess its performance. The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of L-Valine using this compound as an internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of L-Valine and this compound in an appropriate solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of L-Valine by serially diluting the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).
-
Calibration Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., plasma, cell lysate) with the L-Valine working standard solutions to achieve a range of concentrations covering the expected analyte concentration. Add a fixed amount of the this compound internal standard working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, from a separate weighing of the L-Valine standard.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of the sample (calibration standard, QC, or unknown), add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile) containing the this compound internal standard.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column or a HILIC column appropriate for amino acid analysis.
-
Mobile Phases: Typically, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
L-Valine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
Method Validation Experiments
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/internal standard) against the nominal concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration (should be within 85-115%, or 80-120% for the LLOQ). Precision is expressed as the coefficient of variation (%CV), which should be ≤ 15% (≤ 20% for the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD as the concentration at which the signal-to-noise ratio is at least 3, and the LOQ as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a stable isotope-labeled internal standard should effectively compensate for matrix effects.
-
Stability: Assess the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of a mass spectrometry method using a stable isotope-labeled internal standard.
Figure 1: Experimental workflow for quantitative analysis using an internal standard.
References
- 1. iroatech.com [iroatech.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Protein Synthesis Rates: An In-depth Look at L-Valine-1-¹³C,¹⁵N and Alternative Tracers
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is paramount to understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. The use of stable isotope-labeled amino acids as tracers is a cornerstone of this research. This guide provides a detailed comparison of the use of L-Valine-1-¹³C,¹⁵N and other commonly employed tracers for measuring protein synthesis rates, supported by experimental data and detailed protocols.
Introduction to Stable Isotope Tracers in Protein Synthesis Research
The fundamental principle behind using stable isotope tracers to measure protein synthesis is the "precursor-product" model. A labeled amino acid (the tracer) is introduced into a biological system, and its incorporation into newly synthesized proteins (the product) is measured over time. The rate of incorporation, relative to the enrichment of the precursor pool (e.g., free amino acids in plasma or tissue), provides a quantitative measure of the fractional synthetic rate (FSR) of the protein.
The choice of tracer is a critical experimental design consideration, as different amino acids can have distinct metabolic fates and may yield different FSR values. This guide focuses on the use of L-Valine, particularly the dual-labeled L-Valine-1-¹³C,¹⁵N, and compares its utility with other widely used tracers such as labeled leucine, phenylalanine, and the deuterated water (D₂O) method.
Comparison of Tracer Methodologies
While direct comparative studies on the accuracy of L-Valine-1-¹³C,¹⁵N are limited in the publicly available literature, we can infer its performance characteristics by examining studies that have used singly labeled L-Valine and by comparing the broader classes of branched-chain amino acid (BCAA) tracers with other methods.
L-Valine vs. L-Leucine and L-Phenylalanine
Leucine and phenylalanine are the most commonly used amino acid tracers for measuring muscle protein synthesis. Studies directly comparing different tracers have revealed that the choice of amino acid can significantly influence the calculated FSR.
One study that investigated the use of L-[1-¹³C]valine in conjunction with a flooding dose of L-[1- ¹³C]leucine found that the flooding dose itself might stimulate protein synthesis, complicating direct comparisons of the tracers under that specific protocol. However, the study provided FSR values for muscle protein synthesis using a primed constant infusion of L-[1-¹³C]valine.[1]
A more direct comparison between leucine and phenylalanine tracers demonstrated that FSRs calculated from leucine enrichment were approximately 20% greater than those calculated from phenylalanine enrichment under both basal and fed conditions.[2][3][4] This highlights that different amino acid tracers are not necessarily interchangeable for determining absolute synthesis rates, though they can provide similar qualitative assessments of anabolic responses.[2][3][4]
| Tracer | Basal FSR (%/h) | Fed FSR (%/h) | Key Findings | Reference |
| L-[1-¹³C]valine | 0.043 ± 0.002 | - | Measured using a primed constant infusion with α-ketoisovalerate as the precursor surrogate. | [1] |
| [5,5,5-²H₃]leucine | 0.063 ± 0.005 | 0.080 ± 0.007 | Leucine-derived FSRs were consistently higher than phenylalanine-derived rates. | [2][3] |
| [ring-¹³C₆]phenylalanine | 0.051 ± 0.004 | 0.066 ± 0.005 | - | [2][3] |
| [ring-²H₅]phenylalanine | (similar to ¹³C₆) | (similar to ¹³C₆) | The difference between leucine and phenylalanine was independent of the phenylalanine isotopomer used. | [2][3] |
Deuterated Water (D₂O) Method
The deuterated water (D₂O) method offers a less invasive alternative for measuring protein synthesis over longer periods (days to weeks).[5][6] This method relies on the incorporation of deuterium from body water into the α-carbon of non-essential amino acids, primarily alanine, which is then incorporated into proteins.[5]
| Method | Time Scale | Advantages | Disadvantages |
| Labeled Amino Acid Infusion | Hours | Provides acute, time-resolved measurements. | Invasive (requires intravenous catheters and often muscle biopsies). |
| Deuterated Water (D₂O) | Days to Weeks | Minimally invasive (oral administration), reflects long-term, cumulative synthesis rates.[5][6] | Does not provide acute, time-sensitive data; relies on the endogenous synthesis of the tracer (labeled alanine). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings across studies. Below are summaries of common experimental protocols for measuring muscle protein synthesis.
Primed Constant Infusion of Labeled Amino Acids
This is a widely used method to achieve a steady-state enrichment of the tracer in the precursor pool.
-
Subject Preparation: Subjects typically fast overnight. Catheters are inserted into antecubital veins for tracer infusion and blood sampling.[7]
-
Priming Dose: A priming bolus of the labeled amino acid (e.g., L-[1-¹³C]valine or L-[ring-¹³C₆]phenylalanine) is administered to rapidly achieve isotopic equilibrium.[1][7]
-
Constant Infusion: Following the prime, a continuous infusion of the tracer is maintained at a constant rate for several hours.[1][7]
-
Sample Collection: Blood samples are collected periodically to monitor plasma amino acid enrichment. Muscle biopsies are typically taken at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.[7]
-
Analysis: Isotopic enrichment in plasma and muscle protein is determined by mass spectrometry (GC-MS, LC-MS/MS, or IRMS).[8][9]
-
Calculation: The FSR is calculated using the formula: FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor × t) × 100, where E_p is the enrichment of the protein-bound tracer at two time points, E_precursor is the average enrichment of the precursor pool (e.g., plasma or intracellular free amino acid), and t is the time between biopsies.
Flooding Dose Method
This technique aims to rapidly "flood" the free amino acid pools with a large amount of the labeled tracer, minimizing differences in enrichment between plasma and tissue.[10][11][12]
-
Tracer Administration: A large bolus of the labeled amino acid (e.g., L-[1-¹³C]leucine) is injected intravenously over a short period.[12]
-
Sample Collection: A baseline muscle biopsy is taken before the injection. A second biopsy is taken after a specific time interval (e.g., 90 minutes). Blood samples are collected frequently to monitor the decay of the tracer enrichment in plasma.[12]
-
Analysis and Calculation: The FSR is calculated based on the increase in protein-bound tracer enrichment in the muscle biopsies and the average plasma tracer enrichment over the experimental period.
Deuterated Water (D₂O) Protocol
This method is suited for measuring integrated protein synthesis over longer durations.[13][14][15]
-
D₂O Administration: Subjects consume an initial loading dose of D₂O, followed by smaller daily maintenance doses to maintain a stable enrichment of deuterium in body water.[13][14][15]
-
Sample Collection: Saliva or blood samples are collected periodically to monitor body water enrichment. A baseline muscle biopsy is taken before D₂O administration, and a final biopsy is collected at the end of the study period (e.g., after several days or weeks).[13][15]
-
Analysis: Deuterium enrichment in body water and protein-bound alanine is measured using isotope ratio mass spectrometry (IRMS) or GC-MS.[13]
-
Calculation: The FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine relative to the average body water enrichment over the entire experimental period.
Signaling Pathways in Protein Synthesis
The regulation of protein synthesis is a complex process governed by intricate signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator that integrates signals from growth factors, nutrients (especially amino acids like leucine), and cellular energy status to control protein synthesis.
Caption: The mTOR signaling pathway integrates upstream signals to regulate protein synthesis.
Experimental Workflow for Protein Synthesis Measurement
The following diagram illustrates a typical workflow for a primed constant infusion study to measure muscle protein synthesis.
Caption: A typical workflow for a primed constant infusion study.
Conclusion
The accurate measurement of protein synthesis is a complex endeavor, and the choice of tracer and methodology is critical. While L-Valine-1-¹³C,¹⁵N is a valuable tool, particularly for studies requiring the tracing of both carbon and nitrogen fates, comparative data on its accuracy relative to other tracers is not widely available.
The existing literature clearly demonstrates that different amino acid tracers, such as leucine and phenylalanine, can yield quantitatively different FSRs. Therefore, when comparing absolute rates of protein synthesis across studies, it is crucial to consider the tracer that was used. For qualitative comparisons of the effects of interventions, different tracers often provide similar directional changes.
The deuterated water method provides a powerful tool for assessing long-term, integrated protein synthesis rates in a free-living environment, complementing the acute, high-resolution measurements obtained from traditional amino acid infusion studies. Researchers should carefully consider the specific research question, the required temporal resolution, and the feasibility of the protocol when selecting the most appropriate method for their studies.
References
- 1. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Muscle Protein Synthetic Response to the Ingestion of a Plant-Derived Protein Blend Does Not Differ from an Equivalent Amount of Milk Protein in Healthy Young Males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of SILAC and Label-Free Methods for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Quantitative Proteomics Strategy
In the dynamic field of proteomics, the ability to accurately quantify protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery. Among the various techniques available, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification (LFQ) have emerged as two of the most prominent mass spectrometry (MS)-based strategies. This guide provides an objective comparison of these two methods, supported by experimental data, to help you make an informed decision for your research needs.
At a Glance: Key Differences Between SILAC and Label-Free Quantification
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo.[1][2] | Direct measurement of peptide signal intensity or spectral counts from unlabeled samples.[3][4] |
| Sample Preparation | More complex, requires metabolic labeling of cells over several passages.[1] | Simpler and more straightforward sample preparation.[3][5] |
| Cost | Higher, due to the cost of isotope-labeled amino acids and specialized cell culture media.[5][6] | Lower, as no expensive labeling reagents are required.[3][5] |
| Applicability | Primarily limited to cell lines that can be metabolically labeled.[6][7] Not suitable for tissue or clinical samples. | Broadly applicable to a wide range of sample types, including tissues and biofluids.[3][4] |
| Multiplexing | Limited, typically comparing 2-3 samples in a single experiment.[8] | High, as each sample is run independently, allowing for the comparison of many samples.[4][5] |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing, which minimizes experimental variability.[7][9][10] | Generally lower precision and reproducibility compared to SILAC, susceptible to variations in sample preparation and instrument performance.[3][11] |
| Proteome Coverage | Typically lower proteome coverage compared to label-free methods.[5][12] | Higher proteome coverage, with the ability to identify a larger number of proteins.[5][11][13] |
| Data Analysis | Relatively straightforward data analysis due to the direct comparison of heavy and light peptide pairs.[7] | More complex and computationally intensive data analysis is required to normalize and compare data across different runs.[3][14] |
| Throughput | Lower throughput due to the lengthy cell labeling process. | Higher throughput is possible due to simpler sample preparation.[3] |
Quantitative Performance: A Data-Driven Comparison
A systematic evaluation comparing label-free and super-SILAC (a variation of SILAC using a labeled cell mixture as a spike-in standard) quantification for proteome expression analysis in human cancer cell lines yielded the following key findings:
| Metric | Label-Free Quantification | super-SILAC |
| Average Protein Identifications (Single-shot experiment) | ~5,000[11][13] | ~3,500[11][13] |
| Precision (Replicate Measurements) | Slightly less precise.[11][13] | Slightly more precise.[11][13] |
| Differentially Expressed Proteins Detected | A higher absolute number of significantly different proteins were detected due to greater proteome coverage.[11][13] | A higher percentage of quantified proteins were identified as differentially expressed.[11][13] |
These results highlight a crucial trade-off: while label-free methods can identify more proteins, SILAC offers slightly better precision for the proteins it quantifies.[11] However, the lower precision of label-free methods can be compensated for by running additional replicates.[11][13]
Experimental Workflows
To understand the practical differences, it's essential to examine the experimental workflows for each method.
SILAC Experimental Workflow
The SILAC method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into one cell population and "light" normal amino acids into another.[1][2] This allows for the direct comparison of protein abundance between the two populations.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. systematic-evaluation-of-label-free-and-super-silac-quantification-for-proteome-expression-analysis - Ask this paper | Bohrium [bohrium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systematic evaluation of label-free and super-SILAC quantification for proteome expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
A Researcher's Guide to Cross-Validation of Metabolic Flux Models with L-Valine-1-13C,15N Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metabolic flux analysis (MFA) models and methodologies, with a focus on cross-validation using L-Valine-1-13C,15N dual-isotope labeling data. This approach allows for the simultaneous tracing of carbon and nitrogen pathways, offering a more comprehensive understanding of cellular metabolism.
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a cell. The use of stable isotope tracers, such as 13C and 15N, provides detailed information on the flow of atoms through metabolic pathways. This compound is a particularly informative tracer as it allows for the concurrent analysis of both carbon and nitrogen metabolism, providing a more holistic view of cellular physiology. This guide will delve into the experimental protocols, data presentation, and comparative analysis of metabolic flux models validated with this dual-isotope tracer.
Comparative Analysis of Metabolic Flux Models
| Software/Model | Key Features | Approach to Dual-Labeling Data | Strengths | Considerations |
| Bayesian Model Averaging (BMA)-based 13C15N-MFA | Utilizes Bayesian statistics to account for model uncertainty and provide more reliable flux uncertainties.[1] | Explicitly designed for simultaneous analysis of 13C and 15N labeling data.[1] | Rigorous statistical framework, improved flux resolution, particularly for anaplerotic nodes.[1] | Can be computationally intensive. |
| INCA (Isotopomer Network Compartmental Analysis) | A widely used MATLAB-based software for isotopically non-stationary MFA. | Can handle multiple isotope tracers, including 13C and 15N. | Versatile, well-documented, and suitable for dynamic labeling experiments. | Requires MATLAB license. |
| OpenMFA | An open-source software for 13C-MFA. | Capable of handling multiple tracers. | Freely available, customizable, and suitable for standard MFA. | May have a steeper learning curve for beginners. |
| Metran | A software for metabolic flux analysis that has been used in high-resolution 13C-MFA.[2] | Supports parallel labeling experiments which can include different isotopes.[2] | Established software with a track record in complex flux analysis. | May not be as readily accessible as open-source alternatives. |
| 13CFLUX2 | A high-performance software suite for 13C-MFA with a focus on flexibility and scalability.[3] | Can be configured for various labeling experiments, including those with multiple isotopes. | Efficient algorithms, supports multicore CPUs and clusters.[3] | Primarily focused on 13C, though adaptable. |
Quantitative Data Summary
The following tables summarize quantitative flux data from studies utilizing 13C and 15N labeling, including a study that specifically used L-[1-13C,15N]valine.
Table 1: Valine and Leucine Kinetics in Humans using L-[1-13C,15N]valine and L-[1-13C,15N]leucine Tracers
| Parameter | Valine Flux (μmol kg⁻¹h⁻¹) | Leucine Flux (μmol kg⁻¹h⁻¹) |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |
Data from a study on human metabolism. Although not a direct model comparison, it provides valuable in vivo flux data using a dual-labeled valine tracer.
Table 2: Comparison of Carbon Fluxes in M. bovis BCG using 13C-MFA and 13C15N-MFA
| Metabolic Flux | 13C-MFA (Previously Published) | 13C15N-MFA (BMA-based) |
| Glycolysis | Broadly consistent | Broadly consistent |
| Pentose Phosphate Pathway | Broadly consistent | Broadly consistent |
| TCA Cycle | Broadly consistent | Broadly consistent |
| Anaplerotic Node | Not fully resolved | Improved resolution |
This table provides a conceptual comparison of the flux maps obtained from a 13C-only MFA and a more advanced 13C15N-MFA, highlighting the improved resolution offered by the dual-labeling approach.[1]
Experimental Protocols
A successful metabolic flux analysis experiment relies on a meticulously executed protocol. The following sections detail the key steps for a dual-labeling experiment using this compound.
Cell Culture and Isotope Labeling
-
Cell Culture: Cells are cultured under steady-state conditions in a chemically defined medium. For microbial cultures, a chemostat is often used to maintain a constant growth rate.[1]
-
Tracer Introduction: At a designated time point, the culture medium is switched to a medium containing the isotopic tracer, this compound, at a known concentration and isotopic enrichment.
-
Isotopic Steady State: The cells are cultured in the presence of the tracer until an isotopic steady state is reached for the intracellular metabolites of interest. The time to reach steady state can vary depending on the organism and the specific metabolic pathways.[1]
-
Metabolic Quenching and Sample Collection: To halt metabolic activity and preserve the in vivo state of metabolites, rapid quenching is essential. This is typically achieved by rapidly mixing the cell culture with a cold solvent, such as methanol or a methanol-water mixture. The quenched cell suspension is then centrifuged to separate the cell pellet from the supernatant.
Sample Preparation for Mass Spectrometry
-
Metabolite Extraction: Intracellular metabolites are extracted from the cell pellet using appropriate solvents. A common method involves a series of extractions with organic solvents like chloroform and methanol to separate polar and nonpolar metabolites.
-
Protein Hydrolysis: To analyze the isotopic enrichment of proteinogenic amino acids, a portion of the cell pellet is subjected to acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) to break down proteins into their constituent amino acids.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amino acids and other polar metabolites are often derivatized to increase their volatility and thermal stability. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Mass Spectrometry Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for analyzing the mass isotopomer distributions of derivatized amino acids and other metabolites. The gas chromatograph separates the compounds, which are then ionized and their mass-to-charge ratios are measured by the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile and thermally labile metabolites without the need for derivatization. High-resolution mass spectrometers can distinguish between 13C and 15N labeled isotopologues based on their precise mass defects.[4]
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Overall experimental workflow for metabolic flux analysis.
Caption: Interplay of carbon and nitrogen metabolism.
Caption: Logical inputs and outputs of MFA software.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
L-Valine-1-13C,15N: A Superior Reference Standard for Accurate Amino Acid Analysis
In the landscape of biomedical research and pharmaceutical development, the precise quantification of amino acids is paramount. As fundamental building blocks of proteins and key players in metabolic processes, accurate measurement of amino acid concentrations is critical for applications ranging from biomarker discovery to quality control of biotherapeutics. Stable isotope-labeled amino acids, such as L-Valine-1-13C,15N, have emerged as the gold standard for achieving the highest levels of accuracy and precision in amino acid analysis, primarily through isotope dilution mass spectrometry (ID-MS).
This guide provides an objective comparison of this compound as a reference standard against alternative methods for amino acid analysis. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample.[1] This "heavy" internal standard, in this case, this compound, is chemically identical to the naturally occurring "light" L-Valine in the sample.[1] Consequently, it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By measuring the ratio of the heavy to light isotopes, the concentration of the endogenous L-Valine can be determined with exceptional accuracy, as the internal standard effectively corrects for any sample loss or variability during the analytical process.[1][2]
The use of a dual-labeled standard like this compound, where both a carbon and a nitrogen atom are substituted with their heavy isotopes, provides a significant mass shift from the endogenous analyte. This minimizes the risk of isotopic overlap and enhances the accuracy of quantification, particularly in complex biological matrices.[3]
Performance Comparison: this compound vs. Alternative Methods
The superiority of using stable isotope-labeled internal standards like this compound with LC-MS/MS is evident when compared to traditional and other contemporary methods for amino acid analysis. The following tables summarize key performance metrics.
Table 1: Quantitative Performance Comparison of Amino Acid Analysis Methods
| Method | Principle | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery | Typical LOQ |
| LC-MS/MS with this compound | Isotope Dilution | >0.995[4] | <15% (intraday and interday)[4] | 75.6-118.0%[4] | 0.7-94.1 ng/mL[4] |
| Amino Acid Analyzer (AAA) | Ion-Exchange Chromatography with Post-Column Derivatization (Ninhydrin) | Good | 7.27 ± 5.22%[5] | Prone to interferences | Higher than MS methods |
| GC-MS with Derivatization | Gas Chromatography-Mass Spectrometry | Good | 6.23 ± 3.84%[5] | Dependent on derivatization efficiency | Variable, can be low |
| HPLC with Pre-Column Derivatization (e.g., OPA/FMOC) | Reversed-Phase HPLC with Fluorescence Detection | >0.999[6] | <2.5%[6] | 89.7-95.6%[6] | 24-118 ng/g[6] |
Table 2: Qualitative Comparison of Amino Acid Analysis Methodologies
| Feature | LC-MS/MS with Stable Isotope Standard | Amino Acid Analyzer (AAA) | GC-MS with Derivatization | HPLC with Pre-Column Derivatization |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-elution) | High | Moderate to High |
| Throughput | High | Low | Moderate | Moderate to High |
| Sample Preparation | Moderate (protein precipitation/hydrolysis) | Moderate (hydrolysis) | Complex (hydrolysis and derivatization) | Moderate (derivatization) |
| Cost of Consumables | High (labeled standards) | Low | Moderate | Low |
| Matrix Effect Correction | Excellent (co-eluting internal standard) | Poor | Moderate | Poor |
Experimental Protocols
Protocol 1: Amino Acid Quantification in Plasma using LC-MS/MS and this compound
This protocol outlines a typical workflow for the quantification of L-Valine in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of a solution containing this compound at a known concentration (e.g., 100 µM in methanol).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Valine (light): Q1 (parent ion m/z) -> Q3 (fragment ion m/z)
-
This compound (heavy): Q1 (parent ion m/z + 2) -> Q3 (fragment ion m/z)
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
3. Quantification:
-
Create a calibration curve using known concentrations of unlabeled L-Valine spiked with the same concentration of this compound as the samples.
-
Calculate the peak area ratio of the light L-Valine to the heavy this compound for each standard and sample.
-
Determine the concentration of L-Valine in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Amino Acid Composition Analysis of a Protein using Acid Hydrolysis and LC-MS/MS
This protocol describes the determination of the L-Valine content in a purified protein.
1. Protein Hydrolysis:
-
To a known amount of protein (e.g., 100 µg), add a known amount of this compound.
-
Add 1 mL of 6 M HCl.
-
Flush the tube with nitrogen, seal, and heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.[4]
-
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
Reconstitute the hydrolyzed amino acids in a suitable solvent (e.g., 0.1 M HCl).
2. LC-MS/MS Analysis and Quantification:
-
Follow the LC-MS/MS and quantification steps as described in Protocol 1. The calibration curve should be prepared with a standard amino acid mixture, including L-Valine, and the internal standard.
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
Caption: Workflow for amino acid analysis using this compound.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This compound serves as a robust and reliable internal standard for the accurate quantification of L-Valine in various biological matrices. The isotope dilution mass spectrometry method, for which this standard is designed, offers unparalleled specificity, precision, and accuracy compared to other analytical techniques. While the initial cost of stable isotope-labeled standards may be higher, the significant improvement in data quality and the reduction of analytical variability often justify the investment, particularly in regulated environments and for critical research applications. By providing a means to effectively normalize for experimental variations, this compound empowers researchers to obtain highly reliable and reproducible results in their amino acid analysis endeavors.
References
- 1. iroatech.com [iroatech.com]
- 2. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Isotopic Tracers for Studying Branched-Chain Amino Acid Metabolism
For Immediate Publication
A comprehensive comparison of isotopic tracers for the accurate assessment of branched-chain amino acid (BCAA) metabolism, providing researchers, scientists, and drug development professionals with the data and protocols needed to make informed decisions for their experimental designs.
The study of branched-chain amino acid (BCAA) metabolism is crucial for understanding a wide range of physiological and pathological states, including muscle protein synthesis, insulin resistance, and certain types of cancer. Isotopic tracers are indispensable tools in this field, allowing for the precise measurement of BCAA kinetics and metabolic fluxes. This guide provides an objective comparison of commonly used isotopic tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific research questions.
Overview of Common Isotopic Tracers for BCAA Metabolism
Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), are the most frequently used labels for tracing BCAA metabolism in vivo.[1][2][3] These non-radioactive isotopes can be incorporated into leucine, isoleucine, and valine molecules at various positions, enabling the tracking of their metabolic fate. The choice between these tracers depends on the specific metabolic pathway and parameters being investigated.
| Tracer Type | Common Examples | Primary Applications | Advantages | Disadvantages |
| ¹³C-Labeled BCAAs | [1-¹³C]Leucine, [U-¹³C₆]Leucine | Measurement of BCAA oxidation, protein synthesis, and metabolic flux into the TCA cycle.[4][5] | Versatile for tracing carbon skeletons, multiple labeling sites available for complex flux analysis.[] | Higher cost for uniformly labeled tracers. |
| ¹⁵N-Labeled BCAAs | [¹⁵N]Leucine, [¹⁵N]Valine | Assessment of transamination, protein breakdown, and nitrogen flux.[3] | Directly traces the fate of the amino group, useful for studying nitrogen metabolism. | Limited to tracing the nitrogen component, potential for label scrambling.[7] |
| Doubly Labeled BCAAs | L-[1-¹³C, ¹⁵N]Leucine | Simultaneous measurement of BCAA deamination, reamination, protein synthesis, and breakdown.[8] | Provides a comprehensive picture of BCAA kinetics from a single tracer.[8] | More complex data analysis and higher cost. |
| Deuterated (D) BCAAs | [²H₈]Valine | Used as an internal standard for mass spectrometry, can also be used to trace metabolic pathways. | High sensitivity in mass spectrometry, less common than ¹³C and ¹⁵N for flux studies. | Potential for kinetic isotope effects that may alter metabolic rates. |
Comparative Performance Data
The selection of a tracer can significantly impact the measured metabolic parameters. The following table summarizes representative data from studies utilizing different tracers to measure key aspects of BCAA metabolism.
| Parameter | Tracer Used | Organism/Model | Measured Value (approximate) | Key Finding |
| Forearm Protein Synthesis | L-[1-¹³C, ¹⁵N]Leucine | Human (fed state) | 127 ± 11 nmol (100 ml)⁻¹ min⁻¹[8] | Doubly labeled leucine allows for the direct and simultaneous quantification of protein synthesis and breakdown.[8] |
| Forearm Protein Breakdown | L-[1-¹³C, ¹⁵N]Leucine | Human (fed state) | 87 ± 10 nmol (100 ml)⁻¹ min⁻¹[8] | Provides a complete picture of net protein balance across a limb.[8] |
| Whole-Body Leucine Oxidation | [1-¹³C]Leucine | Undernourished Humans | 18.1 ± 2.3 % of dose[5] | A minimally invasive oral dosing protocol can effectively measure changes in leucine catabolism.[5] |
| BCAA contribution to TCA Cycle | [U-¹³C,¹⁵N]Valine | Rat (in vivo) | >20% of carbons in pancreas | Demonstrates significant tissue-specific differences in BCAA oxidation.[9] |
Experimental Protocols
Accurate and reproducible data depend on rigorous experimental protocols. The following is a detailed methodology for a typical primed, constant-infusion study to measure muscle protein synthesis using a stable isotope tracer.
Objective: To measure the fractional synthetic rate (FSR) of muscle protein over a defined period.
Materials:
-
Sterile, pyrogen-free stable isotope tracer (e.g., L-[ring-¹³C₆]Phenylalanine or [1-¹³C]Leucine)
-
Infusion pumps
-
Catheters for venous infusion and arterialized venous blood sampling
-
"Hot-box" for arterialized venous blood sampling[8]
-
Equipment for muscle biopsy collection
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for sample analysis
Procedure:
-
Subject Preparation: Subjects fast overnight. Catheters are inserted into a forearm vein for tracer infusion and into a contralateral hand vein for arterialized venous blood sampling. The sampling hand is placed in a "hot-box" heated to approximately 60°C to arterialize the venous blood.
-
Priming Dose: A priming bolus of the tracer is administered to rapidly achieve isotopic steady state in the plasma.
-
Constant Infusion: The tracer is infused at a constant rate for several hours.
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma isotopic enrichment.
-
Muscle Biopsies: Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma, which is then stored at -80°C.
-
Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later processed to isolate protein-bound and intracellular free amino acids.
-
-
Sample Analysis: The isotopic enrichment of the tracer amino acid is determined in plasma, the intracellular free amino acid pool, and in the protein hydrolysate from the muscle biopsies using GC-MS or LC-MS/MS.
-
Calculation of FSR: The FSR of muscle protein is calculated using the formula:
-
FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
-
Where E_p1 and E_p2 are the enrichments of the tracer in the protein-bound pool at the first and second biopsies, respectively. E_precursor is the average enrichment of the precursor pool (plasma or intracellular free amino acid), and t is the time in hours between biopsies.
-
Visualizing Metabolic Pathways and Workflows
Understanding the flow of BCAAs through metabolic pathways and the experimental process is crucial for proper study design and data interpretation.
Caption: Key steps in BCAA catabolism.
Caption: Workflow for a tracer infusion study.
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A minimally invasive tracer protocol is effective for assessing the response of leucine kinetics and oxidation to vaccination in chronically energy-deficient adult males and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating Protein Biomarker Quantification with L-Valine-1-13C,15N
This guide provides a comprehensive comparison of methodologies for validating protein biomarker quantification, with a focus on the use of L-Valine labeled with stable isotopes ¹³C and ¹⁵N. It is intended for researchers, scientists, and professionals in drug development who are engaged in quantitative proteomics.
The accurate quantification of protein biomarkers is crucial for understanding disease mechanisms, identifying therapeutic targets, and developing new drugs. Mass spectrometry (MS)-based proteomics has become a key technology in this field.[1][2] Among the various MS-based approaches, stable isotope labeling (SIL) methods are widely recognized for their high accuracy and reproducibility. These methods utilize isotopically labeled molecules as internal standards to precisely measure changes in protein abundance.
This guide will delve into metabolic labeling using L-Valine-1-¹³C,¹⁵N and compare it with other common quantitative proteomics strategies, providing experimental protocols and data to support the comparison.
Core Concept: Stable Isotope Labeling for Quantitative Proteomics
Stable isotope labeling involves the incorporation of atoms with heavier isotopes (like ¹³C, ¹⁵N, or ²H) into proteins or peptides.[3] In a mass spectrometer, the mass difference between the labeled ("heavy") and unlabeled ("light") versions of the same molecule allows for their distinct detection and quantification. The ratio of the signal intensities between the heavy and light peptides directly corresponds to the relative abundance of the protein in the compared samples.[4] This approach minimizes experimental variability because the chemically identical light and heavy samples are combined early in the workflow and processed together.[5]
L-Valine-1-¹³C,¹⁵N is an essential amino acid that can be supplied in cell culture media for metabolic labeling.[6][7] During protein synthesis, cells incorporate this "heavy" valine, resulting in a protein population that is isotopically distinct from proteins grown in standard ("light") media. The dual labeling with both ¹³C and ¹⁵N provides a significant mass shift, which enhances the resolution and accuracy of quantification in complex biological samples.
Comparison of Protein Quantification Methodologies
The choice of a quantification strategy depends on the experimental goals, sample type, and required level of accuracy. Below is a comparison of metabolic labeling with L-Valine-1-¹³C,¹⁵N against other prevalent methods.
| Feature | Metabolic Labeling (e.g., L-Valine-1-¹³C,¹⁵N) | Chemical Labeling (e.g., iTRAQ, TMT) | Label-Free Quantification | Absolute Quantification (AQUA) |
| Principle | In vivo incorporation of stable isotope-labeled amino acids into proteins during cell growth. | Post-harvest chemical tagging of peptides with isobaric or isotopic reagents.[1] | Comparison of MS signal intensity (peak area or spectral counts) of peptides across separate runs.[8] | Spiking a known quantity of a synthetic, stable isotope-labeled peptide standard post-digestion.[8] |
| Timing of Label Introduction | Early (during protein synthesis in living cells).[3] | Late (after protein extraction and digestion). | Not applicable. | Late (after protein digestion).[5] |
| Type of Standard | Full-length, endogenously incorporated protein.[9][10] | Chemically tagged peptides. | None. | Synthetic heavy peptide.[11] |
| Quantification Type | Relative. | Relative. | Relative. | Absolute (provides concentration).[11] |
| Sample Compatibility | Cell culture, organisms that can be metabolically labeled.[12] | Cell culture, tissues, biofluids, clinical samples. | All sample types. | All sample types. |
| Advantages | - High accuracy; standard is introduced at the earliest stage.- Chemically identical internal standard.- Accounts for variability in sample prep and digestion.[5] | - Broad sample compatibility.- High multiplexing capabilities (up to 16 samples with TMT). | - Simple workflow.- No cost for labeling reagents.- No limit on sample numbers. | - Provides absolute protein concentration.- High precision for targeted proteins. |
| Disadvantages | - Limited to samples that can be metabolically labeled.- Can be expensive.- Potential for incomplete labeling or amino acid conversion.[13][14] | - Labeling occurs late, not accounting for upstream variability.- Potential for incomplete labeling or side reactions.- Can be costly. | - Lower precision and accuracy.- Sensitive to instrument performance and run-to-run variation.[8] | - Does not account for protein extraction or digestion efficiency.- Requires synthesis of a specific peptide for each protein of interest. |
Experimental Protocols
Protocol 1: Metabolic Labeling with L-Valine-1-¹³C,¹⁵N
This protocol outlines the general steps for a quantitative proteomics experiment using L-Valine-1-¹³C,¹⁵N for metabolic labeling.
1. Cell Culture and Labeling:
- Culture two populations of cells. For the "heavy" sample, use a custom-formulated medium depleted of standard L-Valine and supplemented with L-Valine-1-¹³C,¹⁵N. For the "light" sample, use the standard medium.
- Allow the cells to grow for a sufficient number of doublings (typically 5-6) to ensure near-complete incorporation of the labeled amino acid in the "heavy" population.[12]
2. Protein Extraction and Quantification:
- Harvest both cell populations separately.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Sample Mixing and Digestion:
- Mix equal amounts of protein from the "light" and "heavy" lysates. This 1:1 mix serves as the internal standard.
- Perform in-solution or in-gel digestion of the combined protein sample. Typically, this involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with a protease like trypsin.
4. LC-MS/MS Analysis:
- Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.
- The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide ions for fragmentation (MS/MS).
5. Data Analysis:
- Use specialized software (e.g., MaxQuant, Proteome Discoverer, Protein Prospector) to analyze the raw MS data.[14]
- The software will identify peptides from the MS/MS spectra and quantify the relative abundance of the "light" and "heavy" peptide pairs based on the area under the curve of their respective MS1 peaks.
- The ratios of thousands of peptides are aggregated to determine the relative abundance of the proteins they originated from.
Visualizations
The following diagrams illustrate key workflows and concepts in protein biomarker quantification.
Caption: Workflow for metabolic labeling using L-Valine-1-¹³C,¹⁵N.
Caption: Decision tree for selecting a protein quantification method.
Caption: Mass spectrum view of light and heavy peptide pairs.
Conclusion
Validating protein biomarkers requires robust and accurate quantification methods. Metabolic labeling with stable isotopes like L-Valine-1-¹³C,¹⁵N represents a gold standard for quantitative proteomics in cell culture systems. By incorporating the internal standard at the very beginning of the experimental process, it corrects for variations in sample handling, protein digestion, and instrument analysis, leading to highly reliable relative quantification data.
While alternatives like chemical labeling and label-free approaches offer broader sample compatibility and higher throughput, they introduce the standard at later stages, potentially compromising accuracy. For absolute quantification of specific target proteins, methods like AQUA are superior but do not provide a global proteome view. The selection of the most appropriate method should be guided by the specific research question, the nature of the samples, and the required level of precision.
References
- 1. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for protein quantification in biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 5. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-0.25 [isotope.com]
- 7. L-VALINE | Eurisotop [eurisotop.com]
- 8. Quantitative mass spectrometry-based techniques for clinical use: Biomarker identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Application Note 40 â Full-Length Expressed Stable Isotope-Labeled Proteins for Quantification [isotope.com]
- 11. longdom.org [longdom.org]
- 12. ckgas.com [ckgas.com]
- 13. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Assessing the Reproducibility of L-Valine-1-13C,15N Labeling Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of stable isotope labeling techniques is paramount for robust and reliable experimental outcomes. This guide provides an objective comparison of L-Valine-1-13C,15N labeling and alternative methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used method for quantitative proteomics. The use of labeled amino acids, such as this compound, allows for the accurate measurement of protein abundance and turnover. This guide focuses on the reproducibility of such labeling experiments, a critical factor for the validity of any quantitative study.
Quantitative Comparison of Labeling Reproducibility
The reproducibility of a labeling experiment is influenced by the chosen method, with metabolic labeling techniques like SILAC generally offering higher reproducibility compared to chemical labeling methods. This is because metabolic labeling is incorporated early in the experimental workflow, minimizing variability introduced during sample processing.[1][2][3]
| Labeling Method | Key Reproducibility Metric | Organism/System | Analytical Platform | Key Findings | Reference |
| L-[1-13C]valine Infusion | Mean tracer mole ratio in plasma at isotopic steady state: 0.0740 +/- 0.0056 (SEM); Mean tracer mole ratio in muscle protein at 6h: 0.000236 +/- 0.000038 (SEM) | Growing piglets | GC/C/IRMS | The method allows for robust measurement of protein fractional synthetic rates at low isotopic enrichment levels. | [4] |
| SILAC vs. Dimethyl Labeling | SILAC is more reproducible than dimethyl labeling. | Not specified | LC-MS | SILAC is better suited for studies with extensive sample processing due to early-stage sample mixing. | [1][2][3] |
| 13C and 15N double labeling | Mean precision: 0.04‰ for δ13C and 0.28‰ for δ15N (n=15) | Alfalfa (Medicago sativa L.) and N2-fixing bacteria | GC/C/IRMS | High correlation observed between GC/C/IRMS and elemental analyzer-IRMS, confirming validity and accuracy. | [5] |
| L-[1-13C,15N]valine and L-[1-13C,15N]leucine Infusion | Valine carbon flux: 80.3 +/- 1.2 µmol kg-1h-1 (SE); Leucine carbon flux: 86.6 +/- 2.0 µmol kg-1h-1 (SE) | Healthy men | Isotope Ratio MS | Isotopic steady state was reached by 2 hours, demonstrating consistent metabolic processing. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for key stable isotope labeling experiments.
Protocol 1: In Vivo L-[1-13C]valine Infusion for Protein Synthesis Rate Measurement
This protocol is adapted from a study measuring protein fractional synthetic rates in growing piglets.[4]
-
Animal Preparation: Six growing piglets are used in the study.
-
Tracer Infusion: A primed, constant infusion of L-[1-13C]valine is administered at a rate of 2 mg kg⁻¹ h⁻¹ for 6 hours.
-
Sample Collection:
-
Blood samples are collected to determine the tracer mole ratio in plasma at isotopic steady state.
-
Muscle tissue samples are collected at the end of the infusion period to measure the incorporation of the labeled valine into the muscle protein fraction.
-
-
Sample Preparation and Derivatization:
-
Plasma and hydrolyzed muscle protein samples are processed to isolate amino acids.
-
Valine is derivatized to its N-methoxycarbonylmethyl ester (MCM) for analysis.
-
-
Analysis: The isotopic enrichment of L-[1-13C]valine is measured by on-line gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS).
Protocol 2: Comparative SILAC and Dimethyl Labeling for Quantitative Proteomics
This generalized protocol is based on studies comparing the reproducibility of SILAC and dimethyl labeling.[1][2][3]
-
Metabolic Labeling (SILAC):
-
Two populations of cells are cultured in media identical in composition, except for the isotopic form of a specific amino acid (e.g., L-arginine and L-lysine). One medium contains the "light" (natural abundance) amino acids, while the other contains the "heavy" (e.g., 13C, 15N labeled) amino acids.
-
Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acids.
-
-
Cell Lysis and Protein Extraction: Cells from the "light" and "heavy" populations are harvested and lysed.
-
Protein Quantification and Mixing: Protein concentrations are determined, and equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
Proteolytic Digestion: The combined protein mixture is digested with a protease (e.g., trypsin).
-
Chemical Labeling (Dimethyl Labeling - for comparison):
-
A separate, unlabeled cell lysate is prepared and digested.
-
The resulting peptides are divided into two aliquots.
-
One aliquot is labeled with "light" dimethyl labels, and the other with "heavy" dimethyl labels through reductive amination.
-
The labeled peptide samples are then mixed.
-
-
Mass Spectrometry Analysis: The labeled peptide mixtures (from both SILAC and dimethyl labeling experiments) are analyzed by liquid chromatography-mass spectrometry (LC-MS).
Visualizing Labeling Workflows and Pathways
To better illustrate the processes involved in stable isotope labeling, the following diagrams outline a typical experimental workflow and the metabolic incorporation of this compound.
Figure 1: General Workflow for Stable Isotope Labeling.
Figure 2: Metabolic Incorporation of this compound.
References
- 1. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Labeled Metabolites: A Guide to Software for 13C Tracer Data Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, 13C tracer analysis is an indispensable tool. By tracking the journey of carbon-13 labeled substrates through metabolic pathways, we can unravel the complex web of biochemical reactions that underpin cellular function in both health and disease. However, the raw data generated from these experiments, typically from mass spectrometry or nuclear magnetic resonance spectroscopy, requires sophisticated software for its transformation into meaningful biological insights. This guide provides a comparative overview of prominent software packages designed for the analysis of 13C tracer data, offering a critical assessment of their features, underlying algorithms, and usability to aid researchers in selecting the most appropriate tool for their specific needs.
Key Software Packages for 13C Tracer Data Analysis
Several software packages have emerged as key players in the field of 13C-MFA. These tools can be broadly categorized based on their underlying algorithms, user interface, and intended applications. The following table summarizes the main features of some of the most widely used software.
| Software | Key Features | Underlying Algorithm(s) | User Interface | Operating System | License |
| 13CFLUX2 [1][2][3][4] | High-performance computing, large-scale network analysis, support for various experimental data types. | Elementary Metabolite Units (EMU), Cumomer | Command-line, integrates with Omix for GUI | Linux/Unix | Free for academic use |
| INCA [5][6] | Steady-state and isotopically non-stationary MFA, user-friendly GUI, supports NMR and MS data. | Elementary Metabolite Units (EMU) | Graphical User Interface (MATLAB-based) | Windows, macOS, Linux | Free for academic use |
| Metran [7] | Based on the EMU framework, part of the METRAN suite for metabolic network analysis. | Elementary Metabolite Units (EMU) | Not explicitly specified | Not explicitly specified | Not explicitly specified |
| OpenFLUX [8] | User-friendly, suitable for small to large-scale MFA, based on the EMU framework. | Elementary Metabolite Units (EMU) | MATLAB-based | Windows, macOS, Linux | Open Source |
| FiatFlux | Designed for non-expert users, focuses on flux ratio analysis from GC-MS data. | Flux ratio analysis, 13C-constrained flux balancing | Not explicitly specified | Not explicitly specified | Open Source |
Delving Deeper: A Comparative Look at Software Features
The choice of software often depends on the specific requirements of the research question, the complexity of the metabolic model, and the user's computational expertise.
For High-Performance and Large-Scale Analysis:
13CFLUX2 stands out for its computational efficiency and its ability to handle large and complex metabolic networks.[1][2][3][4] It is reported to be significantly faster than its predecessor, 13CFLUX, making it well-suited for high-throughput flux analysis and the investigation of genome-scale metabolic models.[1][2] Its command-line interface, while powerful, may present a steeper learning curve for researchers without a strong computational background.
For User-Friendliness and Versatility:
INCA offers a more accessible entry point into 13C-MFA with its graphical user interface.[5][6] A key strength of INCA is its capability to perform both steady-state and isotopically non-stationary MFA, the latter being crucial for studying dynamic metabolic processes.[6] Its ability to integrate both NMR and MS data further enhances its versatility. In a direct comparison for NMR data analysis, INCA was shown to produce results consistent with the established tcaSIM software.[5]
OpenFLUX provides another user-friendly option, particularly for those familiar with the MATLAB environment.[8] Its open-source nature allows for greater transparency and the potential for customization by the user community.
For Simplified Analysis:
FiatFlux is tailored for researchers who may not be experts in computational modeling. It simplifies the process by focusing on the calculation of metabolic flux ratios, which can provide valuable insights into relative pathway activities without the need for a complete metabolic network model.
Experimental Protocols: The Foundation of Robust Analysis
The quality of the insights derived from 13C tracer analysis is fundamentally dependent on the rigor of the experimental protocol. Below are generalized protocols for conducting 13C tracer experiments in two common model systems: E. coli and mammalian cells.
Experimental Protocol for 13C Tracer Analysis in E. coli
This protocol is a generalized representation of methodologies found in the literature.[9][10]
-
Pre-culture Preparation: Inoculate a single colony of E. coli into a liquid medium (e.g., M9 minimal medium) with a non-labeled carbon source (e.g., glucose) and grow overnight.
-
Tracer Experiment Inoculation: Inoculate the pre-culture into a fresh medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose or a specific positional isomer) at a defined concentration.
-
Cell Growth and Harvesting: Monitor cell growth (e.g., by measuring optical density at 600 nm). Harvest the cells during the exponential growth phase by centrifugation.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, immersing the cell pellet in cold methanol. Extract intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).
-
Sample Derivatization (for GC-MS): Chemically derivatize the extracted metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the metabolites of interest.
-
Data Analysis: Use one of the software packages described above to process the raw MS data, correct for natural isotope abundances, and calculate metabolic fluxes.
Experimental Protocol for 13C Tracer Analysis in Mammalian Cells
This protocol is a generalized representation of methodologies found in the literature.[11][12][13][14]
-
Cell Seeding and Growth: Seed mammalian cells (e.g., A549 lung carcinoma cells) in appropriate culture vessels and grow in a standard growth medium.[11][12]
-
Medium Exchange with Labeled Substrate: Once the cells reach the desired confluency, replace the standard medium with a medium containing the 13C-labeled tracer (e.g., [U-13C6]glucose or [U-13C5]glutamine).[11][12]
-
Incubation and Isotopic Steady State: Incubate the cells with the labeled medium for a sufficient duration to achieve isotopic steady state for the metabolites of interest. This duration needs to be determined empirically for each cell line and experimental condition.
-
Metabolite Quenching and Extraction: Rapidly wash the cells with ice-cold saline and quench metabolism using a cold solvent (e.g., methanol). Extract the intracellular metabolites.
-
Sample Preparation for Analysis: Prepare the extracted metabolites for either liquid chromatography-mass spectrometry (LC-MS) or GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the samples to determine the mass isotopomer distributions of intracellular metabolites.
-
Data Analysis: Utilize a suitable software package to perform data correction and metabolic flux calculations.
Visualizing the Workflow and Pathways
To better understand the processes involved in 13C tracer analysis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow, a data analysis pipeline, and a simplified central carbon metabolism pathway.
Conclusion: Choosing the Right Tool for the Job
The selection of a software package for analyzing 13C tracer data is a critical decision that can significantly impact the efficiency and outcome of metabolic research. While high-performance tools like 13CFLUX2 are ideal for large-scale, computationally intensive projects, user-friendly options such as INCA and OpenFLUX provide accessible platforms for a broader range of researchers. For those new to the field, FiatFlux offers a simplified approach to gain initial insights.
Ultimately, the optimal choice will depend on a careful consideration of the research goals, the complexity of the biological system under investigation, the available analytical data, and the computational resources and expertise of the research team. As the field of metabolomics continues to evolve, so too will the software tools designed to navigate its complexities, further empowering scientists to unlock the secrets of the cell.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
Precision in Protein Turnover Measurement: A Comparative Guide to L-Valine-1-13C,15N and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of protein turnover is fundamental to understanding cellular homeostasis, disease pathogenesis, and the mechanism of action of therapeutic agents. Stable isotope labeling coupled with mass spectrometry has become the gold standard for these measurements. This guide provides a comprehensive evaluation of the precision of protein turnover measurements using L-Valine-1-13C,15N and compares it with established alternative methods, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Precision
The precision of protein turnover measurements is critical for discerning subtle but significant biological changes. The following table summarizes the reported precision for various stable isotope labeling methods. While specific data for this compound is limited, the precision is expected to be comparable to other labeled amino acids like Leucine and Valine analogues. The coefficient of variation (CV) is a key metric for assessing the reproducibility of a method.
| Method | Tracer | Organism/System | Reported Precision (Coefficient of Variation - CV) | Reference |
| Labeled Amino Acid | L-[1-13C]Leucine | Humans | Leucine turnover: ~2%Leucine oxidation: ~10%Incorporation into protein: ~4% | [1] |
| Labeled Amino Acid | [2H8]Valine | Chicken | Qualitatively high reproducibility between individuals | [2] |
| Heavy Water (D2O) | Deuterium oxide | Mice & Naked mole-rats | CV < 10% for highly precise half-life measurements | [3][4] |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | 13C6-Lysine, 13C6-Arginine | HEK293 cells | Considered a "gold standard" for in vitro comparison | [3][4] |
| 15N Labeling | 15N-enriched diet | Mouse | High reproducibility (Spearman correlation of 0.85 with heavy amino acid labeling) | [5] |
Note: The precision of these methods can be influenced by factors such as the biological system, the duration of the labeling experiment, the analytical platform, and the data analysis workflow.
Mandatory Visualization
Signaling Pathway: mTOR and Protein Turnover
The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, primarily by controlling protein synthesis and autophagy. Understanding this pathway is crucial for interpreting protein turnover data.
Caption: The mTOR signaling pathway integrates signals from growth factors and amino acids to regulate protein synthesis and autophagy.
Experimental Workflow: this compound Labeling
This diagram outlines the key steps involved in a typical in vivo protein turnover experiment using a labeled amino acid like this compound.
References
A Head-to-Head Comparison: Benchmarking L-Valine-1-¹³C,¹⁵N Against Other Labeled Amino Acids for High-Resolution NMR Studies
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis, the strategic choice of isotopic labeling is paramount to extracting high-quality structural and dynamic information. This guide provides an objective comparison of L-Valine-1-¹³C,¹⁵N against other commonly used labeled amino acids, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling strategy for your research needs.
The dual labeling of amino acids with both ¹³C and ¹⁵N has become a cornerstone of modern biomolecular NMR, enabling the use of powerful multidimensional experiments that are essential for resolving spectral overlap, especially in larger proteins.[][2] Among the selectively labeled amino acids, L-Valine, often in concert with Leucine and Isoleucine, provides a sensitive probe for studying protein structure, dynamics, and interactions due to the favorable relaxation properties of its methyl groups.[3][4] This guide will delve into the specific advantages of L-Valine-1-¹³C,¹⁵N and provide a framework for its comparison with other labeling schemes.
Comparative Analysis of Labeled Amino Acids
The choice of an appropriate isotopic labeling strategy is critical for the success of NMR-based structural and functional studies of proteins.[2] While uniform labeling with ¹³C and ¹⁵N is a common starting point, it can lead to spectral crowding, particularly in larger proteins.[4] Selective labeling, where only specific amino acid types are isotopically enriched, offers a powerful solution to simplify spectra and enhance sensitivity.[4][5]
Here, we compare the utility of L-Valine-1-¹³C,¹⁵N with other labeling approaches. The dual ¹³C and ¹⁵N labeling of a single amino acid type, such as valine, provides significant advantages for specific resonance assignment and for probing local environments within a protein without the complexity of a fully labeled spectrum.
| Labeling Strategy | Key Advantages | Key Disadvantages | Typical Applications |
| L-Valine-1-¹³C,¹⁵N | - Simplifies complex spectra by reducing the number of signals.[4] - Enables specific assignment of valine residues.[6] - Provides sensitive probes for studying protein dynamics and ligand binding at specific sites.[3] - Cost-effective compared to uniform labeling.[7] | - Provides information only on valine residues. - May not be suitable for global structural analysis on its own. | - Probing active sites or protein-protein interfaces rich in valine. - Studying protein dynamics and conformational changes. - Facilitating resonance assignment in large proteins.[6] |
| Uniform ¹⁵N Labeling | - Relatively inexpensive and straightforward to produce. - Provides a "fingerprint" of the protein through the ¹H-¹⁵N HSQC spectrum.[] | - ¹H-¹⁵N HSQC spectra can be highly crowded for larger proteins. - Limited utility for detailed structural determination without ¹³C labeling. | - Initial assessment of protein folding and purity. - Monitoring chemical shift perturbations upon ligand binding. |
| Uniform ¹³C,¹⁵N Labeling | - Enables a wide range of multidimensional NMR experiments for full-scale structure determination.[][8] - Provides through-bond connectivity information for sequential backbone and side-chain assignments. | - Can lead to severe spectral overlap in proteins larger than ~20 kDa.[9] - Can be expensive due to the cost of ¹³C-labeled glucose.[10] | - De novo structure determination of small to medium-sized proteins (<30 kDa).[9] |
| Selective Methyl Labeling (¹³C-Met, Val, Leu, Ile) | - Significant sensitivity enhancement due to the three protons of the methyl group.[11] - Reduced spectral complexity.[12] - Excellent for studying large proteins and protein complexes.[3] | - Information is limited to the methyl-bearing residues. - Requires specific precursors which can be costly.[13] | - Studies of large macromolecular assemblies. - Analysis of protein-ligand interactions and dynamics.[11] |
Expected Performance Gains with L-Valine-1-¹³C,¹⁵N
While direct, quantitative, side-by-side comparisons in a single study are not abundant in the literature, the principles of NMR spectroscopy allow for the extrapolation of expected performance enhancements. The primary benefit of using a selectively labeled amino acid like L-Valine-1-¹³C,¹⁵N is the dramatic reduction in spectral complexity, leading to improved resolution and more reliable data analysis.
| Performance Metric | Uniform ¹³C,¹⁵N Labeling | L-Valine-1-¹³C,¹⁵N Labeling | Rationale |
| Spectral Resolution | Lower, especially in crowded regions. | Higher for valine signals. | Fewer peaks lead to less overlap, allowing for better separation and identification of individual resonances.[4] |
| Signal-to-Noise Ratio (S/N) | Can be lower for individual peaks due to signal overlap and faster relaxation in larger proteins. | Potentially higher for the resolved valine signals due to reduced overlap and optimized acquisition parameters. | Isolated signals can be more accurately integrated, and experiments can be tailored to the specific properties of valine residues. |
| Assignment Ambiguity | Higher, requiring multiple 3D and 4D experiments to resolve. | Lower for valine residues, as the amino acid type is known a priori. | Knowing the identity of the labeled residue significantly simplifies the assignment process.[6] |
| Cost-Effectiveness | High cost due to the requirement for ¹³C-glucose.[10] | More economical as only the labeled amino acid needs to be supplied.[7] | The bulk of the carbon source in the growth media can be unlabeled. |
Experimental Protocols
To objectively benchmark L-Valine-1-¹³C,¹⁵N against other labeled amino acids, a standardized experimental workflow is essential. Below is a detailed protocol for expressing a model protein with different labeling schemes and acquiring comparative NMR data.
Protein Expression and Isotopic Labeling
-
Construct Preparation: Clone the gene of interest into a suitable E. coli expression vector (e.g., pET series).
-
Pre-culture Preparation: Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of LB medium and grow overnight at 37°C.
-
Main Culture Growth:
-
For Uniform ¹⁵N Labeling: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight pre-culture.
-
For Uniform ¹³C,¹⁵N Labeling: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[14]
-
For L-Valine-1-¹³C,¹⁵N Labeling: Inoculate 1 L of M9 minimal medium containing ¹⁴NH₄Cl and ¹²C-glucose. Supplement the medium with 100 mg/L of L-Valine-1-¹³C,¹⁵N approximately 1 hour before induction. To minimize metabolic scrambling, it is advisable to also add a mixture of other unlabeled amino acids.[8]
-
-
Induction and Harvest: Grow the main cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours at 30°C. Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet and purify the protein of interest using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O. Concentrate the protein to a final concentration of 0.3-0.5 mM.[9]
NMR Data Acquisition and Analysis
-
Spectrometer Setup: All experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
¹H-¹⁵N HSQC Spectra: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each labeled sample. This will provide a "fingerprint" of the amide signals and allow for a direct visual comparison of spectral complexity.
-
3D NMR Experiments (for ¹³C,¹⁵N labeled samples): For the uniformly labeled and L-Valine-1-¹³C,¹⁵N labeled samples, acquire a set of 3D triple-resonance experiments such as HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH for backbone and side-chain assignments.
-
NOESY Spectra: Acquire 3D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC (for the ¹³C labeled samples) to obtain distance restraints for structure calculation.
-
Data Processing and Analysis: Process the NMR data using software such as NMRPipe. Analyze the spectra and perform resonance assignments using software like CcpNmr Analysis. Compare the signal dispersion, resolution, and signal-to-noise ratios between the different samples.
Visualizing the Workflow and Labeling Strategies
To further clarify the experimental process and the different labeling approaches, the following diagrams are provided.
References
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr-bio.com [nmr-bio.com]
- 10. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr-bio.com [nmr-bio.com]
- 14. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
A Researcher's Guide to Protein Identification and Quantification: A Comparative Analysis of L-Valine-1-13C,15N-based SILAC and Alternative Methods
In the landscape of proteomics, the precise identification and quantification of proteins are paramount for unraveling complex biological processes and advancing drug development. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful technique for quantitative proteomics, with L-Valine-1-13C,15N serving as a key reagent for metabolic labeling. This guide provides an objective comparison of this compound-based SILAC with prominent alternative methods: label-free quantification, Tandem Mass Tag (TMT) labeling, and stable isotope dimethyl labeling. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific research needs.
Performance Comparison of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy depends on various factors, including the experimental goals, sample type, desired level of precision, and available resources. The following table summarizes key performance metrics for SILAC, label-free, TMT, and dimethyl labeling techniques based on published experimental data.
| Feature | SILAC (using this compound) | Label-Free Quantification | Tandem Mass Tag (TMT) | Stable Isotope Dimethyl Labeling |
| Principle | Metabolic incorporation of heavy amino acids in vivo. | Based on signal intensity or spectral counts of unlabeled peptides. | Chemical labeling of peptides with isobaric tags. | Chemical labeling of peptides via reductive amination. |
| Proteome Coverage | Good; can be limited by the efficiency of amino acid incorporation. | High; often identifies the highest number of proteins in single-shot experiments[1]. | High; multiplexing allows for deep proteome coverage. | Good; comparable to SILAC, though some studies report slightly lower peptide identifications[2][3]. |
| Precision (CV) | High; typically low coefficient of variation (CV) due to early-stage sample mixing. More reproducible than dimethyl labeling[2][3]. | Moderate; can have higher variability between runs. | High; good precision due to isobaric nature of the tags. | Good; comparable accuracy to SILAC, but can be less reproducible[2][3][4]. |
| Dynamic Range | Good; generally allows for accurate quantification over a wide range of protein abundances. | Wide; not limited by labeling efficiency. | Moderate; can be affected by ratio compression. | Good; comparable to SILAC[2][4]. |
| Multiplexing | Limited; typically 2-3 plex. | Not directly multiplexed in a single run; requires sequential analysis. | High; up to 18-plex or more, enabling high-throughput analysis. | 2-3 plex. |
| Cost | High; requires expensive stable isotope-labeled amino acids and specialized media. | Low; no labeling reagents required. | High; TMT reagents are costly. | Low; uses inexpensive reagents[5]. |
| Applicability | Limited to metabolically active, dividing cells. | Broadly applicable to various sample types, including tissues and clinical samples. | Broadly applicable to various sample types. | Broadly applicable to various sample types[5]. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any quantitative proteomics experiment. Below are step-by-step protocols for the key methods discussed.
This compound SILAC Protocol
This protocol outlines the metabolic labeling of cells using this compound for subsequent protein quantification.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a custom SILAC medium deficient in L-Valine, supplemented with this compound. The "light" population is cultured in the same medium supplemented with unlabeled L-Valine.
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid[6].
-
Verify the labeling efficiency by mass spectrometry, aiming for >99% incorporation.
-
-
Sample Preparation:
-
Harvest and lyse the "heavy" and "light" cell populations separately.
-
Quantify the protein concentration in each lysate.
-
Mix the "heavy" and "light" protein lysates in a 1:1 ratio.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample using DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C[6].
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Lyophilize the cleaned peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Label-Free Quantification Protocol
This protocol describes a typical workflow for label-free protein quantification.
-
Sample Preparation:
-
Extract proteins from each sample or condition individually.
-
Quantify the protein concentration for each sample.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Perform in-solution or in-gel digestion with trypsin for each sample separately.
-
-
Peptide Cleanup:
-
Desalt each peptide sample individually using C18 StageTips.
-
Lyophilize the peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend each peptide sample in loading buffer.
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography to ensure accurate alignment of peptide signals across different runs.
-
-
Data Analysis:
-
Use a label-free quantification software package (e.g., MaxQuant, Progenesis QI) to process the data.
-
The software will perform retention time alignment, feature detection, and peptide identification.
-
Protein quantification is based on the integrated peak areas of the corresponding peptides or on spectral counting.
-
TMT-based Quantification Protocol
This protocol details the chemical labeling of peptides using Tandem Mass Tags.
-
Sample Preparation and Digestion:
-
Extract proteins from each of the up to 18 samples.
-
Take an equal amount of protein from each sample and perform tryptic digestion individually.
-
Desalt the resulting peptide mixtures.
-
-
TMT Labeling:
-
Resuspend each peptide sample in a labeling buffer (e.g., triethylammonium bicarbonate).
-
Add the respective TMTpro reagent to each sample and incubate to allow the labeling reaction to proceed.
-
Quench the reaction.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
For complex samples, it is recommended to fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using an Orbitrap mass spectrometer.
-
The instrument should be configured to perform MS/MS fragmentation and detect the TMT reporter ions.
-
-
Data Analysis:
-
Process the data using software that supports TMT quantification (e.g., Proteome Discoverer).
-
The software will identify peptides and quantify the relative protein abundance based on the intensities of the TMT reporter ions in the MS/MS spectra.
-
Stable Isotope Dimethyl Labeling Protocol
This protocol outlines the reductive amination-based labeling of peptides.
-
Sample Preparation and Digestion:
-
Extract and digest proteins from the different samples (typically 2 or 3) individually as described for the label-free protocol.
-
Desalt the peptide mixtures.
-
-
Dimethyl Labeling:
-
Resuspend each peptide sample in a suitable buffer.
-
For each sample, use a different isotopic combination of formaldehyde (e.g., CH2O for light, CD2O for medium, 13CD2O for heavy) and a reducing agent like sodium cyanoborohydride.
-
Incubate to allow the labeling of primary amines (peptide N-termini and lysine side chains).
-
Quench the reaction.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
Perform a final desalting step to remove excess labeling reagents.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Process the data using software that can recognize and quantify dimethyl-labeled peptide pairs or triplets.
-
Relative protein quantification is based on the intensity ratios of the differentially labeled peptides at the MS1 level.
-
Visualizing the Workflows
To further clarify the experimental processes and their relationships, the following diagrams have been generated using Graphviz (DOT language).
Caption: SILAC workflow using this compound.
References
- 1. systematic-evaluation-of-label-free-and-super-silac-quantification-for-proteome-expression-analysis - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC/Dimethyl Quantitative Proteomics Analysis | BiotechPack [en.biotech-pack.com]
- 6. youtube.com [youtube.com]
comparative analysis of metabolic pathways using different 13C-labeled substrates
A Comparative Analysis of Common Tracers for Unraveling Cellular Metabolism
In the intricate world of cellular metabolism, understanding the flow of molecules, or metabolic flux, is paramount for researchers in basic science and drug development. 13C-Metabolic Flux Analysis (13C-MFA) stands as a gold standard for quantifying intracellular metabolic activity.[1][2] This powerful technique involves introducing a substrate enriched with the stable isotope 13C into a biological system and tracking its incorporation into downstream metabolites. The choice of the 13C-labeled substrate is a critical experimental design parameter that significantly influences the precision and scope of the metabolic insights obtained.[3] This guide provides a comparative analysis of commonly used 13C-labeled substrates, offering a valuable resource for designing informative metabolic flux experiments.
Comparing the Probes: A Head-to-Head Look at 13C-Labeled Substrates
The selection of a 13C tracer is dictated by the specific metabolic pathways under investigation. Different substrates and their isotopic labeling patterns provide unique windows into cellular metabolism. The following tables summarize the performance of key 13C-labeled substrates for analyzing central carbon metabolism, the tricarboxylic acid (TCA) cycle, and other significant pathways.
| Substrate | Primary Pathways Probed | Advantages | Limitations | Typical Analytical Method |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in glycolysis and the PPP.[3][4] | Less informative for the TCA cycle compared to other tracers. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| [U-13C6]Glucose | Glycolysis, TCA Cycle, Amino Acid Synthesis, Nucleotide Synthesis | Labels a wide range of central carbon metabolites, providing a broad overview of metabolism.[5] | Can lead to complex labeling patterns that are challenging to interpret for specific pathway fluxes. | GC-MS, LC-MS |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred tracer for analyzing the TCA cycle.[3][4] In some cells, glutamine contributes more carbon to the TCA cycle than glucose.[6] | Provides limited information on glycolytic and PPP fluxes. | GC-MS, LC-MS |
| [1-13C]Pyruvate | Pyruvate Metabolism, Lactate Production, TCA Cycle Entry | Allows for monitoring of key metabolic nodes, including the conversion to lactate, which is often upregulated in cancer (the "Warburg effect").[7] Can be used in hyperpolarized MRI for in vivo metabolic imaging.[7][8] | The 1-13C label is lost as 13CO2 upon entry into the TCA cycle via pyruvate dehydrogenase (PDH), limiting the tracing of downstream TCA metabolites.[9] | Hyperpolarized 13C MRI, GC-MS, LC-MS |
| [2-13C]Pyruvate | TCA Cycle Metabolism | The 2-13C label is retained upon conversion to acetyl-CoA, allowing for the direct detection of downstream TCA cycle metabolites like glutamate.[9][10] | Less commonly used than [1-13C]pyruvate. | Hyperpolarized 13C MRI, GC-MS, LC-MS |
| 13C-Labeled Fatty Acids | Fatty Acid Oxidation (FAO) | Enables the quantitative estimation of fluxes through the central carbon metabolic network by analyzing 13C incorporation into fatty acids and their fragments.[11] | Analysis can be complex due to potential co-elution and ion suppression of unsaturated fatty acids.[11] | GC-MS |
Visualizing Metabolic Fate: Entry of 13C-Labeled Substrates
The power of different 13C-labeled substrates lies in their distinct entry points into central metabolic pathways. The following diagram illustrates how glucose, glutamine, and pyruvate contribute to the central carbon metabolism, providing a visual guide to tracer selection.
Entry points of different 13C-labeled substrates into central carbon metabolism.
A Blueprint for Discovery: The 13C-MFA Experimental Workflow
A successful 13C-MFA experiment follows a structured workflow, from initial design to data interpretation. This systematic approach ensures the generation of robust and reproducible metabolic flux data.
General experimental workflow for 13C-Metabolic Flux Analysis.
In Detail: Experimental Protocols
The following provides a generalized methodology for a 13C-labeling experiment in cultured mammalian cells. Specific details may need to be optimized based on the cell line and experimental goals.
1. Cell Culture and 13C-Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare culture medium containing the desired 13C-labeled substrate. For example, replace unlabeled glucose with [U-13C6]glucose. Ensure all other nutrient concentrations remain consistent with standard culture conditions.
-
Labeling: When cells reach the desired confluency, replace the existing medium with the 13C-labeling medium. The duration of labeling required to reach isotopic steady state will vary depending on the cell type and the metabolites of interest and should be determined empirically.[12] A common approach is to perform parallel labeling experiments, for instance, one with a 13C-glucose tracer and another with a 13C-glutamine tracer, to achieve isotopic steady state more rapidly across different parts of metabolism.[13]
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.[5] Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Sample Collection: Collect the supernatant containing the metabolites.
3. Isotopic Analysis by Mass Spectrometry:
-
Sample Preparation: Dry the metabolite extract, for example, under a stream of nitrogen. The dried sample can then be derivatized to improve its volatility and chromatographic properties for GC-MS analysis.[14]
-
Instrumentation: Analyze the samples using a mass spectrometer, such as a GC-MS or LC-MS system.[14]
-
Data Acquisition: Acquire data on the mass isotopomer distributions of the metabolites of interest. This provides information on the number of 13C atoms incorporated into each metabolite.[12]
4. Data Analysis and Flux Estimation:
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C and other isotopes.
-
Metabolic Modeling: Use a computational model of the relevant metabolic network to simulate the expected labeling patterns for a given set of metabolic fluxes.
-
Flux Calculation: Employ specialized software to determine the set of metabolic fluxes that best explains the experimentally measured mass isotopomer distributions.[14]
-
Statistical Validation: Perform statistical analyses to assess the goodness of fit of the model and to determine the confidence intervals for the estimated fluxes.[15]
By carefully selecting 13C-labeled substrates and following a rigorous experimental and analytical workflow, researchers can gain deep and quantitative insights into the metabolic wiring of biological systems, paving the way for new discoveries and therapeutic interventions.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of L-Valine-1-13C,15N: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. L-Valine-1-13C,15N, a stable, non-radioactive, isotopically labeled amino acid, requires adherence to specific chemical waste protocols. Although not classified as a hazardous substance by most regulations, it must not be disposed of as common trash or poured down the drain.[1][2] The recommended disposal method involves treating it as a chemical waste product, managed through your institution's Environmental Health and Safety (EHS) program.
The primary route for disposal is through a licensed disposal company, which typically involves chemical incineration.[3] This ensures the complete destruction of the compound in a controlled environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before proceeding.
Summary of Safety and Disposal Information
To facilitate quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value / Recommendation | Source |
| CAS Number | 202407-30-5 | |
| Molecular Weight | ~123.10 g/mol | |
| Physical Form | Solid | |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Storage Temperature | Room temperature, away from light and moisture. | [3][4] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves. | |
| Primary Disposal Method | Offer to a licensed disposal company; chemical incineration. | [3] |
| Spill Containment | Sweep or shovel up mechanically and collect in a suitable container for disposal. Avoid dust formation. | [3][5] |
Standard Operating Procedure for Disposal
Follow this step-by-step protocol to ensure the safe and compliant disposal of this compound and its associated waste.
Experimental Protocol: Waste Handling and Disposal
1. Waste Characterization:
-
Determine if the this compound waste is in its pure, solid form or mixed with other solvents or chemicals.
-
If it is part of a mixture, all components must be identified by percentage or volume on the waste label.[6] The entire mixture must be treated according to the hazard class of its most hazardous component.
2. Waste Segregation:
-
As a stable isotope-labeled compound, this waste should be treated as general chemical waste.[]
-
Crucially, do not mix this waste with radioactive waste streams.
-
Keep it segregated from other incompatible waste types such as strong acids, bases, or oxidizers.[6]
3. Containerization and Labeling:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Attach a "Hazardous Waste" or "Chemical Waste" label as required by your institution.[6]
-
On the label, clearly write the full chemical name: "this compound". Do not use formulas or abbreviations.[6]
-
List all other constituents and their approximate percentages if it is a mixed waste.
-
Complete all other required fields on the label, such as the accumulation start date.
4. On-Site Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be clearly marked and located at or near the point of generation.
-
Ensure the container is closed at all times except when adding waste.
5. Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, complete the "date filled" section on the label.[6]
-
Follow your institutional procedures to request a waste pickup from the EHS department.
-
Do not attempt to transport the chemical waste off-site yourself. All transportation must be handled by licensed hazardous waste transporters.[8]
6. Final Disposal:
-
Your EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The standard disposal method for this type of organic material is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. uprm.edu [uprm.edu]
- 2. carlroth.com [carlroth.com]
- 3. isotope.com [isotope.com]
- 4. L-Valine (1-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3466-0.25 [isotope.com]
- 5. isotope.com [isotope.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
